Theliatinib tartrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C29H32N6O8 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C25H26N6O2.C4H6O6/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31;5-1(3(7)8)2(6)4(9)10/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28);1-2,5-6H,(H,7,8)(H,9,10)/t17-,22+;1-,2-/m11/s1 |
InChI Key |
VXDAWIILRILFMO-MOFHCYHGSA-N |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Theliatinib Tartrate: A Deep Dive into its Mechanism of Action as a Potent EGFR Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Theliatinib tartrate (HMPL-309), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology and therapeutic potential of this targeted agent.
Core Mechanism: Potent and Selective EGFR Inhibition
Theliatinib is an orally available, ATP-competitive inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Dysregulation of EGFR signaling is a key driver in the pathogenesis of several solid tumors. Theliatinib exerts its anti-tumor activity by binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its phosphorylation and subsequent activation of downstream signaling pathways.[2][3]
Biochemical Potency and Selectivity
Kinase inhibition assays have demonstrated Theliatinib's high potency against wild-type EGFR. Theliatinib also shows significant activity against the EGFR T790M/L858R mutant, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[3][4][5]
Table 1: Biochemical Activity of Theliatinib Against EGFR
| Target | Assay Type | Metric | Value (nM) |
| Wild-type EGFR | Kinase Assay | Ki | 0.05[2][4][5] |
| Wild-type EGFR | Kinase Assay | IC50 | 3[3][4][5] |
| EGFR T790M/L858R | Kinase Assay | IC50 | 22[3][4][5] |
Furthermore, Theliatinib exhibits high selectivity for EGFR over a panel of other kinases, suggesting a focused mechanism of action with potentially fewer off-target effects.[2][5] It has been shown to have a greater than 50-fold selectivity for EGFR compared to other kinases.[3][4][5]
Cellular Activity
In cellular assays, Theliatinib effectively inhibits EGFR phosphorylation and the proliferation of EGFR-dependent cancer cell lines.
Table 2: Cellular Activity of Theliatinib
| Cell Line | Assay Type | Metric | Value (nM) |
| A431 | EGFR Phosphorylation | IC50 | 7[3][4] |
| A431 | Cell Survival | IC50 | 80[4] |
| H292 | Cell Survival | IC50 | 58[4] |
| FaDu | Cell Survival | IC50 | 354[4] |
Signaling Pathway Inhibition
By inhibiting EGFR, Theliatinib effectively shuts down the downstream signaling cascades that promote tumor growth, proliferation, and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Experimental Methodologies
The characterization of Theliatinib's mechanism of action relies on a series of well-established biochemical and cellular assays.
Kinase Inhibition Assay (e.g., Z'-LYTE™)
This assay is employed to determine the in vitro potency of Theliatinib against purified EGFR kinase.
Protocol Outline:
-
Reaction Setup: Purified EGFR kinase, a fluorescently labeled peptide substrate, and varying concentrations of Theliatinib are combined in a microplate well.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: A detection reagent, often a protease that selectively cleaves the non-phosphorylated substrate, is added.
-
Measurement: The fluorescence resonance energy transfer (FRET) signal is measured. Phosphorylation of the substrate by the kinase protects it from cleavage, resulting in a high FRET signal. Inhibition by Theliatinib leads to less phosphorylation, more cleavage, and a lower FRET signal.
-
Data Analysis: The IC50 value, the concentration of Theliatinib that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo®)
These assays are used to assess the effect of Theliatinib on the survival and growth of cancer cell lines.
Protocol Outline (MTT Assay Example):
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of Theliatinib.
-
Incubation: The plate is incubated for a period, typically 48-72 hours, to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value, representing the concentration of Theliatinib that reduces cell viability by 50%, is determined.
Preclinical and Clinical Development
Preclinical studies in patient-derived xenograft (PDX) models of esophageal cancer with EGFR overexpression or gene amplification have demonstrated the anti-tumor efficacy of Theliatinib. A phase I clinical trial (NCT02601274) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of Theliatinib in patients with advanced solid tumors, including a dose-expansion cohort for patients with EGFR-positive esophageal carcinoma.[4] The results of this trial have not yet been fully published.
Conclusion
This compound is a potent and highly selective ATP-competitive inhibitor of EGFR. Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival. The available preclinical data supports its potential as a therapeutic agent for EGFR-driven malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. The efficacy and safety of tivantinib in the treatment of solid tumors: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Theliatinib Tartrate: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theliatinib, also known as Xiliertinib or HMPL-309, is a potent and selective, orally available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Developed by Hutchison MediPharma, it has been investigated in clinical trials for the treatment of various solid tumors.[3][4] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical data of Theliatinib tartrate.
Discovery and Rationale
Theliatinib was developed as a novel EGFR inhibitor with strong affinity for the wild-type EGFR kinase.[3] The rationale for its development stems from the established role of EGFR signaling in promoting the growth and proliferation of various cancer cells.[1] Overexpression or activating mutations of EGFR are common oncogenic drivers in many epithelial tumors, making it a key therapeutic target.[1][3] While first and second-generation EGFR inhibitors have shown clinical efficacy, the development of resistance, often through mutations such as T790M, has necessitated the discovery of new agents. Theliatinib was designed to be a potent inhibitor of both wild-type and certain mutated forms of EGFR.[2]
While the specific lead compound and detailed structure-activity relationship (SAR) studies for Theliatinib's discovery are not extensively published in the public domain, the general approach for developing quinazoline-based EGFR inhibitors involves the synthesis and screening of a library of compounds to identify molecules with high affinity and selectivity for the ATP-binding site of the EGFR kinase domain.
Mechanism of Action
Theliatinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR.[1][2] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that, upon activation by ligands such as epidermal growth factor (EGF), triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately regulate gene transcription and cellular processes like proliferation, survival, and angiogenesis.
Caption: EGFR Signaling Pathway and Inhibition by Theliatinib.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound from Hutchison MediPharma is not publicly available. However, based on the chemical structure of Theliatinib, a plausible synthetic route can be proposed, drawing from established methods for the synthesis of 4-anilinoquinazoline derivatives. The core of the molecule is a 4-(3-ethynylanilino)-7-methoxyquinazoline scaffold.
A general synthetic approach would likely involve the following key steps:
-
Synthesis of the quinazoline core: This is typically achieved through the condensation of an appropriately substituted anthranilic acid derivative with formamide or a similar reagent to form the quinazolinone.
-
Chlorination of the quinazolinone: The 4-oxo group of the quinazolinone is converted to a chloro group, creating a reactive intermediate.
-
Nucleophilic aromatic substitution: The 4-chloroquinazoline is then reacted with 3-ethynylaniline in a nucleophilic aromatic substitution reaction to form the 4-anilinoquinazoline core.
-
Amide coupling: The final step would involve the coupling of the quinazoline intermediate with the (3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide moiety.
-
Salt formation: The free base of Theliatinib is then reacted with L-tartaric acid to form the tartrate salt, which often improves the solubility and stability of the active pharmaceutical ingredient.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a 4-anilinoquinazoline, which is representative of the likely synthetic strategy for Theliatinib.
Caption: Generalized Synthetic Workflow for 4-Anilinoquinazolines.
Quantitative Data
Theliatinib has demonstrated potent and selective inhibition of EGFR in preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Wild-Type EGFR | Cell-free | 0.05 | 3 | [2][5] |
| EGFR T790M/L858R Mutant | Cell-free | - | 22 | [2][5] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference(s) |
| A431 (human epidermoid carcinoma) | EGFR Phosphorylation | Inhibition of EGF-stimulated phosphorylation | 7 | [5] |
| A431 | Cell Viability | Inhibition of cell survival | 80 | [2] |
| H292 (human mucoepidermoid pulmonary carcinoma) | Cell Viability | Inhibition of cell survival | 58 | [2] |
| FaDu (human pharynx squamous cell carcinoma) | Cell Viability | Inhibition of cell survival | 354 | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of Theliatinib are provided below. These represent standard methodologies used in the field.
EGFR Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT).
-
ATP.
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).
-
Test compound (Theliatinib) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of Theliatinib in DMSO and then dilute in kinase buffer.
-
Add 2.5 µL of the diluted Theliatinib solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme in kinase buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Theliatinib relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Viability Assay (Generic Protocol)
This protocol describes a common method, such as an MTT or CCK-8 assay, to assess the effect of a compound on the viability of cancer cell lines.
-
Reagents and Materials:
-
A431, H292, or FaDu cells.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compound (Theliatinib) at various concentrations.
-
MTT or CCK-8 reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Theliatinib in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Theliatinib or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percent cell viability for each concentration of Theliatinib relative to the vehicle control and determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of an EGFR inhibitor like Theliatinib.
Caption: Preclinical Evaluation Workflow for an EGFR Inhibitor.
Conclusion
This compound is a potent and selective EGFR inhibitor with demonstrated activity against both wild-type and clinically relevant mutant forms of the receptor. Its preclinical profile suggests that it has the potential to be an effective therapeutic agent for the treatment of EGFR-driven cancers. The information provided in this technical guide offers a foundational understanding of the discovery rationale, mechanism of action, synthesis, and preclinical evaluation of this compound for researchers and professionals in the field of drug development. Further publication of clinical trial data will be crucial in fully defining its therapeutic utility.
References
Theliatinib Tartrate: A Comprehensive Target Profile and Selectivity Analysis
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target profile and selectivity of Theliatinib tartrate (also known as Xiliertinib or HMPL-309), a potent, orally active, and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support ongoing research and development efforts in oncology.
Core Target Profile: Potent EGFR Inhibition
Theliatinib is an ATP-competitive inhibitor of EGFR, demonstrating high affinity for the wild-type receptor. Its potent inhibitory activity extends to clinically relevant EGFR mutations, positioning it as a significant agent in the landscape of targeted cancer therapies.
Table 1: In Vitro Enzymatic Inhibition of EGFR by Theliatinib
| Target | Parameter | Value (nM) |
| Wild-Type EGFR | Kᵢ | 0.05 |
| Wild-Type EGFR | IC₅₀ | 3 |
| EGFR T790M/L858R Mutant | IC₅₀ | 22 |
Cellular Activity: Inhibition of EGFR Signaling and Tumor Cell Proliferation
Theliatinib effectively suppresses EGFR phosphorylation in cancer cell lines, leading to the inhibition of downstream signaling pathways and a subsequent reduction in cell viability.
Table 2: Cellular Activity of Theliatinib
| Cell Line | Assay | IC₅₀ (nM) |
| A431 (EGFR overexpressing) | EGFR Phosphorylation | 7 |
| A431 | Cell Survival | 80 |
| H292 | Cell Survival | 58 |
| FaDu | Cell Survival | 354 |
Kinase Selectivity Profile
A key attribute of Theliatinib is its high selectivity for EGFR. It has been demonstrated to be over 50-fold more selective for EGFR compared to a panel of other kinases, minimizing off-target effects. While the comprehensive panel data is not publicly available, this high selectivity index underscores its targeted mechanism of action.
In Vivo Efficacy: Patient-Derived Xenograft Models
In preclinical in vivo studies, Theliatinib has shown significant anti-tumor efficacy. Oral administration of Theliatinib in a patient-derived esophageal cancer xenograft (PDECX) model in NOD-SCID mice resulted in substantial tumor regression.
Table 3: In Vivo Anti-Tumor Activity of Theliatinib
| Model | Treatment | Dosage | Outcome |
| PDECX 1T0950 in NOD-SCID mice | This compound (oral) | 2-15 mg/kg daily for 21 days | 75% tumor regression |
Signaling Pathway and Mechanism of Action
Theliatinib exerts its anti-tumor effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. By competitively binding to the ATP-binding site of the EGFR kinase domain, Theliatinib blocks this initial phosphorylation step, thereby abrogating the downstream signaling and inhibiting tumor growth.
Experimental Protocols
EGFR Kinase Inhibition Assay
The inhibitory activity of Theliatinib against EGFR was determined using a Z´-LYTE™ Kinase Assay Kit-Tyr 4 Peptide. The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain.
Cell Proliferation Assay
The effect of Theliatinib on the viability of cancer cell lines was assessed using a Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: A431, H292, and FaDu cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.
-
Compound Treatment: Cells were treated with various concentrations of Theliatinib and incubated for 48 hours.
-
CCK-8 Addition: 10 µL of CCK-8 solution was added to each well.
-
Incubation: The plates were incubated for 1-4 hours.
-
Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Patient-Derived Esophageal Cancer Xenograft (PDECX) Model
The in vivo anti-tumor efficacy of Theliatinib was evaluated in an esophageal cancer patient-derived xenograft model.
-
Model Establishment: Tumor fragments from esophageal cancer patients were subcutaneously implanted into immunodeficient NOD-SCID mice.
-
Treatment: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally at doses ranging from 2-15 mg/kg daily for 21 days.
-
Tumor Measurement: Tumor volume was measured regularly to assess treatment efficacy.
-
Endpoint: At the end of the study, tumor regression was calculated.
Conclusion
This compound is a potent and highly selective EGFR inhibitor with significant anti-tumor activity in preclinical models. Its strong affinity for both wild-type and mutant forms of EGFR, coupled with its favorable selectivity profile, highlights its potential as a valuable therapeutic agent in the treatment of EGFR-driven malignancies. The detailed methodologies provided in this guide are intended to facilitate further investigation and characterization of this promising compound.
Theliatinib Tartrate (CAS 2413487-72-4): A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theliatinib tartrate, also known as Xiliertinib or HMPL-309, is a potent, orally active, and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). Developed by Hutchison MediPharma, Theliatinib was investigated for the treatment of solid tumors, particularly those with wild-type EGFR activation. Preclinical studies demonstrated significant anti-tumor activity in various cancer models, including esophageal cancer. Theliatinib entered Phase I clinical trials but its development has since been discontinued. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Chemical and Physical Properties
This compound is the tartrate salt of Theliatinib.
| Property | Value |
| CAS Number | 2413487-72-4 |
| Molecular Formula | C29H32N6O8 |
| Molecular Weight | 592.60 g/mol |
| Synonyms | Xiliertinib tartrate, HMPL-309 tartrate |
Mechanism of Action
Theliatinib is a potent inhibitor of the EGFR tyrosine kinase. It exerts its effect by competing with adenosine triphosphate (ATP) for the binding site in the kinase domain of EGFR. This inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][2][3]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the phosphorylation of several downstream signaling molecules, initiating multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled tumor growth. Theliatinib, by inhibiting EGFR, effectively shuts down these oncogenic signals.
Figure 1: Theliatinib Inhibition of the EGFR Signaling Pathway.
Preclinical Data
In Vitro Activity
Theliatinib has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.
| Target | Assay | Value |
| Wild-Type EGFR | Ki | 0.05 nM[4] |
| Wild-Type EGFR | IC50 | 3 nM[4] |
| EGFR T790M/L858R Mutant | IC50 | 22 nM[4] |
| EGFR Phosphorylation (A431 cells) | IC50 | 7 nM |
Theliatinib has also shown greater than 50-fold selectivity for EGFR compared to a panel of 72 other kinases.[4]
In Vivo Efficacy in Esophageal Cancer Patient-Derived Xenograft (PDX) Models
A preclinical study investigated the anti-tumor efficacy of Theliatinib in patient-derived xenograft (PDX) models of esophageal cancer with EGFR overexpression and gene amplification. The study demonstrated that Theliatinib induced significant tumor regression in these models.
| Model | Treatment | Dosage | Outcome |
| PDECX 1T0950 | Theliatinib | 2-15 mg/kg, oral, daily for 21 days | Dose-dependent tumor regression of up to 75% |
Clinical Development
Theliatinib entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.
-
NCT02601274: An open-label, dose-escalation study in patients with advanced solid tumors, followed by a dose-expansion cohort in patients with EGFR-positive esophageal carcinoma.[5] The dose-escalation cohorts investigated dosages of 120mg, 160mg, 200mg, 220mg, 300mg, 400mg, and 500mg administered orally once daily.[5]
-
NCT02601248: A single-site, open-label, dose-escalation Phase I study in patients with advanced solid tumors.
The development of Theliatinib was subsequently discontinued. While official reasons for the discontinuation have not been publicly disclosed, a 2020 report from Trinity Delta removed Theliatinib from their valuation of Hutchison MediPharma's pipeline until its development path was clarified, suggesting a halt or deprioritization of the program.[6]
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Z´-LYTE™ Assay)
The in vitro inhibitory activity of Theliatinib against EGFR was determined using the Z´-LYTE™ Kinase Assay Kit - Tyr 4 Peptide (Invitrogen, Cat. no. PV3193). The following is a general protocol based on the manufacturer's instructions.
Materials:
-
Z´-LYTE™ Kinase Assay Kit - Tyr 4 Peptide
-
Recombinant EGFR enzyme
-
This compound
-
ATP
-
Kinase Buffer
-
Microplate reader capable of fluorescence resonance energy transfer (FRET) measurement
Procedure:
-
Kinase Reaction:
-
Prepare a 2X kinase solution in 1X Kinase Buffer.
-
Prepare a 2X peptide/ATP mixture containing the Z´-LYTE™ Tyr 4 Peptide and ATP at 2X the desired final concentration in 1X Kinase Buffer.
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add 2.5 µL of the Theliatinib dilution, 5 µL of the 2X kinase solution, and 2.5 µL of the 2X peptide/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Read the plate on a microplate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (Coumarin/Fluorescein).
-
Determine the percent inhibition based on controls (no inhibitor and no enzyme).
-
Plot the percent inhibition against the log of Theliatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the Z´-LYTE™ Kinase Inhibition Assay.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
The in vivo anti-tumor activity of Theliatinib was evaluated in esophageal cancer PDX models established in immunodeficient mice.
Materials:
-
NOD-SCID mice (6-8 weeks old)
-
Freshly resected human esophageal tumor tissue
-
Matrigel
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Tumor Implantation:
-
Surgically resected human esophageal tumor tissues are cut into small fragments (approximately 2-3 mm³).
-
The tumor fragments are subcutaneously implanted along with Matrigel into the flanks of anesthetized NOD-SCID mice.
-
-
Tumor Growth and Passaging:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a certain size (e.g., 500-1000 mm³), they are harvested and passaged to subsequent generations of mice for cohort expansion.
-
-
Drug Treatment:
-
Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is formulated in the vehicle and administered orally at the specified doses and schedule. The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Tumor volume is measured at regular intervals (e.g., twice a week) using the formula: Volume = (length × width²) / 2.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting).
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
-
Statistical analysis is performed to determine the significance of the anti-tumor effects.
-
Figure 3: Workflow for Patient-Derived Xenograft (PDX) Model Studies.
Conclusion
This compound is a potent and selective EGFR inhibitor that demonstrated promising preclinical anti-tumor activity, particularly in cancers with wild-type EGFR activation. While its clinical development was discontinued, the available data and experimental protocols provide valuable insights for researchers in the field of oncology and drug development. The information presented in this technical guide serves as a comprehensive resource for understanding the scientific foundation of Theliatinib and can inform future research efforts in targeting EGFR-driven cancers.
References
Theliatinib tartrate for EGFR-mutated cancers
An In-depth Technical Guide to Theliatinib Tartrate for EGFR-Mutated Cancers
Introduction
Theliatinib (also known as Xiliertinib or HMPL-309) is a potent, orally available, and highly selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Developed to target cancers driven by EGFR dysregulation, Theliatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of both wild-type and certain mutated forms of EGFR.[1][2][4] Its high affinity and potent inhibitory activity have positioned it as a subject of significant interest in preclinical and clinical research, particularly for cancers with EGFR overexpression, gene amplification, or specific mutations.[4][5] This document provides a comprehensive technical overview of Theliatinib, summarizing its mechanism of action, key preclinical data, and the experimental protocols used for its evaluation.
Mechanism of Action
Theliatinib exerts its therapeutic effect by directly competing with adenosine triphosphate (ATP) for the binding site within the intracellular tyrosine kinase domain of the EGFR protein.[1][3][4] In many cancers, EGFR is overexpressed or harbors activating mutations that lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation, survival, and differentiation.[6][7] By occupying the ATP-binding pocket, Theliatinib blocks the autophosphorylation of the receptor, a critical step for its activation.[3] This inhibition effectively shuts down EGFR-mediated signaling cascades, such as the PI3K/AKT and MAPK pathways, ultimately leading to a reduction in tumor cell growth and survival.[8] Theliatinib has demonstrated a particularly high binding affinity for wild-type EGFR, which may confer stronger anti-tumor activity in tumors driven by EGFR gene amplification or protein overexpression compared to other inhibitors.[4][9]
Preclinical Data
Theliatinib has been extensively evaluated in preclinical models, demonstrating significant potency against EGFR and anti-tumor activity in various cancer cell lines and patient-derived xenograft (PDX) models.
In Vitro Enzymatic and Cellular Activity
Theliatinib shows high affinity and potent inhibition of wild-type EGFR and certain mutant forms. Its inhibitory constant (Ki) against wild-type EGFR is significantly lower than first-generation inhibitors like gefitinib and erlotinib, indicating a stronger binding affinity.[4][5][10] This translates to potent inhibition of EGFR phosphorylation and cell survival in multiple cancer cell lines.
Table 1: In Vitro Enzymatic Activity of Theliatinib
| Target Enzyme | Parameter | Value | Reference(s) |
|---|---|---|---|
| Wild-Type EGFR | Ki | 0.05 nM | [1][2][5][9] |
| Wild-Type EGFR | IC50 | 3 nM | [1][2][4][9] |
| EGFR (T790M/L858R) | IC50 | 22 nM |[1][2][4][9] |
Table 2: Cellular Activity of Theliatinib in Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | IC50 (Phosphorylation) | 7 nM | [1][2][9] |
| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | IC50 (Cell Survival) | 80 nM | [1] |
| H292 | Lung Carcinoma | Wild-Type | IC50 (Cell Survival) | 58 nM | [1] |
| FaDu | Pharyngeal Carcinoma | Wild-Type | IC50 (Cell Survival) | 354 nM |[1] |
In Vivo Anti-Tumor Efficacy
In vivo studies using patient-derived xenograft (PDX) models of esophageal cancer have demonstrated Theliatinib's dose-dependent anti-tumor activity.[4] In models with EGFR gene amplification and protein overexpression, oral administration of Theliatinib led to significant tumor regression.[1][5]
Table 3: In Vivo Efficacy of Theliatinib in PDX Models
| Model | Cancer Type | EGFR Status | Treatment | Result | Reference(s) |
|---|---|---|---|---|---|
| PDECX 1T0950 | Esophageal Cancer | Not Specified | 2-15 mg/kg, oral, daily for 21 days | 75% tumor regression | [1] |
| Multiple PDX | Esophageal Cancer | High EGFR Expression (H-score > 250) | Clinically relevant oral doses | 67% - 100% tumor growth inhibition | [5] |
| Two PDX | Esophageal Cancer | EGFR Gene Amplification & Overexpression | Clinically relevant oral doses | >30% decrease in tumor volume |[5] |
Experimental Protocols
The evaluation of Theliatinib's efficacy relies on standardized biochemical and cell-based assays, as well as in vivo models. The following sections detail the methodologies for these key experiments.
EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of Theliatinib on EGFR's enzymatic activity. A common method is a continuous-read kinase assay using a fluorescent peptide substrate.[11]
-
Objective: To determine the IC50 or Ki of Theliatinib against purified EGFR kinase domains (e.g., wild-type or T790M/L858R mutant).
-
Key Reagents:
-
Protocol:
-
Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.[11]
-
In a 384-well microtiter plate, pre-incubate the enzyme (e.g., 5 µL of 10X stock) with serially diluted Theliatinib (e.g., 0.5 µL) for 30 minutes at 27°C.[11]
-
Prepare a reaction mixture containing ATP and the Y12-Sox peptide substrate in the kinase buffer.[11]
-
Initiate the kinase reaction by adding the ATP/peptide substrate mix (e.g., 45 µL) to the wells.[11]
-
Immediately begin monitoring the increase in fluorescence (e.g., λex360/λem485) every ~70 seconds for 30-120 minutes using a plate reader.[11]
-
Determine the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the logarithm of Theliatinib concentration and fit the data to a variable slope model to calculate the IC50 value.[11]
-
Cell Viability / Growth Inhibition Assay
This assay assesses the cytotoxic or cytostatic effect of Theliatinib on cancer cells that depend on EGFR signaling. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is a common method.[12]
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of Theliatinib in various cancer cell lines.
-
Key Reagents:
-
EGFR-dependent cancer cell lines (e.g., A431, H292).
-
Complete cell culture medium.
-
This compound, serially diluted.
-
CellTiter-Glo® Reagent (Promega).[12]
-
-
Protocol:
-
Seed cells into a 96-well or 384-well plate at a predetermined density (e.g., 1 x 10³ cells/well) and allow them to adhere for 4 hours.[12][13]
-
Treat the cells with a range of concentrations of Theliatinib or a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[12][13]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker to induce cell lysis.
-
After a brief incubation to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Convert luminescence readings to cell numbers or percentage of viability relative to the vehicle control.
-
Plot cell viability against the logarithm of Theliatinib concentration to determine the GI50 value.[12]
-
In Vivo Patient-Derived Xenograft (PDX) Model Study
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are used to evaluate the anti-tumor efficacy of Theliatinib in a system that more closely mimics human tumor biology.[14]
-
Objective: To assess the in vivo anti-tumor activity of Theliatinib, including tumor growth inhibition and regression.
-
Model:
-
Protocol:
-
Surgically implant tumor fragments from a patient subcutaneously into the flank of the immunodeficient mice.[14]
-
Allow tumors to grow to a specified volume (e.g., >500 mm³).[14]
-
Randomize mice into treatment groups (e.g., vehicle control, different doses of Theliatinib).
-
Administer Theliatinib orally, once daily, at specified doses (e.g., 2-15 mg/kg) for a defined treatment period (e.g., 21 days).[1]
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice weekly) to monitor efficacy and toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) or regression for each treatment group compared to the vehicle control.
-
Clinical Development Status
Theliatinib has advanced into clinical trials. As of late 2017, efficacy and adverse events data from a Phase I trial in esophageal cancer have been released.[15] The drug is classified as having reached Phase II in its highest development phase for solid tumors and esophageal cancer.[3][15] These trials are essential for establishing the safety, tolerability, pharmacokinetics, and preliminary efficacy of Theliatinib in patients with EGFR-driven malignancies.
Conclusion
This compound is a novel, highly potent, and selective EGFR inhibitor with a distinct preclinical profile. Its strong binding affinity to wild-type EGFR and potent inhibition of key EGFR mutants make it a promising therapeutic candidate.[1][4][5] The comprehensive preclinical data, derived from robust biochemical, cellular, and in vivo experimental protocols, support its continued investigation in clinical trials for patients with esophageal, lung, and other cancers characterized by EGFR mutations or overexpression. Further clinical studies will be critical to fully define its therapeutic window and role in the landscape of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Theliatinib | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HUTCHMED - CSCO 2017: Theliatinib Preclinical Study in Esophageal Cancer [hutch-med.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com.cn [promega.com.cn]
- 8. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. newdrugapprovals.org [newdrugapprovals.org]
Theliatinib Tartrate in Non-Small Cell Lung Cancer: A Technical Guide
Introduction
Non-small cell lung cancer (NSCLC) constitutes the majority of all lung cancer diagnoses, with a significant subset driven by mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), have revolutionized the treatment landscape for patients with EGFR-mutated NSCLC.[1][3] The first- and second-generation EGFR TKIs, while initially effective against common activating mutations like exon 19 deletions (Del19) and the L858R point mutation, inevitably lead to acquired resistance.[4][5][6] The most common mechanism for this resistance, occurring in 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M.[7][8]
This challenge was met by the development of third-generation TKIs, such as osimertinib, which are designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[4][7] However, resistance to third-generation inhibitors also develops, frequently through a tertiary mutation, C797S, which prevents the covalent bond formation essential for the mechanism of these irreversible inhibitors.[4][5][7] This has created a critical unmet need for next-generation TKIs that can overcome C797S-mediated resistance. Theliatinib tartrate (TQB3804), a fourth-generation EGFR inhibitor, has emerged as a promising agent designed to address this challenge.[7][9] This document provides a technical overview of the preclinical data and research pertaining to Theliatinib in the context of NSCLC.
Core Properties of this compound
Theliatinib, also known as Xiliertinib or HMPL-309, is an orally available, potent, and selective ATP-competitive inhibitor of the EGFR.[10][11]
| Property | Value | Source |
| Synonyms | Xiliertinib tartrate, HMPL-309 tartrate | [10] |
| CAS Number | 2413487-72-4 (for tartrate) | [12] |
| Molecular Formula | C29H32N6O8 (tartrate salt) | [12][13] |
| Molecular Weight | 592.6 g/mol (tartrate salt) | [12] |
| Mechanism | ATP-competitive EGFR inhibitor | [10] |
Mechanism of Action and Target Profile
Theliatinib is a fourth-generation EGFR TKI developed to inhibit EGFR enzymes carrying the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib.[7][14] Its mechanism relies on non-covalent, ATP-competitive binding to the kinase domain of EGFR, allowing it to inhibit the receptor's activity even when the C797 residue is mutated.[4][5][10] Preclinical studies have demonstrated that Theliatinib potently inhibits various EGFR mutations, including the double mutations (e.g., L858R/T790M) that confer resistance to first-generation TKIs, and critically, the triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S) that confer resistance to third-generation TKIs.[7][15]
By inhibiting the phosphorylation of EGFR, Theliatinib blocks downstream signaling pathways critical for cancer cell proliferation and survival, primarily the PI3K/AKT and RAS/MAPK pathways.[14][16] In vivo studies have confirmed that tumor growth inhibition by Theliatinib is associated with the reduced phosphorylation of EGFR, AKT, and ERK.[14]
Quantitative Preclinical Data
Enzymatic and Cellular Inhibition
Theliatinib has demonstrated potent inhibitory activity against a range of EGFR mutations in both enzymatic and cell-based assays. The IC50 (half-maximal inhibitory concentration) values highlight its efficacy against the clinically relevant resistance mutations.
Table 1: Enzymatic Inhibitory Activity of Theliatinib (TQB3804)
| EGFR Mutant | IC50 (nM) | Source |
|---|---|---|
| L858R/T790M/C797S | 0.13 | [14][15] |
| d746-750/T790M/C797S | 0.46 | [14][15] |
| L858R/T790M | 0.19 | [14][15] |
| d746-750/T790M | 0.26 | [14][15] |
| Wild-Type (WT) | 1.07 | [14][15] |
| Generic EGFR | 3.0 |[10] |
Table 2: Anti-proliferative and Phosphorylation Inhibitory Activity of Theliatinib (TQB3804)
| Cell Line | EGFR Status | Assay Type | IC50 (nM) | Source |
|---|---|---|---|---|
| Ba/F3 | d746-750/T790M/C797S | Anti-proliferation | 26.8 | [14][15] |
| Ba/F3 | d746-750/T790M/C797S | EGFR Phosphorylation | 18.5 | [14][15] |
| NCI-H1975 | L858R/T790M | Anti-proliferation | 163 | [14][15] |
| PC9 | d746-750 | Anti-proliferation | 45 | [14][15] |
| A431 | Wild-Type | Anti-proliferation | 147 | [14][15] |
| A431 | Wild-Type | EGFR Phosphorylation | 7.0 | [10] |
| H292 | Wild-Type | Anti-proliferation | 58 | [10] |
| FaDu | Wild-Type | Anti-proliferation | 354 |[10] |
Key Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway Inhibition
Theliatinib targets the EGFR receptor at the cell surface, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades. The primary pathways affected are the PI3K-AKT-mTOR pathway and the RAS-RAF-MEK-ERK (MAPK) pathway, both of which are central to cell proliferation, growth, and survival.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Tyrosine Kinase Inhibitor Activity in Patients with NSCLC Harboring Uncommon EGFR Mutations: A Retrospective International Cohort Study (UpSwinG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding Options for EGFR-Mutant Non–Small Cell Lung Cancer with Afatinib - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Theliatinib | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [jknbiochem.net]
- 13. 2413487-72-4|this compound|BLD Pharm [bldpharm.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Current Molecular-Targeted Therapies in NSCLC and Their Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Theliatinib Tartrate: A Technical Overview of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for theliatinib tartrate (HMPL-309), a novel, potent, and highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Theliatinib has demonstrated significant anti-tumor activity in preclinical models, particularly those with EGFR overexpression or resistance mutations. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying mechanism of action to support further research and development.
Mechanism of Action
Theliatinib is an ATP-competitive inhibitor that targets the EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. In many cancer types, including esophageal and non-small cell lung cancer, EGFR is overexpressed or harbors activating mutations, leading to dysregulated downstream signaling and tumor growth. Theliatinib potently inhibits both wild-type EGFR and clinically relevant mutant forms, including those that confer resistance to earlier-generation TKIs.
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for adaptor proteins like Grb2 and Shc, initiating downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways. These pathways ultimately promote gene transcription that drives cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis. Theliatinib competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the initiation of these oncogenic signaling cascades.
Figure 1: Theliatinib's Mechanism of Action in the EGFR Signaling Pathway.
In Vitro Efficacy
Theliatinib has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR in enzymatic and cell-based assays.
Enzymatic and Cellular Activity
Theliatinib shows high potency in inhibiting EGFR kinase activity and the growth of EGFR-dependent cancer cell lines.
| Target/Assay | Value | Reference |
| Ki (Wild-Type EGFR) | 0.05 nM | [1] |
| IC50 (EGFR) | 3 nM | |
| IC50 (EGFR T790M/L858R mutant) | 22 nM | |
| IC50 (EGFR Phosphorylation in A431 cells) | 7 nM |
Table 1: In Vitro Enzymatic and Cellular Activity of Theliatinib
Experimental Protocols
The inhibitory constant (Ki) for wild-type EGFR was determined using the Z-Lye™ method, a fluorescence-based immunoassay. The assay measures the extent of phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. Theliatinib was incubated with the kinase and substrate in the presence of ATP. The reaction was stopped, and a development reagent was added to generate a fluorescent signal inversely proportional to kinase activity. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
The cytotoxic effects of theliatinib on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: Workflow for the In Vitro MTT Cell Viability Assay.
Protocol Steps:
-
Cell Seeding: Cancer cell lines (e.g., A431, H292, FaDu) were seeded in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and incubated overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were treated with various concentrations of theliatinib (typically in a serial dilution) and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 1-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 450 nm or 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.
In Vivo Efficacy
The anti-tumor efficacy of theliatinib has been evaluated in patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell line-derived xenografts.
Patient-Derived Esophageal Cancer Xenograft (PDECX) Models
In a study utilizing PDECX models, theliatinib demonstrated significant, dose-dependent anti-tumor activity. The efficacy was particularly pronounced in models with high EGFR protein expression (immunohistochemical H-score > 250) or EGFR gene amplification.
| PDECX Model | EGFR Status | Theliatinib Efficacy | Comparative Efficacy | Reference |
| EGFR Amplified | Gene Amplification & Protein Overexpression | >30% tumor volume decrease | Significantly stronger than gefitinib (P < 0.05) | [1] |
| High EGFR Expression | High Protein Expression (H-score > 250), No Gene Amplification | 67% - 100% tumor growth inhibition | Significantly stronger than gefitinib (P < 0.05) | [1] |
| Low EGFR Expression | Low Protein Expression (H-score < 200) | Not significant | - | [1] |
Table 2: In Vivo Efficacy of Theliatinib in PDECX Models
The study also noted that co-expression of FGFR1, mutations in PIK3CA, or deletion of PTEN could reduce the anti-tumor efficacy of theliatinib, highlighting potential mechanisms of resistance.
Experimental Protocols
This protocol outlines the general steps involved in establishing and utilizing PDX models to evaluate the in vivo efficacy of an EGFR inhibitor like theliatinib.
Figure 3: General Workflow for a Patient-Derived Xenograft (PDX) Study.
Protocol Steps:
-
Model Establishment: Fresh tumor tissue from consenting esophageal cancer patients was obtained during surgery. The tissue was fragmented and subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).
-
Model Expansion: Once tumors reached a certain volume (e.g., 500-1000 mm³), they were harvested, re-fragmented, and passaged into new cohorts of mice for expansion.
-
Efficacy Study: When tumors in the experimental cohorts reached a specified volume (e.g., 100-200 mm³), the mice were randomized into treatment and control groups.
-
Treatment Administration: Theliatinib was administered orally at clinically relevant doses. A vehicle control group was also included.
-
Monitoring and Analysis: Tumor volumes and body weights were measured regularly (e.g., twice weekly). Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Pharmacokinetics and Safety
Preclinical studies have indicated that theliatinib possesses favorable pharmacokinetic properties and a good safety profile. It was found to have good tissue distribution.[2] Further detailed quantitative pharmacokinetic parameters from preclinical studies are not publicly available at this time. Phase I clinical trials were initiated to determine the pharmacokinetics of theliatinib under single and repeat doses in humans.[2]
Conclusion
The preclinical data for this compound strongly support its development as a potent EGFR inhibitor. It demonstrates high affinity and inhibitory activity against wild-type EGFR and key resistance mutations. In vitro studies have confirmed its potent anti-proliferative effects on EGFR-dependent cancer cells. Furthermore, in vivo studies using clinically relevant patient-derived xenograft models of esophageal cancer have shown significant anti-tumor efficacy, particularly in tumors with high EGFR expression or gene amplification. These findings, combined with a favorable preliminary safety and pharmacokinetic profile, provide a solid foundation for the ongoing clinical investigation of theliatinib in solid tumors.
References
Theliatinib Tartrate in Esophageal Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical data and mechanistic insights into the activity of Theliatinib tartrate in esophageal cancer models. Theliatinib, a potent and highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant anti-tumor efficacy in patient-derived xenograft (PDX) models of esophageal cancer, particularly those with high EGFR expression and gene amplification. This document details the quantitative efficacy data, experimental methodologies, and the underlying signaling pathways involved in Theliatinib's mechanism of action and potential resistance.
Introduction to Theliatinib and its Target
Theliatinib is a novel, orally available, ATP-competitive inhibitor of the EGFR.[1] Overexpression of EGFR is a frequent event in esophageal cancer and is often associated with a poor prognosis.[1] Unlike other cancers such as non-small cell lung cancer, activating mutations in EGFR are less common in esophageal cancer.[1] This suggests that therapeutic strategies for esophageal cancer should focus on tumors with high EGFR protein expression or gene amplification.[1] Theliatinib has been shown to be a highly potent and selective EGFR inhibitor, with greater potency than first-generation TKIs like gefitinib and erlotinib.[1]
Quantitative Efficacy Data
The preclinical efficacy of Theliatinib has been evaluated in various esophageal cancer models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of Theliatinib
| Compound | Target | IC50 (nM) | Ki (nM) |
| Theliatinib | EGFR (wild type) | 3 | 0.05 |
| Theliatinib | EGFR (T790M/L858R mutant) | 22 | - |
| Gefitinib | EGFR (wild type) | - | 0.35 |
| Erlotinib | EGFR (wild type) | - | 0.38 |
| Data sourced from a study on the anti-tumor efficacy of Theliatinib in esophageal cancer patient-derived xenografts.[1] |
Table 2: Anti-Tumor Efficacy of Theliatinib in Esophageal Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | EGFR Expression (IHC H-score) | EGFR Gene Amplification | PIK3CA Mutation | FGFR1 Overexpression | Theliatinib Treatment Outcome |
| PDECX1 | High (≥270) | Yes | No | No | Remarkable tumor regression |
| PDECX2 | High (≥270) | Yes | No | No | Remarkable tumor regression |
| PDECX3 | High (≥270) | No | No | No | Strong antitumor activity |
| PDECX4 | High (≥270) | No | Yes | No | Diminished efficacy |
| PDECX5 | High (≥270) | No | No | Yes | Diminished efficacy |
| PDECX6 | Low (<200) | No | No | No | Moderate effect |
| PDECX7 | Low (<200) | No | No | No | Low effect |
| This table summarizes findings from a study investigating Theliatinib's efficacy in various PDECX models, highlighting the importance of EGFR status and the presence of other genetic alterations.[1][2] |
Signaling Pathways and Mechanism of Action
Theliatinib exerts its anti-tumor effect by inhibiting the EGFR signaling pathway. The following diagram illustrates the core mechanism and downstream effects.
Caption: Theliatinib's mechanism of action targeting the EGFR signaling pathway.
Theliatinib acts as an ATP-competitive inhibitor, preventing the autophosphorylation of EGFR and subsequent activation of downstream pro-survival signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][3] Inhibition of these pathways ultimately leads to decreased cell proliferation, survival, and angiogenesis.
Potential Resistance Mechanisms
Despite the potency of Theliatinib, resistance can emerge through various mechanisms.
Caption: Potential resistance mechanisms to Theliatinib in esophageal cancer.
Studies have shown that the efficacy of Theliatinib is diminished in esophageal cancer models with co-occurring genetic alterations.[1][2] Specifically, mutations in PIK3CA, a key component of the PI3K-AKT-mTOR pathway, can lead to constitutive activation of this downstream pathway, bypassing the need for EGFR signaling.[4] Similarly, the overexpression of other receptor tyrosine kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1), can provide an alternative signaling route to activate pro-survival pathways, rendering the cancer cells less dependent on EGFR.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate Theliatinib in esophageal cancer models.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
This protocol outlines the general steps for creating and utilizing PDX models for in vivo drug efficacy assessment.
Caption: Workflow for Patient-Derived Xenograft (PDX) model studies.
Protocol:
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting esophageal cancer patients undergoing surgical resection.
-
Implantation: A small fragment (approximately 20-30 mm³) of the tumor tissue is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth and Passaging: Tumor growth is monitored by caliper measurements. Once the tumor reaches a certain volume (e.g., 500-750 mm³), it is harvested and can be passaged into new cohorts of mice for expansion.
-
Efficacy Studies:
-
Once tumors in a cohort of mice reach a specified size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives Theliatinib orally at a specified dose and schedule (e.g., 15 mg/kg, once daily). The control group receives a vehicle control.
-
Tumor volumes are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.
-
The study continues for a predetermined period or until tumors in the control group reach a maximum allowable size.
-
Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
-
Western Blot Analysis for EGFR Signaling
Protocol:
-
Sample Preparation: Tumor tissues from PDX models are homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., EGFR, phospho-EGFR, Akt, phospho-Akt, ERK, phospho-ERK, and a loading control like β-actin). Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Immunohistochemistry (IHC) for EGFR Expression
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (e.g., 4 µm thick) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific binding sites are blocked with a blocking serum.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against EGFR overnight at 4°C.
-
Secondary Antibody and Detection: A secondary antibody detection system (e.g., using a biotin-streptavidin-HRP complex) is applied, followed by a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The EGFR expression is scored based on the intensity and percentage of stained tumor cells. An H-score, which combines both intensity and percentage, is often used for a more quantitative assessment.
Conclusion
This compound has demonstrated compelling anti-tumor activity in preclinical models of esophageal cancer, particularly in tumors with high EGFR expression. The data presented in this guide highlight the potential of Theliatinib as a targeted therapy for a subset of esophageal cancer patients. The detailed experimental protocols and an understanding of the underlying signaling pathways and potential resistance mechanisms provide a solid foundation for further research and clinical development of this promising agent. Future studies should continue to explore predictive biomarkers to optimize patient selection and investigate combination therapies to overcome potential resistance.
References
- 1. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of epidermal growth factor receptor tyrosine kinase inhibitors in the treatment of esophageal carcinoma and the suggested mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Signaling Pathway: Role in Esophageal Squamous Cell Carcinoma, Regulatory Mechanisms and Opportunities for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Theliatinib Tartrate: A Technical Guide to Ki, IC50, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical and cellular activity of theliatinib tartrate (HMPL-309), a potent and selective epidermal growth factor receptor (EGFR) inhibitor. This document details the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of theliatinib, outlines the experimental methodologies used to determine these values, and visualizes its mechanism of action within the EGFR signaling pathway.
Quantitative Data Summary
The inhibitory activity of theliatinib has been quantified through various biochemical and cellular assays. The following tables summarize the key Ki and IC50 values, demonstrating its potency against wild-type and mutant forms of EGFR, as well as its effects on cancer cell viability.
Table 1: Biochemical Inhibitory Activity of Theliatinib Against EGFR
| Target | Parameter | Value (nM) | Competitive Nature |
| Wild-Type EGFR | Ki | 0.05[1][2][3] | ATP-Competitive[1][3] |
| Wild-Type EGFR | IC50 | 3[1][2] | - |
| EGFR T790M/L858R Mutant | IC50 | 22[1][2] | - |
Table 2: Cellular Inhibitory Activity of Theliatinib
| Cell Line | Assay | Parameter | Value (nM) |
| A431 (EGFR overexpressing) | EGFR Phosphorylation | IC50 | 7[1] |
| A431 | Cell Survival | IC50 | 80[1] |
| H292 | Cell Survival | IC50 | 58[1] |
| FaDu | Cell Survival | IC50 | 354[1] |
Theliatinib demonstrates over 50-fold greater selectivity for EGFR compared to a panel of other kinases, highlighting its specificity as an EGFR inhibitor.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Determination of Ki (Inhibition Constant) - Z'-LYTE™ Kinase Assay
The inhibition constant (Ki) of theliatinib against wild-type EGFR was determined using the Z'-LYTE™ kinase assay, a fluorescence resonance energy transfer (FRET)-based method.
Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase. The substrate is labeled with two fluorophores, a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein). When the peptide is not phosphorylated, a site-specific protease cleaves it, separating the fluorophores and disrupting FRET. Phosphorylation of the peptide protects it from cleavage, thus maintaining FRET. The ratio of the two fluorescence emission signals is used to calculate the percentage of phosphorylation.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the EGFR kinase, the Z'-LYTE™ Tyr 4 peptide substrate, ATP, and varying concentrations of theliatinib.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature to allow for peptide phosphorylation.
-
Development: A development reagent containing a site-specific protease is added to the reaction mixture. This mixture is incubated to allow for the cleavage of non-phosphorylated peptides.
-
Detection: The fluorescence is measured using a microplate reader, with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Data Analysis: The ratio of the emission signals is calculated to determine the percentage of phosphorylation. The Ki value is then calculated from the IC50 values obtained at different ATP concentrations using the Michaelis-Menten equation.
Determination of Cellular IC50 - Cell Viability Assay
The half-maximal inhibitory concentration (IC50) of theliatinib in various cancer cell lines was determined using a cell viability assay, such as the CCK-8 assay.
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. The assay utilizes a tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol for A431 Cells:
-
Cell Seeding: A431 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and incubated overnight at 37°C and 5% CO2.[4]
-
Compound Addition: Theliatinib is added to the wells at various concentrations.
-
Incubation: The cells are incubated with theliatinib for a specified period (e.g., 48 hours).[4]
-
CCK-8 Addition: 10 µL of CCK-8 solution is added to each well and the plate is incubated for 1-4 hours.[4]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of theliatinib concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by Theliatinib
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by theliatinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. Theliatinib, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing the activation of these downstream pathways.
Caption: EGFR signaling pathway and the inhibitory action of Theliatinib.
Experimental Workflow for Ki Determination
The following diagram outlines the key steps in the Z'-LYTE™ kinase assay used to determine the inhibition constant (Ki) of theliatinib.
Caption: Workflow for determining the Ki of Theliatinib using the Z'-LYTE™ assay.
Experimental Workflow for Cellular IC50 Determination
The diagram below illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of theliatinib in cancer cell lines.
Caption: Workflow for determining the cellular IC50 of Theliatinib.
References
- 1. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HUTCHMED - CSCO 2017: Theliatinib Preclinical Study in Esophageal Cancer [hutch-med.com]
- 4. selleckchem.com [selleckchem.com]
Theliatinib Tartrate: A Technical Guide to its ATP-Competitive Inhibition of EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Theliatinib tartrate (also known as Xiliertinib), a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The focus of this document is its mechanism of action as an ATP-competitive inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism: ATP-Competitive Inhibition
Theliatinib is a highly potent, orally active, and selective inhibitor of EGFR.[1][2] Its primary mechanism of action is through direct competition with adenosine triphosphate (ATP) at the kinase domain's ATP-binding pocket.[3][4] Protein kinases, such as EGFR, function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. By occupying the ATP-binding site, Theliatinib effectively blocks this phosphotransfer reaction, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis.[4][5]
Enzyme kinetics studies have confirmed that Theliatinib is an ATP-competitive inhibitor.[6] A key characteristic of Theliatinib is its strong binding affinity to wild-type EGFR, which may lead to more effective target engagement compared to other first-generation EGFR inhibitors like gefitinib or erlotinib.[3] This robust inhibition extends to certain EGFR mutants, positioning Theliatinib as a significant compound in the landscape of targeted cancer therapies.
Quantitative Data on Theliatinib Activity
The potency and selectivity of Theliatinib have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations.
Table 1: Biochemical Activity of Theliatinib Against EGFR
| Target | Parameter | Value (nM) | Comparator: Erlotinib (nM) | Comparator: Gefitinib (nM) |
| Wild-Type EGFR | Kᵢ | 0.05[1][3][6] | 0.38[6] | 0.35[6] |
| Wild-Type EGFR | IC₅₀ | 3[1][2][3] | - | - |
| EGFR T790M/L858R Mutant | IC₅₀ | 22[1][2][3] | - | - |
Table 2: Cellular Activity of Theliatinib
| Cell Line | Assay | Parameter | Value (nM) |
| A431 | EGFR Phosphorylation | IC₅₀ | 7[1][2][3] |
| A431 | Cell Survival | IC₅₀ | 80[1][2] |
| H292 | Cell Survival | IC₅₀ | 58[1][2] |
| FaDu | Cell Survival | IC₅₀ | 354[1][2] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize Theliatinib.
In Vitro EGFR Kinase Assay (for IC₅₀ and Kᵢ Determination)
This protocol outlines a method to determine the inhibitory activity of Theliatinib on recombinant EGFR in a cell-free system.
Objective: To quantify the concentration of Theliatinib required to inhibit 50% of EGFR kinase activity (IC₅₀) and to determine its binding affinity (Kᵢ).
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[5]
-
ATP solution
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add:
-
1 µL of diluted Theliatinib or DMSO (for control).
-
2 µL of recombinant EGFR enzyme diluted in kinase buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should be near the Kₘ value for ATP for IC₅₀ determination. For Kᵢ determination, the assay is run at multiple ATP concentrations.[6][7]
-
Incubation: Incubate the plate for 60 minutes at room temperature.[5]
-
Signal Detection: Stop the reaction and measure the remaining kinase activity. For example, using the ADP-Glo™ assay:
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each Theliatinib concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of Theliatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can be calculated using the Michaelis-Menten equation from data obtained at varying ATP concentrations.[6]
Cellular EGFR Phosphorylation Assay
This protocol describes a method to measure the inhibition of EGFR phosphorylation in a cellular context.
Objective: To determine Theliatinib's potency in inhibiting EGF-stimulated EGFR autophosphorylation in intact cells.
Materials:
-
A431 human epidermoid carcinoma cells (high EGFR expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Human Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA kit for phosphorylated EGFR (pY1068) or antibodies for Western blotting
Procedure:
-
Cell Culture: Seed A431 cells in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of Theliatinib (or DMSO control) for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with a final concentration of 50-100 ng/mL of EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 15-20 minutes.
-
Quantification:
-
ELISA: Transfer the cell lysates to a phospho-EGFR ELISA plate and follow the manufacturer's protocol to quantify the level of phosphorylated EGFR.
-
Western Blot: Determine the total protein concentration of the lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-EGFR and total EGFR. Use a secondary antibody for detection.
-
-
Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal or total protein content. Calculate the percent inhibition of phosphorylation at each Theliatinib concentration and determine the IC₅₀ value as described previously.
Cell Viability Assay (CCK-8/MTT)
This protocol measures the effect of Theliatinib on the proliferation and viability of cancer cells.
Objective: To determine the antiproliferative IC₅₀ of Theliatinib in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, H292, FaDu)[1]
-
Complete growth medium
-
This compound
-
CCK-8 (Cell Counting Kit-8) or MTT reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Theliatinib (typically from 0.005 to 10 µM) or DMSO as a vehicle control.[3]
-
Incubation: Incubate the cells for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.[3]
-
Viability Measurement:
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3]
-
MTT: Add MTT reagent and incubate for 2-4 hours, then add solubilization solution.
-
-
Data Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Determine the IC₅₀ value by plotting cell viability against the log of Theliatinib concentration.
Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological and experimental processes.
Caption: ATP-Competitive Inhibition by Theliatinib.
Caption: Theliatinib inhibits the EGFR signaling cascade.
Caption: Workflow for in vitro IC₅₀ determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com.cn [promega.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Downstream Signaling Pathways of Tyrosine Kinase Inhibitors: A Focus on Tucatinib
Disclaimer: Initial searches for "Theliatinib tartrate" did not yield sufficient public data to construct a detailed technical guide. However, "Theliatinib" (also known as Xiliertinib) has been identified as a highly selective EGFR inhibitor.[1][2] Given the potential for name confusion and the detailed information available for the HER2 inhibitor Tucatinib, this guide will focus on Tucatinib as a representative tyrosine kinase inhibitor to illustrate the requested concepts.
This guide provides a comprehensive overview of the downstream signaling pathways affected by the HER2-selective tyrosine kinase inhibitor, Tucatinib. It is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action and Downstream Signaling
Tucatinib is an orally available, reversible, and highly selective small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[3][4] Overexpression or amplification of the HER2 gene is a key driver in several cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[5]
Tucatinib exerts its anti-tumor effects by binding to the intracellular kinase domain of HER2, inhibiting its phosphorylation and subsequent activation.[3][6][7] This action blocks the initiation of two major downstream signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[5][8][9][10]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Upon HER2 activation, it dimerizes with other HER family members, particularly HER3, leading to the activation of PI3K.[5] PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets that suppress apoptosis and promote cell cycle progression.
Tucatinib's inhibition of HER2 phosphorylation prevents the activation of PI3K, thereby suppressing the entire PI3K/Akt signaling cascade.[5][8] This leads to decreased cell viability and induction of apoptosis in HER2-amplified cancer cells.[5][8]
Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical route for cell proliferation, differentiation, and survival. HER2 activation leads to the recruitment of adaptor proteins like Grb2 and Shc, which in turn activate Ras. This initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).[5] Activated ERK translocates to the nucleus to regulate gene expression related to cell growth.
By blocking HER2 autophosphorylation, Tucatinib effectively shuts down the MAPK/ERK signaling pathway.[5][8] Studies have shown that Tucatinib treatment leads to a dose-dependent decrease in the phosphorylation of MEK1 and ERK1/2 in HER2-positive cells.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Theliatinib | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What's the mechanism of action for tucatinib? [drugs.com]
- 4. Tucatinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Tucatinib? [synapse.patsnap.com]
- 8. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Theliatinib Tartrate: A Deep Dive into its Inhibition of EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Theliatinib tartrate, a novel and potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We will explore its mechanism of action, focusing on the inhibition of EGFR phosphorylation, present key quantitative data, and detail the experimental protocols used to ascertain its efficacy.
Mechanism of Action: Potent and Selective EGFR Inhibition
Theliatinib is a highly selective and potent small molecule inhibitor of EGFR.[1] Its primary mechanism of action is to function as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR.[1][2] By binding to this site, Theliatinib effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival.[3][4]
Enzyme kinetics studies have demonstrated that Theliatinib exhibits a significantly stronger binding affinity for wild-type EGFR compared to first-generation TKIs such as gefitinib and erlotinib.[1][2] This potent inhibition is a key feature that may lead to enhanced anti-tumor activity in cancers characterized by EGFR overexpression or gene amplification.[1]
Quantitative Efficacy Data
The potency of Theliatinib has been quantified through various in vitro assays, which highlight its superiority over other established EGFR inhibitors. The following tables summarize the key inhibitory constants and concentrations.
Table 1: In Vitro Kinase Inhibition of EGFR
| Compound | Target | Parameter | Value (nM) |
| Theliatinib | Wild-Type EGFR | Ki | 0.05 [1][2] |
| Gefitinib | Wild-Type EGFR | Ki | 0.35[1][2] |
| Erlotinib | Wild-Type EGFR | Ki | 0.38[1][2] |
Ki (Inhibition Constant) represents the concentration required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.
Table 2: Half-Maximal Inhibitory Concentration (IC50) Data
| Compound | Target/Cell Line | Parameter | Value (nM) |
| Theliatinib | Wild-Type EGFR | IC50 | 3 [1] |
| Theliatinib | EGFR T790M/L858R Mutant | IC50 | 22 [1][2] |
These data underscore Theliatinib's high potency, with a 7 to 10-fold greater inhibitory activity against wild-type EGFR compared to gefitinib and erlotinib.[5]
Inhibition of Downstream Signaling Pathways
The phosphorylation of EGFR initiates a cascade of intracellular signaling events crucial for tumor growth and survival. By blocking this initial step, Theliatinib effectively suppresses these downstream pathways. Preclinical studies in patient-derived esophageal cancer xenograft (PDECX) models have shown that Theliatinib treatment leads to a significant reduction in the phosphorylation of key downstream effectors, including AKT and ERK (p-AKT and p-ERK).[1] This demonstrates that Theliatinib's anti-tumor activity is directly linked to the successful inhibition of the entire EGFR signaling axis.
References
- 1. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 5. HUTCHMED - CSCO 2017: Theliatinib Preclinical Study in Esophageal Cancer [hutch-med.com]
Theliatinib Tartrate vs. First-Generation EGFR TKIs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth comparison of Theliatinib tartrate (HMPL-309), a novel small molecule inhibitor of the epidermal growth factor receptor (EGFR), with first-generation EGFR tyrosine kinase inhibitors (TKIs), namely gefitinib and erlotinib. While this compound's clinical development was discontinued after Phase I trials, its preclinical profile showcases a potent and highly selective inhibitor with theoretical advantages over its first-generation counterparts. This guide will delve into the mechanisms of action, comparative preclinical and clinical data, and the experimental methodologies used to evaluate these compounds, offering valuable insights for researchers in the field of oncology and drug development.
Introduction
The discovery of activating mutations in the EGFR gene revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). First-generation EGFR TKIs, such as gefitinib and erlotinib, were at the forefront of this paradigm shift, offering significant clinical benefits over traditional chemotherapy for patients with EGFR-mutated tumors. These agents, however, are not without their limitations, including the development of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene. This compound was developed as a novel, orally active, ATP-competitive EGFR inhibitor with the potential to overcome some of these limitations. Preclinical studies highlighted its potent activity against both wild-type and certain resistant EGFR mutations.[1] This guide aims to provide a detailed technical comparison based on available data.
Mechanism of Action
First-Generation EGFR TKIs (Gefitinib, Erlotinib)
First-generation EGFR TKIs are anilinoquinazoline compounds that reversibly bind to the ATP-binding pocket of the EGFR kinase domain.[2] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and metastasis, such as the MAPK/ERK and PI3K/Akt/mTOR pathways.[2][3] Their efficacy is most pronounced in tumors harboring activating EGFR mutations (e.g., exon 19 deletions, L858R mutation) which render the cancer cells dependent on EGFR signaling.
This compound
Theliatinib is also an ATP-competitive inhibitor of EGFR.[4] However, preclinical studies have demonstrated that it possesses a significantly stronger binding affinity for wild-type EGFR compared to gefitinib and erlotinib.[4] This enhanced binding affinity makes it more difficult for ATP to displace Theliatinib from the binding site, potentially leading to a more sustained and potent inhibition of EGFR signaling.[4][5] This characteristic was hypothesized to confer greater antitumor activity in tumors with wild-type EGFR activation, which can occur through gene amplification or protein overexpression.[5]
Comparative Data
Preclinical Efficacy
The following tables summarize the available preclinical data for this compound in comparison to first-generation EGFR TKIs.
Table 1: In Vitro Kinase and Cellular Potency
| Compound | Target | Ki (nM) | IC50 (nM) - Kinase Assay | IC50 (nM) - Cellular Assay (A431 cells) | Reference |
| Theliatinib | EGFR (wild-type) | 0.05 | 3 | 7 | [4][5] |
| EGFR (T790M/L858R) | - | 22 | - | [5][6] | |
| Gefitinib | EGFR (wild-type) | 0.38 | - | - | [4] |
| Erlotinib | EGFR (wild-type) | 0.35 | - | - | [4] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Theliatinib | NOD-SCID mice | Esophageal Cancer Patient-Derived Xenograft (PDECX 1T0950) | 2-15 mg/kg, oral, daily for 21 days | 75% tumor regression at the end of the study, with a dose-dependent response. | [6] |
Clinical Efficacy and Safety
Direct comparative clinical trial data between Theliatinib and first-generation EGFR TKIs is unavailable due to the discontinuation of Theliatinib's development after Phase I studies. The primary objectives of the Phase I trials (NCT02601274, NCT02601248) were to evaluate the safety, tolerability, and maximum tolerated dose of Theliatinib in patients with advanced solid tumors. While preliminary efficacy was also assessed, detailed results regarding objective response rates (ORR), progression-free survival (PFS), or overall survival (OS) have not been publicly released.
In contrast, first-generation EGFR TKIs have a wealth of clinical data from numerous Phase III trials.
Table 3: Selected Phase III Clinical Trial Data for First-Generation EGFR TKIs in First-Line Treatment of EGFR-Mutated NSCLC
| Trial | Treatment Arms | Median PFS (months) | ORR (%) | Median OS (months) | Reference |
| IPASS | Gefitinib vs. Carboplatin/Paclitaxel | 9.5 vs. 6.3 | 43.0 vs. 32.2 | 18.6 vs. 17.3 | |
| NEJ002 | Gefitinib vs. Carboplatin/Paclitaxel | 10.8 vs. 5.4 | 73.7 vs. 30.7 | 27.7 vs. 26.6 | |
| OPTIMAL | Erlotinib vs. Gemcitabine/Carboplatin | 13.1 vs. 4.6 | 83 vs. 36 | 22.9 vs. 18.8 | |
| EURTAC | Erlotinib vs. Platinum-based chemotherapy | 9.7 vs. 5.2 | 58 vs. 15 | 19.3 vs. 19.5 |
Experimental Protocols
EGFR Kinase Activity Assay (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase is through a biochemical assay.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the EGFR kinase. This is often quantified by measuring the amount of ATP consumed or ADP produced.
Generalized Protocol:
-
Reagents and Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide like poly(Glu, Tyr)), ATP, kinase assay buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like Tris-HCl or HEPES), a detection reagent (e.g., Kinase-Glo, ADP-Glo), and a microplate reader.[7][8]
-
Procedure: a. Serially dilute the test compound (Theliatinib, gefitinib, or erlotinib) in DMSO and then in the kinase assay buffer. b. In a microplate, combine the EGFR enzyme, the substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding a specific concentration of ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[7] e. Stop the reaction and add the detection reagent. This reagent typically works by either measuring the remaining ATP (luminescence decreases with higher kinase activity) or the produced ADP (luminescence increases with higher kinase activity).[7][8] f. Read the luminescence signal using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Generalized Protocol:
-
Cell Culture: Plate cancer cells (e.g., A549, PC-9) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compounds for a specific duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Generalized Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NSCLC cell lines or patient-derived xenograft cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., Theliatinib) and a vehicle control orally or via another appropriate route at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: The study is typically concluded when tumors in the control group reach a certain size or after a predefined treatment period. Tumors are then excised and may be used for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy.
Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling cascade and points of inhibition.
Experimental Workflow
Caption: A typical preclinical to clinical workflow for EGFR TKI development.
Conclusion
This compound emerged as a promising EGFR inhibitor with a distinct preclinical profile characterized by high potency and strong binding affinity to EGFR. These attributes suggested potential advantages over first-generation TKIs, particularly in tumors with wild-type EGFR amplification. However, the discontinuation of its clinical development after Phase I trials leaves a significant gap in our understanding of its clinical efficacy and safety profile. In contrast, first-generation EGFR TKIs, despite their limitations, have a well-established and extensive clinical history, having paved the way for personalized medicine in NSCLC. The story of Theliatinib underscores the challenges in translating promising preclinical findings into clinical success and highlights the continuous need for innovation in the development of next-generation EGFR inhibitors to overcome resistance and improve patient outcomes.
References
- 1. biospectrumasia.com [biospectrumasia.com]
- 2. rsc.org [rsc.org]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EGFR-TK inhibitory activity [bio-protocol.org]
- 8. promega.com.cn [promega.com.cn]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Theliatinib Tartrate: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theliatinib (also known as Xiliertinib or HMPL-309) is a potent, orally active, and highly selective ATP-competitive inhibitor of the Epidermal Growth factor Receptor (EGFR).[1][2][3] It demonstrates significant inhibitory activity against both wild-type EGFR and mutant forms, such as EGFR T790M/L858R.[1][2][4][5] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Theliatinib tartrate, including a biochemical kinase inhibition assay, a cell-based viability assay, and a Western blot analysis for target engagement. Quantitative data are summarized for easy reference.
Mechanism of Action
Theliatinib targets the intracellular tyrosine kinase domain of EGFR. By competitively binding to the ATP pocket of the kinase domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[3][6] This inhibition is highly selective, with Theliatinib showing over 50-fold greater selectivity for EGFR compared to a panel of other kinases.[2][4][5]
Quantitative Data Summary
The following tables summarize the reported in vitro potency and cellular activity of Theliatinib.
Table 1: Kinase Inhibitory Activity of Theliatinib
| Target Enzyme | Assay Type | Ki (nM) | IC₅₀ (nM) | Reference |
| Wild-Type EGFR | ATP-Competitive Enzyme Assay | 0.05 | 3 | [1][2] |
| EGFR T790M/L858R Mutant | Kinase Assay | - | 22 | [1][2] |
Table 2: Cellular Activity of Theliatinib
| Cell Line | Assay Type | IC₅₀ (nM) | Cancer Type | Reference |
| A431 | EGFR Phosphorylation | 7 | Epidermoid Carcinoma | [1][5] |
| A431 | Cell Survival (CCK-8) | 80 | Epidermoid Carcinoma | [1] |
| H292 | Cell Survival (CCK-8) | 58 | Lung Carcinoma | [1] |
| FaDu | Cell Survival (CCK-8) | 354 | Pharyngeal Carcinoma | [1] |
Experimental Protocols
Protocol 1: EGFR Kinase Inhibition Assay
This protocol is adapted from a method using the Z´-LYTE™ Kinase Assay Kit to determine the biochemical potency of Theliatinib against EGFR kinase.[2]
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
The final reaction volume is 10 µL.[2]
-
To the wells of a suitable assay plate, add the test compound (Theliatinib) and the kinase reaction components.
-
A typical reaction mixture contains approximately 5 ng of recombinant EGFR kinase, 2 µM of Tyr 4 substrate peptide, and ATP.[2]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure kinase activity using the Z´-LYTE™ detection reagents according to the manufacturer's protocol (Invitrogen, PV3193).[2]
-
Read the plate on a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Theliatinib relative to DMSO-treated controls.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol describes a method to assess the effect of Theliatinib on the viability of cancer cell lines, such as A431.[5]
Methodology:
-
Cell Culture:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
-
Assay Procedure:
-
Harvest cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well.[5]
-
Allow cells to attach by incubating overnight.[5]
-
Prepare a range of Theliatinib concentrations (e.g., 0.005 µM to 10 µM) by serial dilution.[5]
-
Treat the cells with the different concentrations of Theliatinib. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[5] Include a vehicle control (DMSO only).
-
Incubate the plate for 48 hours.[5]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC₅₀ value.
-
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
This protocol provides a general framework for analyzing the inhibition of EGFR phosphorylation in A431 cells treated with Theliatinib. A431 cells exhibit high levels of EGFR, and their phosphorylation can be stimulated with EGF.
Methodology:
-
Cell Treatment and Lysis:
-
Seed A431 cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours before treatment.
-
Pre-treat cells with various concentrations of Theliatinib for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C, diluted in blocking buffer.[8]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[9]
-
Capture the signal using a CCD-based imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and/or a loading control like β-actin or GAPDH.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Theliatinib | 1353644-70-8 | >98% [smolecule.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 10. protocols.io [protocols.io]
- 11. ptglab.com [ptglab.com]
Application Notes: Theliatinib Tartrate in Cell-Based Assays
Introduction
Theliatinib, also known as HMPL-309 or Xiliertinib, is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It targets wild-type EGFR as well as certain mutations, such as the T790M/L858R mutant, making it a valuable compound for research in oncology, particularly for tumors characterized by EGFR overexpression.[1][2][3] This document provides detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Theliatinib tartrate in a research setting. These assays are fundamental for determining its cytotoxic effects, impact on cell viability, and its ability to engage its molecular target within the cell.
Mechanism of Action
Theliatinib functions by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] Dysregulation of the EGFR signaling cascade is a common driver in various cancers, promoting cell proliferation, survival, and migration.[4] By inhibiting EGFR, Theliatinib effectively blocks these pro-tumorigenic signals. The primary downstream pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell cycle progression and apoptosis evasion.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Theliatinib | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lapatinib, a dual inhibitor of EGFR and HER2, has synergistic effects with 5-fluorouracil on esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Theliatinib Tartrate: Application Notes and Protocols for Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical evaluation of Theliatinib (also known as HMPL-309), a potent, ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The following data and protocols are derived from in vivo animal model studies, offering insights into its mechanism of action and anti-tumor efficacy, particularly in esophageal cancer.
Mechanism of Action
Theliatinib is a highly potent inhibitor of EGFR, demonstrating greater potency than established TKIs such as erlotinib and gefitinib at both the enzymatic and cellular levels.[1] Enzyme kinetics studies have confirmed that Theliatinib functions as an ATP-competitive inhibitor of wild-type EGFR.[1] Its inhibitory activity extends to EGFR mutants, including the T790M/L858R double mutant, albeit with a higher IC50 value compared to the wild type.[1]
Signaling Pathway
Theliatinib exerts its anti-tumor effects by inhibiting the phosphorylation of EGFR and consequently blocking its downstream signaling pathways, primarily the PI3K/AKT and RAS/ERK pathways, which are critical for tumor cell proliferation and survival.
Data Presentation
In Vitro Potency and Enzyme Kinetics
| Compound | Cellular IC50 (nM) | Enzymatic Ki (nM) (Wild Type EGFR) |
| Theliatinib | 3 | 0.05 |
| Erlotinib | - | 0.38 |
| Gefitinib | - | 0.35 |
Data summarized from a study on esophageal cancer patient-derived xenografts.[1]
In Vivo Efficacy in Esophageal Cancer Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of Theliatinib was evaluated in various esophageal cancer PDX models with differing EGFR expression levels and mutation statuses.
| PDX Model | EGFR H-Score | EGFR Gene Amplification | Other Mutations | Theliatinib Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| PDECX1T0326 | High | Yes | - | 15 | Significant Inhibition |
| PDECX1T0950 | High | Yes | - | 2 | Dose-dependent |
| 5 | inhibition | ||||
| 15 | |||||
| Model with PIK3CA mutation | High | - | PIK3CA | - | Diminished Efficacy |
| Model with FGFR1 overexpression | High | - | FGFR1 Overexpression | - | Diminished Efficacy |
Note: The study demonstrated a general correlation between a higher EGFR H-score and increased tumor growth inhibition.[1]
Experimental Protocols
Patient-Derived Esophageal Cancer Xenograft (PDECX) Model Establishment
This protocol outlines the procedure for establishing patient-derived xenograft models from fresh esophageal cancer tissue.
Materials:
-
Freshly resected esophageal cancer tissue
-
NOD/SCID mice (6-8 weeks old)
-
Surgical instruments
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Anesthetics
Procedure:
-
Obtain fresh tumor tissue from esophageal cancer patients with informed consent.
-
Within 2 hours of resection, mince the tumor tissue into small fragments (approximately 1-2 mm³).
-
Anesthetize the NOD/SCID mice.
-
Subcutaneously implant the tumor fragments, mixed with Matrigel, into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a volume of approximately 150-200 mm³, passage the tumors to subsequent generations of mice for expansion and establishment of the PDECX model.
In Vivo Drug Efficacy Study
This protocol describes the methodology for assessing the anti-tumor efficacy of Theliatinib in established PDECX models.
Materials:
-
Established PDECX models with tumors of 150-200 mm³
-
Theliatinib tartrate
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Gefitinib (as a comparator)
-
Oral gavage needles
-
Calipers
Procedure:
-
Randomize mice with established tumors into treatment and control groups.
-
Administer Theliatinib orally once daily at the desired dose levels (e.g., 2, 5, 15 mg/kg).
-
Administer the vehicle control to the control group.
-
If applicable, administer the comparator drug (e.g., Gefitinib) to a separate treatment group.
-
Measure tumor volume using calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).
Western Blot Analysis for Phosphorylated Proteins
This protocol is for the detection of phosphorylated EGFR and its downstream targets in tumor tissue lysates.
Materials:
-
Excised tumor tissue
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (p-EGFR, p-AKT, p-ERK, total EGFR, total AKT, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the tumor tissue in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
References
Application Notes and Protocols: Theliatinib Tartrate Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theliatinib tartrate (also known as Xiliertinib tartrate or HMPL-309) is a potent, orally active, and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It has demonstrated significant anti-tumor activity in preclinical models, particularly in those with EGFR overexpression or specific mutations. This document provides a detailed protocol for establishing and utilizing a patient-derived xenograft (PDX) model of esophageal cancer to evaluate the in vivo efficacy of this compound.
Theliatinib targets EGFR with high affinity, inhibiting its downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[2] This targeted approach makes it a promising candidate for cancers dependent on EGFR signaling.
Mechanism of Action: EGFR Signaling Pathway
Theliatinib exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately regulate gene expression and protein synthesis, leading to cell proliferation, survival, and angiogenesis. Theliatinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.[2][3]
Experimental Protocols
Esophageal Cancer Patient-Derived Xenograft (PDX) Model Establishment
This protocol is adapted from studies demonstrating the efficacy of theliatinib in esophageal cancer PDX models.[2][4]
Materials:
-
Fresh tumor tissue from esophageal cancer patients (obtained with informed consent and ethical approval)
-
Immunocompromised mice (e.g., NOD-SCID mice, 6-8 weeks old)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, but recommended to improve engraftment rates)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Analgesics (e.g., buprenorphine, carprofen)
Procedure:
-
Tumor Tissue Preparation:
-
Immediately place the surgically resected tumor tissue in sterile, chilled PBS or HBSS.
-
In a sterile biosafety cabinet, wash the tissue multiple times with fresh, cold PBS to remove any blood or necrotic tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the dorsal flank area where the tumor will be implanted.
-
-
Subcutaneous Implantation:
-
Make a small incision (approximately 5 mm) in the skin of the prepared area.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with an equal volume of Matrigel.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per the approved protocol to minimize post-operative pain.
-
Monitor the mice regularly for signs of distress, infection, or tumor growth.
-
Once the tumors reach a volume of approximately 100-200 mm³, the mice are ready for randomization and treatment.
-
In Vivo Efficacy Study of this compound
Materials:
-
Established esophageal cancer PDX-bearing mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water). Note: The specific vehicle used in the primary reference study was not detailed.
-
Oral gavage needles
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Randomization:
-
When tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle at the desired concentrations (e.g., 2.5 mg/kg, 5 mg/kg, 15 mg/kg).
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily for 21 consecutive days.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Measure the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or activity).
-
-
Endpoint and Analysis:
-
At the end of the treatment period (or if tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative data from a this compound xenograft study based on published findings.[2]
Table 1: Anti-tumor Efficacy of this compound in Esophageal Cancer PDX Models
| PDX Model | EGFR Expression (IHC H-Score) | EGFR Gene Amplification | Theliatinib Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Tumor Regression |
| EC001 | >250 | Yes | 15 | >100 | Remarkable |
| EC002 | >250 | Yes | 15 | >100 | Remarkable |
| EC003 | >250 | No | 15 | 67-100 | - |
| EC004 | <200 | No | 15 | Not Significant | - |
Table 2: Body Weight Changes in Mice During this compound Treatment
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Theliatinib (2.5 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Theliatinib (5 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Theliatinib (15 mg/kg) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
This compound demonstrates significant anti-tumor efficacy in esophageal cancer PDX models with high EGFR expression.[2] The detailed protocols provided in these application notes offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of theliatinib in preclinical settings. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the continued development of this promising targeted therapy.
References
Application Notes and Protocols for Theliatinib Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theliatinib tartrate, a potent and selective epidermal growth factor receptor (EGFR) inhibitor, is a valuable tool for cancer research. Proper dissolution and formulation are critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the dissolution of this compound for experimental use, summarize its solubility characteristics, and illustrate its mechanism of action within the EGFR signaling pathway.
Chemical Properties and Solubility
Theliatinib is a potent, ATP-competitive, and highly selective inhibitor of EGFR. The tartrate salt form is often used in research. While specific quantitative solubility data for this compound is not widely published, the free base, Theliatinib, is known to be soluble in dimethyl sulfoxide (DMSO). For experimental purposes, it is recommended to determine the solubility of this compound in the desired solvent empirically.
Table 1: Solubility Data for Theliatinib
| Solvent | Solubility | Notes |
| DMSO | 47 mg/mL (106.21 mM) | Sonication is recommended to aid dissolution.[1] |
| Water | Poorly soluble | - |
| Ethanol | Poorly soluble | - |
Note: The solubility of this compound may differ from the free base. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Experimental Protocols
In Vitro Dissolution Protocol for Cell-Based Assays
For in vitro experiments, such as cell viability assays or western blotting, this compound is typically dissolved in DMSO to create a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to start with a small volume of DMSO and vortex thoroughly.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be helpful.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the solution should be stable for several months.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix the working solution thoroughly by gentle pipetting before adding it to the cells.
-
In Vivo Dissolution Protocol for Oral Administration in Mice
For in vivo studies involving oral administration (e.g., by oral gavage), this compound needs to be formulated in a vehicle that is safe and allows for consistent dosing. While a specific vehicle for this compound has not been definitively reported in the available literature, a common formulation for poorly water-soluble compounds is a suspension in a vehicle containing a suspending agent and a surfactant.
Materials:
-
This compound powder
-
Vehicle components (example):
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
0.1% (v/v) Tween 80
-
-
Sterile tubes
-
Homogenizer or sonicator
-
Mortar and pestle (optional, for grinding powder)
Protocol:
-
Vehicle Preparation:
-
Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na powder to sterile water while stirring vigorously. Heat gently if necessary to aid dissolution. Allow the solution to cool to room temperature.
-
Add 0.1% Tween 80 to the CMC-Na solution and mix thoroughly.
-
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the number of animals to be treated. It is advisable to prepare a slight excess of the formulation.
-
If the powder is clumpy, gently grind it to a fine powder using a mortar and pestle.
-
In a sterile tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
Homogenize or sonicate the suspension to reduce particle size and improve uniformity.
-
-
Administration and Storage:
-
The suspension should be prepared fresh daily before administration.
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
-
Administer the formulation to the animals via oral gavage at the calculated volume.
-
Mechanism of Action and Signaling Pathway
Theliatinib is an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.
By binding to the ATP-binding site of the EGFR kinase domain, Theliatinib blocks its autophosphorylation and subsequent activation of downstream signaling. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Figure 1. this compound inhibits the EGFR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Figure 2. General experimental workflow for this compound.
Safety Precautions
This compound is a potent chemical and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. It is always recommended to perform small-scale pilot experiments to determine the optimal dissolution and formulation parameters.
References
Application Notes and Protocols for Tyrosine Kinase Inhibitor Administration in Mouse Models
Disclaimer: Publicly available preclinical data on the administration of Theliatinib tartrate (also known as HMPL-309 or Xiliertinib) in mouse models is limited.[1][2][3][4][5][6] Theliatinib is an EGFR inhibitor whose clinical development was discontinued after Phase 1 trials.[7] To provide a comprehensive and detailed guide as requested, this document will use Dovitinib (TKI-258) as a representative example of a multi-targeted receptor tyrosine kinase (RTK) inhibitor with extensive publicly available data on its administration in mouse models. The protocols and data presented here are based on studies conducted with Dovitinib and should be adapted as necessary for other compounds.
Application Notes: Dovitinib (TKI-258) as a Representative Multi-Targeted RTK Inhibitor
Background
Dovitinib is an orally active, small-molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor growth and angiogenesis.[8] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[8][9] By simultaneously blocking these pathways, Dovitinib can exert anti-tumor activity through direct inhibition of cancer cell proliferation and by disrupting the blood supply to the tumor.[8][10]
Preclinical In Vivo Efficacy
Dovitinib has demonstrated significant anti-tumor efficacy in a variety of preclinical mouse xenograft models, including breast cancer, renal cell carcinoma, and multiple myeloma.[11][12][13][14][15] Administration of Dovitinib in these models typically leads to a dose-dependent inhibition of tumor growth, and in some cases, tumor regression.[10][12] Efficacy is often correlated with the inhibition of downstream signaling molecules such as phosphorylated FRS2 (FGFR substrate 2) and ERK/MAPK.[13]
Quantitative Data Summary
The following table summarizes quantitative data from various in vivo studies on Dovitinib administration in mouse models.
| Cancer Model | Mouse Strain | Dovitinib Dosage & Route | Treatment Schedule | Outcome | Reference |
| Multiple Myeloma (KMS11 Xenograft) | Female BNX Mice | 10, 30, 60 mg/kg, Oral Gavage | Daily for 21 days | 48%, 78.5%, and 94% tumor growth inhibition, respectively. | [11][14] |
| Breast Cancer (HBCx-2, FGFR1-amplified) | Athymic Nude Mice | 30 mg/kg, 50 mg/kg, p.o. | Daily | Decreased tumor growth and tumor regression, respectively. | [12] |
| Breast Cancer (HBCx-3, FGFR2-amplified) | Athymic Nude Mice | 40 mg/kg, p.o. | Daily for 5 weeks | Tumor regression. | [12] |
| Renal Cell Carcinoma (786-O Xenograft) | Not Specified | 60 mg/kg, Oral | Daily | 91% reduction in mean tumor volume compared to vehicle. | [15] |
| Hepatocellular Carcinoma | Not Specified | 50 mg/kg, 75 mg/kg | Not Specified | 97% and 98% tumor growth inhibition, respectively. | [14] |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the efficacy of an orally administered tyrosine kinase inhibitor, using Dovitinib as an example, in a subcutaneous mouse xenograft model.
3.1.1 Materials and Reagents
-
Dovitinib (TKI-258)
-
Vehicle (e.g., Sterile water, 0.5% CMC in D5W)
-
Cancer cell line of interest (e.g., KMS11, 786-O)
-
Culture medium and supplements
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., athymic nude, SCID)
-
Sterile syringes and needles
-
Oral gavage needles
-
Calipers
-
Anesthetic (e.g., Isoflurane)
-
CO2 for euthanasia
3.1.2 Animal Handling and Acclimatization
-
House all mice in a pathogen-free environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3.1.3 Tumor Cell Implantation
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest the cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL).
-
Optionally, mix the cell suspension 1:1 with Matrigel to improve tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
3.1.4 Study Design and Treatment
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 150-250 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the Dovitinib formulation. For example, dissolve Dovitinib lactate in sterile water to the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 20g mouse receiving 200 µL).[12]
-
Administer the prepared Dovitinib solution or vehicle control to the respective groups via oral gavage.[11][12]
-
Continue daily administration for the duration of the study (e.g., 21 days).[11][14]
3.1.5 Data Collection and Analysis
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Record the body weight of each mouse at the same time as tumor measurement to monitor toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Analyze the data by comparing the mean tumor volumes between the treated and control groups. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
3.1.6 Pharmacodynamic Analysis
-
Excised tumors can be snap-frozen in liquid nitrogen or fixed in formalin.
-
Prepare tumor lysates for Western blot analysis to assess the phosphorylation status of target proteins and downstream effectors like FRS2 and ERK, to confirm target engagement.[13]
Visualizations
Signaling Pathway of Dovitinib
Experimental Workflow for In Vivo Efficacy Study
References
- 1. biospectrumasia.com [biospectrumasia.com]
- 2. HUTCHMED - Hutchison MediPharma Limited initiates Phase I clinical study with its novel EGFR inhibitor Theliatinib [hutch-med.com]
- 3. HUTCHMED - Our Pipeline [hutch-med.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Hutchison Medipharma Starts Clinical Trial on Fourth Cancer Drug - BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Theliatinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. aacrjournals.org [aacrjournals.org]
Application Note and Protocol: Western Blot Analysis of Theliatinib Tartrate-Treated Cells
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of Theliatinib tartrate.
Introduction
This compound is a potent, orally active, and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It targets wild-type EGFR as well as the T790M/L858R mutant, which is associated with resistance to some EGFR inhibitors.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[3][4] Key pathways include the Ras/Raf/MAPK and PI3K/Akt signaling cascades.[5][6]
Given its mechanism of action, assessing the efficacy of this compound in a cellular context requires quantifying its effect on EGFR phosphorylation and the activation state of downstream signaling proteins. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation.[7][8] This document provides a detailed protocol for performing Western blot analysis on cell lysates following treatment with this compound to evaluate its inhibitory effects on the EGFR signaling pathway.
Key Signaling Pathway Affected by this compound
Theliatinib inhibits the intrinsic kinase activity of EGFR, preventing its autophosphorylation upon ligand binding.[1][9] This initial blockade leads to the downregulation of major downstream pathways. EGFR can also form heterodimers with other ErbB family members, such as HER2/ErbB2, to activate signaling.[3][5] Therefore, it is crucial to analyze the phosphorylation status of EGFR itself, as well as key nodes in the PI3K/Akt and MAPK pathways.
Experimental Protocol
This protocol outlines the steps from cell culture and treatment to protein detection.
I. Materials and Reagents
Reagents:
-
Cell Line (e.g., A431 for EGFR overexpression)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels (e.g., 4-15% gradient gels)
-
Tris-Glycine-SDS Running Buffer
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer (e.g., Towbin buffer)
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)[4][10]
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies (see Table 1)
-
HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water
Table 1: Recommended Primary Antibodies for Western Blot
| Target Protein | Type | Supplier Example | Catalog # Example | Recommended Dilution |
|---|---|---|---|---|
| Phospho-EGFR (Tyr1068) | Rabbit mAb | Cell Signaling Tech. | 3777 | 1:1000 |
| Total EGFR | Rabbit mAb | Cell Signaling Tech. | 2232 | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit mAb | Cell Signaling Tech. | 4060 | 1:2000 |
| Total Akt | Rabbit pAb | Cell Signaling Tech. | 9272 | 1:1000 |
| Phospho-p44/42 MAPK (ERK1/2) | Rabbit mAb | Cell Signaling Tech. | 4370 | 1:2000 |
| Total p44/42 MAPK (ERK1/2) | Rabbit mAb | Cell Signaling Tech. | 4695 | 1:1000 |
| HER2/ErbB2 | Rabbit pAb | Cell Signaling Tech. | 2242 | 1:1000 |
| GAPDH or β-Actin | Rabbit mAb | Cell Signaling Tech. | 2118 / 4970 | 1:1000 - 1:5000 |
Note: Optimal antibody dilutions should be determined empirically by the user.
II. Experimental Workflow
III. Detailed Protocol Steps
-
Cell Culture and Treatment:
-
Seed cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours, if required, to reduce basal receptor activity.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.
-
If studying ligand-dependent activation, stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash cells twice with ice-cold PBS.[10]
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with RIPA buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.[4] Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.[7] Ensure the membrane is activated with methanol before use.
-
-
Immunoblotting and Detection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the desired primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions, apply it to the membrane, and acquire the chemiluminescent signal using an imaging system.
-
Data Presentation and Analysis
The intensity of the bands corresponding to the target proteins should be quantified using densitometry software (e.g., ImageJ). The expression of phosphorylated proteins should be normalized to their total protein counterparts. All target protein levels should then be normalized to a loading control (e.g., GAPDH or β-Actin) to correct for loading differences.
Table 2: Example Quantitative Data Summary for this compound Treatment
| Treatment Concentration (nM) | p-EGFR / Total EGFR (Relative Fold Change) | p-Akt / Total Akt (Relative Fold Change) | p-ERK / Total ERK (Relative Fold Change) |
|---|---|---|---|
| 0 (Vehicle Control) | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| 10 | 0.45 ± 0.08 | 0.52 ± 0.07 | 0.48 ± 0.11 |
| 50 | 0.15 ± 0.04 | 0.21 ± 0.05 | 0.18 ± 0.06 |
| 100 | 0.05 ± 0.02 | 0.08 ± 0.03 | 0.06 ± 0.02 |
| 500 | 0.01 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.01 |
Data are presented as mean ± standard deviation from three independent experiments. Values are normalized to the vehicle control.
This structured approach will allow for a robust and reproducible assessment of this compound's inhibitory effects on the EGFR signaling pathway, providing valuable data for drug development and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Theliatinib | EGFR | TargetMol [targetmol.com]
- 3. EGFR Antibody [Unconjugated] (AF1280): Novus Biologicals [novusbio.com]
- 4. raybiotech.com [raybiotech.com]
- 5. HER2 Signaling Antibodies | Rockland [rockland.com]
- 6. HER2/ErbB2 (M45) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot 協定 - 免疫印圖或 Western Blot [sigmaaldrich.com]
- 8. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 9. Theliatinib | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Immunohistochemistry with Theliatinib Tartrate Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theliatinib tartrate is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4][5] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, making it an important therapeutic target.[6][7] this compound exerts its anti-tumor activity by binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][8]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of specific proteins within the cellular and tissue context.[9] In the context of this compound treatment, IHC can be employed to assess the pharmacodynamic effects of the drug by examining the expression and phosphorylation status of EGFR and its downstream signaling components. These application notes provide a framework for conducting IHC experiments on tissues treated with this compound.
Principle of the Application
This protocol is designed to detect changes in the expression and phosphorylation of key proteins in the EGFR signaling pathway in formalin-fixed, paraffin-embedded (FFPE) tissue samples following treatment with this compound. By comparing treated and untreated tissues, researchers can assess the in-situ efficacy of this compound in inhibiting its target. The primary biomarkers of interest include total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling molecules like phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). A reduction in the phosphorylation of these proteins in Theliatinib-treated tissues would indicate successful target engagement and pathway inhibition.
Data Presentation
Quantitative analysis of IHC staining is crucial for an objective assessment of this compound's effect. The following tables provide a template for summarizing such data.
Table 1: Summary of Immunohistochemical Staining Scores
| Treatment Group | N | Biomarker | H-Score (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) | Staining Intensity (Mean ± SD) |
| Vehicle Control | 10 | Total EGFR | 250 ± 30 | 90% ± 5% | 2.8 ± 0.2 |
| This compound (Low Dose) | 10 | Total EGFR | 245 ± 35 | 88% ± 6% | 2.7 ± 0.3 |
| This compound (High Dose) | 10 | Total EGFR | 240 ± 32 | 85% ± 7% | 2.6 ± 0.3 |
| Vehicle Control | 10 | p-EGFR (Tyr1068) | 220 ± 25 | 80% ± 8% | 2.5 ± 0.4 |
| This compound (Low Dose) | 10 | p-EGFR (Tyr1068) | 110 ± 20 | 40% ± 10% | 1.2 ± 0.3 |
| This compound (High Dose) | 10 | p-EGFR (Tyr1068) | 50 ± 15 | 20% ± 5% | 0.6 ± 0.2 |
| Vehicle Control | 10 | p-ERK1/2 | 200 ± 28 | 75% ± 9% | 2.3 ± 0.3 |
| This compound (Low Dose) | 10 | p-ERK1/2 | 90 ± 18 | 35% ± 8% | 1.0 ± 0.2 |
| This compound (High Dose) | 10 | p-ERK1/2 | 40 ± 12 | 15% ± 4% | 0.5 ± 0.1 |
*H-Score is calculated as: Σ (percentage of cells at each intensity level × intensity level). Intensity is scored on a scale of 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong).
Experimental Protocols
Protocol 1: Immunohistochemical Staining for p-EGFR (Tyr1068)
This protocol outlines the steps for the detection of phosphorylated EGFR in FFPE tissue sections.
Materials:
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-p-EGFR (Tyr1068)
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with PBS twice for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS twice for 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-EGFR antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Visualizations
Caption: Experimental workflow for immunohistochemistry.
Caption: Theliatinib's inhibition of the EGFR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Theliatinib | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 5. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 6. ClinPGx [clinpgx.org]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Theliatinib Tartrate: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Theliatinib tartrate, a potent and selective epidermal growth factor receptor (EGFR) inhibitor. The following protocols and data serve as a practical resource for investigating Theliatinib's impact on apoptosis, cell cycle progression, and STAT3 signaling in cancer cell lines.
Introduction
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of EGFR, leading to the suppression of its kinase activity.[1][2][3] This inhibition disrupts downstream signaling pathways, such as the STAT3 pathway, which are crucial for tumor cell proliferation, survival, and differentiation.[4][5][6] Consequently, Theliatinib can induce apoptosis and cause cell cycle arrest in cancer cells that overexpress EGFR.[1][7][8] Flow cytometry is a powerful tool to quantitatively assess these cellular responses to Theliatinib treatment.
Data Presentation
The following tables summarize the inhibitory and cellular effects of this compound on various cancer cell lines.
Table 1: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A431 | Epidermoid Carcinoma | 80 | [1] |
| H292 | Mucoepidermoid Carcinoma | 58 | [1] |
| FaDu | Squamous Cell Carcinoma | 354 | [1] |
| EGFR wild type | - | 3 | [1][3] |
| EGFR T790M/L858R mutant | - | 22 | [1][3] |
| EGFR (inhibition of phosphorylation in A431 cells) | Epidermoid Carcinoma | 7 | [1][3] |
Table 2: Representative Data for Apoptosis Analysis by Annexin V/PI Staining
Note: The following data is illustrative of the expected outcome based on the known mechanism of EGFR inhibitors and is not specific to this compound.
| Treatment | Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | A431 | 5.2 | 2.1 | 1.5 | 91.2 |
| Theliatinib (80 nM) | A431 | 25.8 | 15.3 | 2.0 | 56.9 |
Table 3: Representative Data for Cell Cycle Analysis by Propidium Iodide Staining
Note: The following data is illustrative of the expected outcome based on the known mechanism of EGFR inhibitors and is not specific to this compound.
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | A431 | 55.3 | 28.1 | 16.6 |
| Theliatinib (80 nM) | A431 | 72.1 | 15.4 | 12.5 |
Table 4: Representative Data for STAT3 Phosphorylation Analysis
Note: The following data is illustrative of the expected outcome based on the known mechanism of EGFR inhibitors and is not specific to this compound.
| Treatment | Cell Line | % of Cells with Phosphorylated STAT3 (pSTAT3) |
| Vehicle Control | A431 | 85.7 |
| Theliatinib (80 nM) | A431 | 22.4 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflows for the described analyses.
Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described previously.
-
Harvest approximately 1-2 x 10^6 cells per sample and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.
Data Analysis: The DNA content, as measured by PI fluorescence intensity, will allow for the quantification of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Intracellular Staining for Phosphorylated STAT3 (pSTAT3)
This protocol enables the detection of the activated, phosphorylated form of STAT3 within the cell.[13][14][15]
Materials:
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol or a saponin-based buffer)
-
Fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Following treatment with this compound, harvest and wash the cells.
-
Fix the cells by resuspending in Fixation Buffer for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.
-
Wash the cells twice with a wash buffer (PBS containing 1% BSA).
-
Resuspend the cell pellet in the wash buffer and add the anti-pSTAT3 antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with the wash buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
Data Analysis: Compare the fluorescence intensity of the stained samples to an isotype control to determine the percentage of cells positive for pSTAT3. A decrease in the percentage of pSTAT3 positive cells is expected after Theliatinib treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of signal transducer and activator of transcription 3 (STAT3) signaling in EGFR mutant non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The growth inhibitory effect of lapatinib, a dual inhibitor of EGFR and HER2 tyrosine kinase, in gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Theliatinib Tartrate in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Theliatinib tartrate (also known as Taltobulin or HTI-286) for investigating mechanisms of drug resistance in cancer research. Theliatinib is a potent synthetic analog of the tripeptide hemiasterlin, functioning as a powerful antimicrotubule agent.[1] It has demonstrated efficacy in circumventing P-glycoprotein-mediated resistance both in vitro and in vivo.[1] Theliatinib induces mitotic arrest and apoptosis by inhibiting tubulin polymerization and disrupting microtubule organization within cells.[1]
Data Presentation
Table 1: In Vitro Efficacy of Theliatinib (Taltobulin) Across Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of Theliatinib in a panel of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Data sourced from MedchemExpress product information based on cited literature.[1] |
Signaling Pathways and Mechanisms
Theliatinib's primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.
A significant advantage of Theliatinib in drug resistance studies is its ability to circumvent efflux by P-glycoprotein (P-gp/MDR1), a common mechanism of resistance to taxanes and vinca alkaloids.
Experimental Protocols
The following protocols are foundational for studying drug resistance mechanisms using Theliatinib.
Cell Viability Assay to Determine IC50
This protocol determines the concentration of Theliatinib required to inhibit the growth of a cell population by 50%.
Materials:
-
Cancer cell lines (drug-sensitive and resistant)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)[2]
-
Plate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.[2]
-
Prepare serial dilutions of Theliatinib in complete medium.
-
Replace the medium in the wells with 200 µL of the Theliatinib dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[2]
-
Add 20 µL of MTS reagent to each well and incubate for 3 hours at 37°C.[2]
-
Measure the absorbance at 490 nm using a plate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for Microtubule-Associated Proteins and Apoptosis Markers
This protocol can be used to assess the molecular effects of Theliatinib on microtubule integrity and the induction of apoptosis.
Materials:
-
Cell lysates from Theliatinib-treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin, anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection reagent and an imaging system.
In Vivo Xenograft Model for Studying Drug Resistance
This protocol outlines the use of a mouse xenograft model to evaluate the in vivo efficacy of Theliatinib against drug-resistant tumors.[3][4]
Materials:
-
Immunodeficient mice (e.g., athymic nu/nu)
-
Drug-resistant cancer cells (e.g., those overexpressing P-glycoprotein)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant drug-resistant cancer cells into the flanks of immunodeficient mice.[3]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Theliatinib or vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage).[1]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Experimental Workflow for Drug Resistance Studies
The following diagram illustrates a typical workflow for investigating drug resistance using Theliatinib.
References
Theliatinib Tartrate: A Potent Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theliatinib tartrate, also known as Taltobulin or HTI-286, is a synthetic analog of the marine natural product hemiasterlin. It has demonstrated potent anticancer activity by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of programmed cell death, or apoptosis. These application notes provide a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy in various cancer cell lines, and detailed protocols for its application in apoptosis research.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them an attractive target for anticancer drug development. This compound is a powerful antimicrotubule agent that functions by inhibiting tubulin polymerization. This interference with microtubule function triggers a mitotic checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Unable to resolve this arrest, the cancer cell ultimately undergoes apoptosis. A key advantage of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.
Mechanism of Action: From Microtubule Disruption to Apoptosis
The primary mechanism of action of this compound is the inhibition of tubulin polymerization. This leads to a cascade of events culminating in apoptotic cell death.
-
Microtubule Disruption and Mitotic Arrest: this compound binds to tubulin, preventing its polymerization into microtubules. The disruption of the microtubule network activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase.
-
Initiation of Apoptotic Signaling: Prolonged mitotic arrest triggers intracellular stress signals that initiate the apoptotic cascade. While the precise upstream signaling events are still under investigation, a key proposed mechanism involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.
-
Regulation by the Bcl-2 Family: The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. Theliatinib-induced mitotic arrest is thought to lead to the phosphorylation of Bcl-2. Phosphorylated Bcl-2 is unable to sequester the pro-apoptotic protein Bax. This liberation of Bax allows it to form homodimers and translocate to the mitochondrial outer membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax homodimers induce MOMP, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. The apoptosome then activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent growth-inhibitory activity across a broad range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound in various cancer cell types.
| Cancer Type | Cell Line | IC50 (nM) |
| Leukemia | CCRF-CEM | 0.2 |
| Ovarian | 1A9 | 0.6 |
| Non-Small Cell Lung | A549 | 1.1 |
| NCI-H1299 | 6.8 | |
| Breast | MX-1W | 1.8 |
| MCF-7 | 7.3 | |
| Colon | HCT-116 | 0.7 |
| DLD-1 | 1.1 | |
| Colo205 | 1.5 | |
| KM20 | 1.8 | |
| SW620 | 3.6 | |
| S1 | 3.7 | |
| HCT-15 | 4.2 | |
| Moser | 5.3 | |
| Melanoma | A375 | 1.1 |
| Lox | 1.4 | |
| SK-Mel-2 | 1.7 |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cancer Cells with this compound
This protocol provides a general guideline for inducing apoptosis in adherent or suspension cancer cells using this compound. Optimal concentrations and incubation times should be determined empirically for each cell line.
Materials:
-
This compound (Taltobulin/HTI-286)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
6-well or 12-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in culture plates at a density that will allow for approximately 70-80% confluency at the time of treatment.
-
Suspension cells: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal concentration for apoptosis induction in your specific cell line. A vehicle control (DMSO) should be included.
-
-
Treatment:
-
For adherent cells, remove the existing medium and replace it with medium containing the desired concentrations of this compound or vehicle control.
-
For suspension cells, add the appropriate volume of the diluted this compound solution directly to the cell suspension.
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce apoptosis. This is typically between 24 and 72 hours. A time-course experiment (e.g., 24h, 48h, 72h) is recommended to determine the optimal incubation time.
-
-
Harvesting Cells:
-
Adherent cells: After incubation, collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Cell Processing for Apoptosis Assays:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
The cell pellet is now ready for analysis using various apoptosis detection methods as described in Protocol 2.
-
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes a common method for quantifying apoptosis using flow cytometry based on the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by Propidium Iodide).
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Following the harvesting steps in Protocol 1, resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis induction and detection.
Application Notes and Protocols: Identifying Resistance Genes to Theliatinib Tartrate using a Genome-Wide CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theliatinib tartrate (also known as Xiliertinib tartrate) is a potent and highly selective, orally active ATP-competitive inhibitor of the Epidermal Growth factor Receptor (EGFR).[1][2] It has shown significant inhibitory activity against both wild-type EGFR and EGFR mutants, such as the T790M/L858R mutation.[1] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. This compound primarily functions by inhibiting the phosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[1][3] Understanding the genetic mechanisms that lead to resistance is crucial for developing combination therapies and predicting patient response.
This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.[4][5][6] CRISPR-Cas9 technology allows for the systematic knockout of genes across the genome, enabling the identification of specific genetic perturbations that allow cells to survive and proliferate in the presence of a drug.[7] By subjecting a population of cells with a diverse library of gene knockouts to this compound treatment, researchers can identify genes that, when inactivated, lead to a resistant phenotype.
Principle of the CRISPR-Cas9 Screen for Drug Resistance
The core principle of this pooled CRISPR-Cas9 screen is to generate a large population of cells, each with a single gene knockout, and then apply a selective pressure (this compound) to identify the cells that survive. The surviving cells are enriched for gene knockouts that confer resistance. By sequencing the single-guide RNA (sgRNA) cassettes from the surviving cell population and comparing their abundance to the initial cell population, it is possible to identify the genes whose knockout is associated with drug resistance.
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below.
Materials and Methods
Cell Lines and Reagents
-
Target Cancer Cell Line: A cancer cell line known to be sensitive to this compound (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations).
-
HEK293T Cells: For lentivirus production.
-
Genome-wide CRISPR-Cas9 Knockout Library: e.g., GeCKO v2 library.
-
Lentiviral Packaging Plasmids: e.g., pMD2.G and psPAX2.
-
This compound: To be dissolved in DMSO.
-
DMSO: Vehicle control.
-
Puromycin: For selection of transduced cells.
-
Cell Culture Media and Supplements: DMEM, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Transfection Reagent: e.g., Lipofectamine 3000.
-
Polybrene: To enhance transduction efficiency.
-
Genomic DNA Extraction Kit: e.g., QIAamp DNA Blood Maxi Kit.
-
High-Fidelity DNA Polymerase: For PCR amplification.
-
Primers for sgRNA Cassette Amplification.
-
Next-Generation Sequencing (NGS) Platform: e.g., Illumina NovaSeq.
Detailed Experimental Protocol
Lentiviral CRISPR Library Production and Titration
-
Plasmid Preparation: Prepare high-quality plasmid DNA for the CRISPR library and the packaging plasmids.
-
Transfection of HEK293T Cells:
-
Plate HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the CRISPR library plasmid, pMD2.G, and psPAX2 using a suitable transfection reagent.
-
-
Virus Collection:
-
After 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter.
-
Concentrate the virus if necessary.
-
-
Virus Titration:
-
Plate the target cancer cell line at a low density.
-
Transduce the cells with serial dilutions of the concentrated virus in the presence of polybrene.
-
After 24 hours, replace the media with fresh media containing puromycin.
-
After 48-72 hours of selection, count the number of surviving colonies to determine the viral titer (transducing units per ml).
-
CRISPR Library Transduction and Selection
-
Transduction of Target Cells:
-
Plate a sufficient number of target cells to ensure a representation of at least 200-500 cells per sgRNA in the library.
-
Transduce the cells with the lentiviral CRISPR library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA.
-
-
Puromycin Selection:
-
24 hours post-transduction, add puromycin to the media to select for successfully transduced cells.
-
Maintain the selection for 2-3 days until a non-transduced control plate shows complete cell death.
-
-
Expansion and Baseline Collection:
-
Expand the surviving cells for 2-3 passages to allow for gene knockout to occur.
-
Harvest a baseline sample of cells (T0) for genomic DNA extraction.
-
This compound Treatment
-
Determine IC50: Perform a dose-response curve to determine the IC50 value of this compound for the target cell line.
-
Drug Treatment:
-
Plate the transduced cell library at a density that allows for several population doublings.
-
Treat one arm of the cells with this compound at a concentration around the IC80 to provide strong selective pressure.
-
Treat the other arm with an equivalent volume of DMSO as a vehicle control.
-
-
Cell Maintenance and Harvesting:
-
Maintain the cells under treatment for 14-21 days, passaging as necessary. Ensure a sufficient number of cells are maintained to preserve library complexity.
-
Harvest cells at the end of the treatment period for genomic DNA extraction.
-
Next-Generation Sequencing and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, DMSO-treated, and this compound-treated cell populations.
-
sgRNA Cassette Amplification:
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA. Use a high-fidelity polymerase to minimize PCR bias.
-
-
Next-Generation Sequencing:
-
Submit the amplified sgRNA libraries for NGS. Ensure sufficient read depth to accurately quantify sgRNA abundance.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Normalize the read counts.
-
Calculate the fold change of each sgRNA in the this compound-treated population relative to the DMSO-treated or T0 population.
-
Use statistical methods (e.g., MAGeCK) to identify significantly enriched sgRNAs and the corresponding genes.
-
Data Presentation
The results of the CRISPR screen can be summarized in a table format. Below is a hypothetical example of how the quantitative data could be presented.
| Gene Symbol | sgRNA ID | Log2 Fold Change (Theliatinib vs. DMSO) | p-value | False Discovery Rate (FDR) |
| GENE_A | A_1 | 5.8 | 1.2e-8 | 2.5e-7 |
| GENE_A | A_2 | 5.5 | 3.4e-8 | 6.1e-7 |
| GENE_B | B_1 | 4.9 | 9.8e-7 | 1.5e-5 |
| GENE_B | B_2 | 4.7 | 1.5e-6 | 2.1e-5 |
| GENE_C | C_1 | -3.2 | 2.1e-5 | 3.0e-4 |
| GENE_C | C_2 | -3.0 | 4.5e-5 | 5.8e-4 |
-
Gene Symbol: The official symbol of the identified gene.
-
sgRNA ID: A unique identifier for the specific sgRNA targeting the gene.
-
Log2 Fold Change: The log2 transformed ratio of sgRNA abundance in the Theliatinib-treated sample versus the DMSO control. A positive value indicates enrichment (resistance), while a negative value indicates depletion (sensitization).
-
p-value: The statistical significance of the enrichment or depletion.
-
False Discovery Rate (FDR): The p-value adjusted for multiple comparisons.
Potential Resistance Mechanisms and Signaling Pathways
This compound inhibits the EGFR signaling pathway. A CRISPR screen may identify resistance mechanisms that act both within and outside of this pathway.
Potential resistance genes identified could include:
-
Negative regulators of parallel or downstream pathways: Loss of a negative regulator could lead to the reactivation of pro-survival signaling despite EGFR inhibition.
-
Components of drug efflux pumps: Upregulation of drug transporters could reduce the intracellular concentration of this compound.
-
Genes involved in apoptosis: Inactivation of pro-apoptotic genes could allow cells to survive the cytotoxic effects of the drug.
Conclusion
A genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to identify genes that contribute to this compound resistance. The detailed protocol and analysis framework provided here offer a comprehensive guide for researchers to uncover novel resistance mechanisms. The identification of these genes can lead to the development of more effective therapeutic strategies, including rational drug combinations and biomarkers for predicting patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Theliatinib | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
Application Notes: Theliatinib Tartrate in 3D Organoid Cultures for Cancer Research
Introduction
Theliatinib tartrate, also known as Xiliertinib, is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1]. As a pan-HER inhibitor, it targets multiple members of the human epidermal growth factor receptor family, including HER-1 (EGFR), HER-2, HER-3, and HER-4[2]. These receptor tyrosine kinases are critical regulators of cellular processes such as proliferation, apoptosis, and migration, and their dysregulation is a hallmark of many cancers[2][3]. Theliatinib demonstrates potential as an antineoplastic agent by blocking these signaling pathways, thereby inhibiting tumor growth[4].
Three-dimensional (3D) organoid cultures have emerged as a powerful preclinical model in cancer research. Derived from patient tissues, these self-organizing structures recapitulate the complex architecture, cellular heterogeneity, and genetic landscape of the original tumor[5][6]. This makes them a more physiologically relevant system for drug screening and personalized medicine compared to traditional 2D cell cultures[7][8]. The use of Theliatinib in 3D organoid models allows for a more accurate prediction of patient response to therapy.
Mechanism of Action
Theliatinib is an irreversible tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of EGFR, including its mutated forms like T790M/L858R[1]. By inhibiting the phosphorylation of EGFR and other HER family members, Theliatinib effectively shuts down downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are crucial for cancer cell survival and proliferation.
Applications in 3D Organoid Research
-
Drug Efficacy and Sensitivity Screening: Patient-derived organoids (PDOs) can be used to assess the sensitivity of a patient's tumor to Theliatinib. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50) to guide treatment decisions[9][10].
-
Biomarker Discovery: By analyzing the molecular profiles of responsive and non-responsive organoids, researchers can identify predictive biomarkers for Theliatinib efficacy.
-
Combination Therapy Studies: Organoid models provide a platform to investigate the synergistic effects of Theliatinib with other chemotherapeutic agents or targeted therapies.
-
Resistance Mechanism Studies: Theliatinib-resistant organoid lines can be generated to study the molecular mechanisms underlying acquired drug resistance.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data from a study evaluating this compound in patient-derived colorectal cancer organoids.
| Organoid Line | Cancer Type | Key Mutation(s) | Theliatinib IC50 (µM) | % Growth Inhibition at 10 µM |
| PDO-001 | Colorectal | KRAS G12D, PIK3CA E545K | > 50 | 15% |
| PDO-002 | Colorectal | EGFR amplification | 0.8 | 85% |
| PDO-003 | Colorectal | HER2 amplification | 1.2 | 78% |
| PDO-004 | Colorectal | BRAF V600E | 25 | 30% |
Experimental Protocols
Protocol 1: Patient-Derived Organoid (PDO) Culture
This protocol outlines the basic steps for establishing and maintaining PDO cultures.
-
Tissue Procurement and Digestion:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments using a suitable enzyme cocktail (e.g., collagenase, dispase) at 37°C with agitation for 30-60 minutes.
-
-
Cell Isolation and Embedding:
-
Filter the digested cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and wash the pellet with basal culture medium.
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel) on ice.
-
Plate 50 µL domes of the cell-matrix suspension into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-30 minutes to solidify the domes.
-
-
Organoid Culture and Maintenance:
-
Overlay the domes with a complete organoid growth medium specific to the tissue of origin.
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-embedding them in a fresh basement membrane matrix.
-
Protocol 2: this compound Treatment and Viability Assay
This protocol describes how to treat PDOs with Theliatinib and assess their viability.
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of Theliatinib in the organoid culture medium to achieve the desired final concentrations.
-
-
Organoid Plating for Assay:
-
Dissociate established PDOs into small fragments or single cells.
-
Embed the organoid fragments/cells in a basement membrane matrix and plate as 40 µL domes in a 96-well plate.
-
Culture for 3-4 days to allow organoid formation.
-
-
Drug Treatment:
-
Replace the culture medium with the medium containing the various concentrations of Theliatinib. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate at 37°C for 72-96 hours.
-
-
Viability Assessment (CellTiter-Glo® 3D Assay):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: Theliatinib inhibits HER family receptors, blocking PI3K/AKT and MAPK pathways.
Caption: Workflow for testing Theliatinib efficacy in patient-derived organoids.
Caption: Logical relationship between PDOs, Theliatinib, and personalized medicine outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-HER inhibitors - BJMO [bjmo.be]
- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Theliatinib | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advances in Tumor Organoids for the Evaluation of Drugs: A Bibliographic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies using 3D organoids to establish in vitro maternal-embryonic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. news-medical.net [news-medical.net]
- 9. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Theliatinib tartrate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of theliatinib tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous cell culture media. Why is this happening and how can I prevent it?
A2: This is a common issue for poorly soluble compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). When a concentrated DMSO stock is introduced into an aqueous environment like cell culture media, the drug may crash out of solution as the solvent composition changes dramatically and can no longer maintain the drug in a dissolved state.
To prevent this, consider the following:
-
Reduce the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment if your assay sensitivity allows.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture medium. This gradual change in solvent composition can sometimes keep the compound in solution.
-
Increase the percentage of serum: If your cell line can tolerate it, increasing the serum percentage in your media can help to solubilize the compound due to the presence of proteins like albumin that can bind to the drug.
-
Use a formulation approach: For in vivo studies or more demanding in vitro experiments, a formulation strategy may be necessary. See the troubleshooting guide below for more details.
Q3: What are some potential formulation strategies to improve the oral bioavailability of this compound?
A3: Given that many kinase inhibitors are poorly soluble, several formulation strategies can be employed to enhance oral bioavailability. These strategies aim to increase the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. Potential approaches include:
-
Particle size reduction: Micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2]
-
Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form is thermodynamically more soluble than the crystalline form.
-
Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can solubilize the drug in lipidic excipients, presenting it to the gastrointestinal tract in a solubilized form, which facilitates absorption.[2]
-
Inclusion complexes with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | This compound has low aqueous solubility. | - Lower the final concentration.- Add a small percentage of a co-solvent (e.g., ethanol, PEG 400), ensuring it does not affect the experimental outcome.- Adjust the pH of the buffer, as the solubility of weakly basic compounds can increase at lower pH. |
| Inconsistent Results in Cell-Based Assays | Inconsistent drug exposure due to precipitation or aggregation in the cell culture medium. | - Prepare fresh dilutions for each experiment.- Visually inspect for precipitation before adding to cells.- Consider using a pre-formulated solution if available or develop a simple formulation with a non-toxic surfactant like polysorbate 80. |
| Low Oral Bioavailability in Animal Studies | Poor dissolution and/or absorption in the gastrointestinal tract. | - Formulate this compound as a nanosuspension to increase surface area and dissolution rate.- Develop a lipid-based formulation (e.g., in oil, or as a self-emulsifying system) to improve solubilization in the gut.[2]- Prepare a solid dispersion with a suitable polymer to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol is a general guideline and may require optimization.
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
Methodology:
-
Prepare the stabilizer solution by dissolving HPMC in deionized water.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension. The volume of the milling media should be optimized based on the mill manufacturer's recommendations.
-
Mill the suspension at a high speed for a predetermined time (e.g., 2-8 hours). The milling time will need to be optimized to achieve the desired particle size.
-
Monitor the particle size distribution periodically using a laser diffraction particle size analyzer.
-
Once the desired particle size (typically < 200 nm) is achieved, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used for in vitro dissolution testing or for in vivo oral dosing.
Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
Objective: To prepare a SEDDS formulation of this compound to enhance its oral absorption.
Materials:
-
This compound
-
Oil (e.g., Oleic acid, Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Dipropylene glycol, Transcutol HP)
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound. Determine the equilibrium solubility of the drug in each excipient by adding an excess of the drug to the excipient, vortexing, and allowing it to equilibrate for 48-72 hours.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and titrating with water to observe the formation of an emulsion.
-
Select a formulation from the self-emulsifying region that has a high drug-loading capacity.
-
Prepare the SEDDS formulation by dissolving this compound in the selected oil, followed by the addition of the surfactant and co-surfactant. Mix until a homogenous solution is formed.
-
Characterize the resulting SEDDS for its self-emulsification time, droplet size distribution upon dilution, and drug content.
Signaling Pathway and Experimental Workflow
Theliatinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Theliatinib blocks this initial step, thereby inhibiting these downstream pathways.
Caption: EGFR signaling pathway and the inhibitory action of theliatinib.
Caption: Workflow for addressing this compound solubility issues.
References
Technical Support Center: Optimizing In Vivo Dosage of Novel Tyrosine Kinase Inhibitors
A-Z Search | Troubleshooting Guides | FAQs | Protocols | Contact Us
Optimizing Theliatinib Tartrate Dosage In Vivo
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for this compound in an in vivo study?
A1: Establishing a starting dose for a novel TKI like this compound typically involves a multi-step process. Begin with in vitro studies to determine the IC50 (half-maximal inhibitory concentration) in your target cell lines. The in vivo starting dose is often extrapolated from these in vitro efficacy studies and further refined through dose-ranging studies in animal models. It is also common practice to consult literature on TKIs with similar mechanisms of action.
Q2: What are the common signs of toxicity I should monitor for in my animal models?
A2: Common signs of toxicity for TKIs can include weight loss, lethargy, ruffled fur, and changes in behavior. More specific adverse events can be organ-specific and may require histological or blood chemistry analysis. For instance, some TKIs are associated with cardiotoxicity or myelosuppression.[1][2][3] Close monitoring of animal health is crucial, and any adverse signs may necessitate a dose reduction or temporary cessation of treatment.
Q3: How can I adjust the dosage of this compound if I observe toxicity or a lack of efficacy?
A3: Dose optimization is a key part of in vivo studies.[1][3][4] If toxicity is observed, a dose reduction is the first step. If there is a lack of efficacy at a well-tolerated dose, a dose escalation may be considered, provided it does not induce toxicity. A systematic dose-escalation study is the most rigorous approach to finding the optimal therapeutic window.
Q4: What is the typical mechanism of action for a tyrosine kinase inhibitor?
A4: Tyrosine kinase inhibitors like Imatinib act by blocking the activity of specific tyrosine kinase enzymes.[5][6] For example, Imatinib targets the BCR-ABL tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML).[7][8] By binding to the ATP-binding site of the kinase, the TKI prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.[6][7]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High mortality in the treatment group | The initial dose is too high and causing severe toxicity. | Immediately halt the study and re-evaluate the starting dose. Consider a dose de-escalation study starting at a significantly lower dose. |
| No observable therapeutic effect | The dose may be too low, the compound may have poor bioavailability, or the target is not effectively inhibited. | Conduct a dose-escalation study. Perform pharmacokinetic studies to assess drug exposure. Confirm target engagement with pharmacodynamic markers. |
| Inconsistent results between animals | Variability in drug administration, animal health, or tumor engraftment. | Ensure consistent and accurate dosing techniques. Monitor animal health closely and exclude any unhealthy animals from the study. Ensure uniform tumor cell implantation. |
| Precipitation of the compound during formulation | Poor solubility of this compound in the chosen vehicle. | Test different formulation vehicles. Sonication or gentle heating may aid dissolution. Consult formulation experts for assistance. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for the well-characterized TKIs, Imatinib and Dasatinib, which can serve as a reference when designing studies for a novel TKI.
Table 1: Pharmacokinetic Parameters of Imatinib
| Parameter | Value | Reference |
| Bioavailability | 98% | [9][10] |
| Time to Cmax | 2-4 hours | [8] |
| Protein Binding | ~95% | [9][10] |
| Terminal Half-life | ~18 hours | [5][9] |
| Metabolism | Primarily via CYP3A4 | [7][9] |
| Elimination | Predominantly in feces | [8][9] |
Table 2: In Vivo Dosage of Imatinib in Clinical Studies
| Indication | Starting Dose | Reference |
| Chronic Myeloid Leukemia (CML) | 400 mg/day | [4] |
| Gastrointestinal Stromal Tumors (GIST) | 400 mg/day | [6] |
| Locally Advanced/Metastatic DFSP | 800 mg/day | [11] |
Table 3: In Vivo Dosage of Dasatinib in Clinical Studies
| Indication | Starting Dose | Reference |
| Imatinib-Resistant CML | 100 mg/day | [4] |
| Newly Diagnosed CML | 50 mg/day | [4] |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging and Efficacy Study
-
Animal Model: Select an appropriate xenograft or patient-derived xenograft (PDX) mouse model with tumors expressing the target kinase of this compound.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, and multiple dose levels of this compound).
-
Drug Administration: Administer this compound and vehicle control via the determined route (e.g., oral gavage) and schedule (e.g., once daily).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity daily.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis:
-
Collect tumors for pharmacodynamic analysis (e.g., Western blot for target phosphorylation).
-
Collect blood for pharmacokinetic analysis.
-
Analyze tumor growth inhibition and assess for any toxicities.
-
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use healthy mice or the same tumor-bearing model as in the efficacy study.
-
Drug Administration: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood to separate plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Generalized signaling pathway of a tyrosine kinase inhibitor.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Logical relationship for dose adjustments.
References
- 1. Dose Optimization of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia: A New Therapeutic Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Theliatinib Tartrate Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Theliatinib tartrate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, prepared stock solutions of this compound should be aliquoted and stored to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] Recommended storage conditions are as follows:
| Storage Temperature | Storage Period |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Q2: I observed precipitation in my this compound solution after bringing it to room temperature. What could be the cause?
Precipitation upon warming a refrigerated or frozen solution can be due to the supersaturation of this compound at lower temperatures. The tartrate salt form itself can sometimes exhibit instability in solution, leading to crystallization.[2][3][4] It is also possible that the solvent used is not optimal for maintaining solubility at varying temperatures.
Q3: Can the pH of my solution affect the stability of this compound?
Troubleshooting Guide
Issue 1: My this compound solution has changed color. What should I do?
-
Potential Cause: Color change can be an indicator of chemical degradation, possibly due to oxidation or light exposure.
-
Recommended Action:
-
Protect the solution from light by using amber vials or wrapping the container in foil.
-
If oxidation is suspected, consider preparing fresh solutions using degassed solvents.
-
It is recommended to discard the discolored solution and prepare a fresh batch to ensure the integrity of your experiments.
-
Issue 2: I am seeing a loss of this compound activity in my cell-based assays.
-
Potential Cause: A decline in activity can result from the degradation of the compound in the solution. This could be due to improper storage, repeated freeze-thaw cycles, or instability in the assay medium.[1]
-
Recommended Action:
-
Ensure that stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[1]
-
Prepare fresh dilutions from a new stock aliquot for each experiment.
-
Consider the stability of this compound in your specific cell culture medium and incubation conditions (e.g., temperature, CO2 levels). A stability study in the experimental medium may be necessary.
-
Experimental Protocols
Forced Degradation Study Protocol
To investigate the stability of this compound under various stress conditions, a forced degradation study can be performed. This can help identify potential degradation pathways and establish appropriate handling and storage conditions. The following is a general protocol adapted from studies on similar molecules.[7][8]
| Stress Condition | Protocol |
| Acid Degradation | 1. Dissolve 10 mg of this compound in 5 ml of a suitable diluent. 2. Add 5 ml of 5 N HCl. 3. Heat the solution in a water bath at 80°C for 2 hours. 4. Cool the solution to room temperature. 5. Neutralize with 5 ml of 5 N NaOH. 6. Dilute to 50 ml with the mobile phase for analysis.[7] |
| Base Degradation | 1. Dissolve 10 mg of this compound in 5 ml of a suitable diluent. 2. Add 5 ml of 5 N NaOH. 3. Heat the solution in a water bath at 80°C for 2 hours. 4. Cool the solution to room temperature. 5. Neutralize with 5 ml of 5 N HCl. 6. Dilute to 50 ml with the mobile phase for analysis.[7] |
| Oxidative Degradation | 1. Dissolve this compound in a suitable solvent. 2. Add a controlled concentration of hydrogen peroxide (e.g., 3-30%). 3. Monitor the degradation over a specific time period (e.g., 10 minutes to 24 hours) at room temperature.[7][8] |
| Thermal Degradation | 1. Place the solid this compound sample in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 90 hours). 2. Alternatively, subject a solution of this compound to elevated temperatures (e.g., 40-80°C) and monitor for degradation over time.[7] |
| Photolytic Degradation | 1. Prepare a solution of this compound. 2. Expose the solution to a UV light source in a photostability chamber. 3. Monitor for degradation at various time points. |
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Potential degradation pathways of a generic kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel solution to tartrate instability in white wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. laffort.com [laffort.com]
- 4. wine-production.com [wine-production.com]
- 5. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting Theliatinib tartrate off-target effects
Welcome to the technical support center for Theliatinib tartrate (Tucatinib). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding potential off-target effects encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
Theliatinib (Tucatinib) is an oral, reversible, and highly selective small-molecule inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase.[1][2][3] By binding to the intracellular kinase domain of the HER2 protein, it blocks downstream signaling through critical pathways like the PI3K/AKT and MAPK cascades.[4][5] This inhibition ultimately suppresses the proliferation of HER2-overexpressing cancer cells and can lead to programmed cell death (apoptosis).[1][5]
Q2: My experiment is showing unexpected toxicity or a phenotype not consistent with HER2 inhibition. Could this be an off-target effect?
This is a possibility. While Theliatinib is engineered for high selectivity, all kinase inhibitors have the potential for off-target activity, which can sometimes lead to unexpected cellular responses or toxicity.[6] Theliatinib is significantly more potent against HER2 than against the Epidermal Growth Factor Receptor (EGFR), another member of the HER family.[7] However, at concentrations well above the IC50 for HER2, off-target effects could become more pronounced.
Initial Troubleshooting Steps:
-
Confirm Drug Concentration: Verify that the working concentration of Theliatinib is appropriate for your cell model and corresponds to the intended on-target inhibition of HER2.
-
Evaluate Cell Line Authenticity: Ensure your HER2-positive cell line has not been contaminated or misidentified.
-
Use Control Cell Lines: Compare the observed phenotype in your HER2-positive line with a HER2-negative cell line. An effect that persists in HER2-negative cells strongly suggests an off-target mechanism.
Q3: I'm observing acquired resistance to Theliatinib in my HER2+ cell line. Is this related to off-target signaling?
Acquired resistance to Theliatinib can be linked to the activation of bypass signaling pathways. Research has shown that long-term exposure to Theliatinib can lead to the amplification of EGFR.[8][9][10] This amplified EGFR can then form heterodimers with HER2, reactivating downstream signaling even in the presence of the inhibitor and creating a state of drug resistance.[8][9] Therefore, what begins as an on-target therapy can be overcome by the activation of a pathway that is a known, albeit much weaker, off-target of the drug.
Quantitative Data
For any kinase inhibitor, the selectivity profile is critical. Theliatinib is highly selective for HER2.
Table 1: Kinase Dissociation Constants (Kd) of Theliatinib
| Kinase Target | Kd (nmol/L) | Selectivity vs. HER2 | Reference |
|---|---|---|---|
| HER2 | 0.22 | - | [7] |
| EGFR | 64 | >290-fold | [7] |
| HER3 | >10,000 | >1,000-fold | [7] |
| HER4 | >10,000 | >1,000-fold | [7] |
Data derived from competitive binding assays. A lower Kd value indicates higher potency.
Troubleshooting Workflows & Protocols
Logical Workflow for Differentiating On- vs. Off-Target Effects
If you observe an unexpected phenotype, the following workflow can help determine its origin.
Experimental Protocols
To rigorously identify off-targets, specialized assays are required.
Protocol 1: Biochemical Kinase Profiling
Kinase profiling screens your compound against a large panel of purified kinases to identify potential off-target interactions in a cell-free system.[6][11][12]
Methodology Overview:
-
Compound Submission: Provide Theliatinib at a specified concentration (e.g., 1 µM) to a commercial service provider (e.g., Reaction Biology, Promega).
-
Assay Format: The provider will use a standardized biochemical assay, such as an ADP-Glo™ or TR-FRET assay, which measures kinase activity by detecting ATP consumption or substrate phosphorylation.[12][13]
-
Screening: The compound is incubated with a large panel of kinases (often >400) representing the human kinome.[6]
-
Data Analysis: Results are typically provided as "% Inhibition" at the tested concentration. Significant inhibition of a kinase other than HER2 indicates a potential off-target.
-
Follow-up: For any identified "hits," determine the IC50 or Kd value to quantify the compound's potency against that specific off-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
CETSA is a powerful method to confirm that a drug binds to its target within the complex environment of a living cell.[14][15] The principle is that a protein becomes more thermally stable when its ligand (the drug) is bound.[15]
Detailed CETSA Steps:
-
Cell Treatment: Treat intact cells with Theliatinib or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).[16]
-
Heating: Aliquot the cell suspensions and heat them at different temperatures for a short duration (e.g., 3 minutes). A typical temperature range would be 40°C to 70°C.
-
Lysis: Lyse the cells to release intracellular contents, often using repeated freeze-thaw cycles.[17]
-
Separation: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble protein fraction.
-
Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point.
-
Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the drug-treated samples confirms direct target engagement.[15]
References
- 1. What is the mechanism of Tucatinib? [synapse.patsnap.com]
- 2. HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Theliatinib Tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Theliatinib tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase responsible for the uncontrolled proliferation of cancer cells in Chronic Myeloid Leukemia (CML).[1][2][3] By binding to the ATP-binding site of the BCR-ABL kinase, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell growth and survival.[1][2]
Q2: What are the most common off-target effects observed with TKIs like this compound?
A2: While designed to be specific, TKIs can sometimes inhibit other kinases with similar ATP-binding domains. Common off-target effects can include inhibition of c-Kit and platelet-derived growth factor receptor (PDGFR), which may lead to unexpected cellular responses or side effects.[1][4] It is also important to consider that some side effects, initially considered minor, such as fluid retention and skin changes, have been noted with long-term use of similar TKIs.[5]
Q3: What are the known mechanisms of resistance to tyrosine kinase inhibitors?
A3: Resistance to TKIs can be broadly categorized into BCR-ABL-dependent and BCR-ABL-independent mechanisms.[6]
-
BCR-ABL-dependent resistance often involves point mutations in the ABL kinase domain that prevent the drug from binding effectively.[6][7] Overexpression or amplification of the BCR-ABL gene can also lead to resistance.
-
BCR-ABL-independent resistance can occur through the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling, such as the SRC family of kinases or the RAS pathway.[6][7][8] Another mechanism involves the increased efflux of the drug from the cell by transporter proteins.
Troubleshooting Guides
Scenario 1: Lack of Efficacy in a Known Sensitive Cell Line
You are treating a BCR-ABL positive cell line (e.g., K-562) with this compound, but you do not observe the expected decrease in cell viability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of drug efficacy.
Potential Cause & Solution
| Potential Cause | Verification Experiment | Expected Outcome if Cause is Valid | Solution |
| Drug Integrity/Concentration | Prepare fresh drug dilutions and repeat the viability assay. Verify stock concentration using spectrophotometry. | Freshly prepared drug shows expected efficacy. | Always use freshly prepared dilutions from a validated stock solution. |
| Cell Line Issues | Perform cell line authentication (e.g., STR profiling). Use a low passage number of cells. | Authenticated, low-passage cells respond to the drug. | Use authenticated cell lines and maintain a consistent, low passage number for experiments. |
| Reduced Target Expression | Perform Western blot to check BCR-ABL protein levels. | Lower or absent BCR-ABL expression compared to a positive control. | Use a different sensitive cell line with confirmed high target expression. |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Scenario 2: Acquired Resistance After Initial Sensitivity
Your cell line, initially sensitive to this compound, begins to show reduced sensitivity after several passages in the presence of the drug.
Signaling Pathway: BCR-ABL and Resistance Mechanisms
Caption: BCR-ABL signaling and mechanisms of TKI resistance.
Troubleshooting and Investigation
| Hypothesis | Experimental Approach | Expected Results if Hypothesis is Correct |
| Kinase Domain Mutation | Sequence the ABL1 kinase domain from resistant cells. | Identification of a point mutation known to confer resistance (e.g., T315I). |
| BCR-ABL Amplification | Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess BCR-ABL gene copy number. | Increased BCR-ABL gene copy number in resistant cells compared to sensitive parental cells. |
| Activation of Bypass Pathways | Use a phospho-kinase antibody array or perform Western blots for key signaling nodes (e.g., p-SRC, p-LYN). | Increased phosphorylation of proteins in alternative survival pathways in resistant cells, even in the presence of this compound. |
Quantitative Data Summary: Acquired Resistance
| Cell Line | Treatment | IC50 (µM) | p-BCR-ABL (relative units) | p-SRC (relative units) |
| K-562 (Parental) | Theliatinib | 0.1 | 0.2 | 0.3 |
| K-562 (Resistant) | Theliatinib | 5.2 | 0.9 | 1.5 |
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for 2 hours. Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BCR-ABL, BCR-ABL, p-SRC, SRC, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity to compare protein expression and phosphorylation levels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. m.youtube.com [m.youtube.com]
- 4. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
How to control for Theliatinib tartrate cytotoxicity in normal cells
Welcome to the technical support center for Theliatinib tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and managing the cytotoxic effects of this compound on normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause cytotoxicity in normal cells?
A1: this compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It functions by competitively binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, which blocks the downstream signaling pathways that regulate cell proliferation, differentiation, and survival.
While this targeted inhibition is effective against cancer cells that overexpress or have mutated EGFR, normal cells also rely on EGFR signaling for tissue homeostasis and regeneration, particularly in tissues with high cell turnover such as the skin and gastrointestinal tract. By inhibiting this essential signaling in normal cells, this compound can lead to unintended cytotoxicity, manifesting as reduced cell viability, induction of apoptosis, and impaired cellular function.
Q2: Which normal cell types are most sensitive to this compound-induced cytotoxicity?
A2: Normal cells with high levels of EGFR expression and a high proliferation rate are generally most sensitive to this compound. This primarily includes:
-
Keratinocytes: These are the main cells of the epidermis, and their constant renewal is heavily dependent on EGFR signaling. Inhibition of EGFR in these cells is a primary reason for the skin-related side effects often observed with EGFR inhibitors.
-
Dermal Fibroblasts: These cells in the skin's dermal layer also express EGFR and are affected by its inhibition.
-
Hepatocytes: As the liver is a primary site of drug metabolism, hepatocytes can be exposed to high concentrations of this compound, leading to potential cytotoxicity.
Q3: What are the typical signs of cytotoxicity in normal cells treated with this compound?
A3: In an in vitro setting, cytotoxicity can be observed through several indicators:
-
Reduced Cell Viability and Proliferation: A decrease in the number of living cells, often measured by assays like MTT or CellTiter-Glo.
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture plate.
-
Induction of Apoptosis: An increase in programmed cell death, which can be detected by assays measuring caspase activity or by using Annexin V staining.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and increased production of reactive oxygen species (ROS).
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Normal Control Cell Lines
Researchers often encounter higher-than-expected cytotoxicity in their normal cell line controls, which can confound the interpretation of results from cancer cell lines.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Problem: The concentration of this compound may be too high for the specific normal cell line being used.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your normal cell line. Aim to use a concentration that is cytotoxic to your cancer cell line but has a minimal effect on the normal cells. The table below provides representative IC50 values for other selective EGFR inhibitors on various normal and cancer cell lines to guide your concentration selection.
Table 1: Representative IC50 Values of Selective EGFR Inhibitors
Cell Line Cell Type EGFR Status Drug IC50 (µM) HaCaT Human Keratinocyte (Immortalized) Wild-Type Gefitinib ~1-5 HDF Human Dermal Fibroblast (Primary) Wild-Type Erlotinib ~10[1] Primary Human Hepatocytes Human Hepatocyte (Primary) Wild-Type Lapatinib ~43.6[2] HepG2 Human Hepatocyte (Carcinoma) Wild-Type Lapatinib ~17.3[2] A431 Human Epidermoid Carcinoma High Overexpression Gefitinib ~0.01-0.1 | HCC827 | Human Lung Adenocarcinoma | EGFR Exon 19 Deletion | Theliatinib | ~0.003 |
Note: Data for this compound on normal cell lines is limited. The provided values for other EGFR inhibitors serve as a reference. It is crucial to determine the IC50 for your specific experimental conditions.
-
-
Consider Co-treatment with a Cytoprotective Agent:
-
Problem: Even at optimized concentrations, this compound may still exhibit significant cytotoxicity in sensitive normal cell lines.
-
Solution: Co-administer a cytoprotective agent that can mitigate the off-target effects in normal cells. N-acetylcysteine (NAC), an antioxidant, is a promising candidate as it can help reduce the oxidative stress induced by tyrosine kinase inhibitors.
-
Issue 2: Difficulty in Establishing a Therapeutic Window
A common challenge is identifying a concentration of this compound that is effective against cancer cells while sparing normal cells.
Troubleshooting Steps:
-
Differential Screening:
-
Solution: Test a wide range of this compound concentrations on both your cancer cell line and your normal control cell line in parallel. Plot the dose-response curves for both to visually identify the therapeutic window.
Workflow for Therapeutic Window Determination -
-
Utilize a Co-culture Model:
-
Solution: For a more physiologically relevant model, consider a co-culture system with both normal and cancer cells. This can provide insights into how the presence of normal cells might influence the response of cancer cells to the drug and vice-versa.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Methodology:
-
Cell Seeding: Seed your normal or cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a log scale) to determine the IC50 value.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Reduce Cytotoxicity
This protocol describes how to assess the cytoprotective effect of NAC on normal cells treated with this compound.
Methodology:
-
Cell Seeding: Seed normal cells (e.g., HaCaT keratinocytes) in a 96-well plate as described in Protocol 1.
-
Pre-treatment with NAC: One hour before adding this compound, replace the medium with fresh medium containing a non-toxic concentration of NAC (e.g., 1-5 mM).
-
This compound Treatment: Add this compound at various concentrations (including the IC50 and higher) to the NAC-containing medium.
-
Controls: Include wells with:
-
Cells only (no treatment)
-
Cells + Vehicle control
-
Cells + NAC only
-
Cells + this compound only
-
-
Incubation and Assay: Incubate for 48-72 hours and then perform a cytotoxicity assay (e.g., MTT) as described in Protocol 1.
-
Data Analysis: Compare the cell viability in the this compound + NAC co-treatment groups to the groups treated with this compound alone to determine if NAC provides a protective effect.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Effect on EGFR Signaling
This compound inhibits the EGFR signaling cascade, which is crucial for cell survival and proliferation. In normal cells, this inhibition leads to cytotoxicity.
References
Technical Support Center: Theliatinib Tartrate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Theliatinib tartrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It works by binding to the ATP-binding site of EGFR, preventing its phosphorylation and the subsequent activation of downstream signaling pathways.[1] This inhibition ultimately leads to reduced cell proliferation and can induce cell death in EGFR-dependent cancer cells.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year.
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and experimental conditions. Below is a summary of reported IC50 values.
| Target/Cell Line | IC50 Value | Notes |
| EGFR (wild-type) | 3 nM | Biochemical assay |
| EGFR (T790M/L858R mutant) | 22 nM | Biochemical assay |
| A431 cells (EGFR phosphorylation) | 7 nM | Cell-based assay |
| A431 cells (cell survival) | 80 nM | Cell-based assay |
| H292 cells (cell survival) | 58 nM | Cell-based assay |
| FaDu cells (cell survival) | 354 nM | Cell-based assay |
Q4: Which downstream signaling pathways are affected by this compound?
A4: By inhibiting EGFR, this compound primarily affects two major downstream signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is a key regulator of cell survival and apoptosis.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Inconsistent IC50 Values in Cell Viability Assays
Problem: Significant well-to-well or experiment-to-experiment variability in IC50 values.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation: this compound may precipitate in aqueous media at higher concentrations. | - Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.- Visually inspect the media for any signs of precipitation after adding the compound.- Prepare fresh dilutions of this compound for each experiment. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. | - Use a cell counter to ensure accurate and consistent cell seeding.- Allow cells to adhere and stabilize for 24 hours before adding the compound. |
| Assay Endpoint: The timing of the viability measurement can influence the IC50 value. | - Optimize the incubation time with this compound for your specific cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Assay Type: Different viability assays (e.g., MTT, MTS, Resazurin) measure different cellular parameters. | - Be consistent with the type of viability assay used.- Understand the principle of your chosen assay and its potential interferences. |
Weak or No Inhibition of EGFR Phosphorylation in Western Blot
Problem: Western blot analysis shows little to no decrease in phosphorylated EGFR (p-EGFR) levels after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit EGFR in your cell line. | - Perform a dose-response experiment to determine the optimal inhibitory concentration.- Refer to the IC50 values in the table above as a starting point. |
| Short Incubation Time: The treatment duration may not be sufficient to observe a significant decrease in p-EGFR. | - Optimize the incubation time. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended. |
| High Cell Confluency: Very high cell density can sometimes lead to altered signaling and reduced drug sensitivity. | - Plate cells at a confluency of 70-80% for drug treatment. |
| Antibody Issues: The primary or secondary antibodies may not be optimal. | - Use a validated antibody for p-EGFR and total EGFR.- Titrate your antibodies to determine the optimal dilution.- Include appropriate positive and negative controls. |
| Lysate Preparation: Inefficient protein extraction or phosphatase activity can affect results. | - Use a lysis buffer containing phosphatase and protease inhibitors.- Keep samples on ice throughout the lysate preparation process. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for EGFR Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
Visualizations
Caption: Mechanism of this compound action on the EGFR signaling pathway.
Caption: A standard workflow for Western Blot analysis of EGFR phosphorylation.
References
Technical Support Center: Theliatinib Tartrate In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of Theliatinib tartrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as HQP1351 or Olverembatinib) is a third-generation tyrosine kinase inhibitor (TKI).[1][2] It is an orally administered drug that targets the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3] By inhibiting EGFR, Theliatinib blocks downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, thereby impeding tumor growth.
Q2: What is known about the oral bioavailability and pharmacokinetics of this compound?
A2: Clinical pharmacokinetic data for Olverembatinib (HQP1351) indicate that it is rapidly absorbed and slowly eliminated following oral administration.[1] The median time to reach peak plasma concentration (Tmax) is approximately 6 hours, and it has a mean apparent terminal elimination half-life of about 32.7 hours.[1] Notably, there is no significant food effect on its absorption, with the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) being similar in fed and fasting states.[1] Cytochrome P450 (CYP) 3A4 is a major pathway for its metabolism.[1]
Q3: Why might I be observing poor or variable bioavailability of this compound in my in vivo experiments?
A3: While this compound is orally active, several factors common to tyrosine kinase inhibitors can contribute to poor or variable bioavailability in preclinical studies. These include:
-
Poor Aqueous Solubility: Many TKIs are poorly soluble in water, which can limit their dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
pH-Dependent Solubility: The solubility of TKIs can be dependent on the pH of the surrounding environment. Changes in gastrointestinal pH can, therefore, affect dissolution and absorption.
-
First-Pass Metabolism: Metabolism in the gut wall and liver before the drug reaches systemic circulation can reduce the amount of active drug. Theliatinib is known to be metabolized by CYP3A4, which is present in both the liver and intestines.[1]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug out of intestinal cells back into the gut lumen, limiting its absorption.
-
Formulation Issues: The physical form of the drug (e.g., crystalline vs. amorphous) and the excipients used in the formulation can significantly impact its dissolution and absorption.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Cmax and AUC in pharmacokinetic studies | Poor dissolution of this compound in the gastrointestinal tract. | 1. Particle Size Reduction: Consider micronization or nanosizing of the drug substance to increase the surface area for dissolution.2. Formulation Enhancement: Explore enabling formulations such as amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SMEDDS, SNEDDS) to improve solubility and dissolution rate. (See Experimental Protocols section for details).3. pH Modification: For in vitro dissolution testing, evaluate the solubility of this compound at different pH values to understand its pH-dependent solubility profile. |
| High inter-animal variability in plasma concentrations | Inconsistent dissolution and absorption due to physiological differences between animals (e.g., gastric pH, GI motility). | 1. Standardize Experimental Conditions: Ensure consistent fasting/feeding protocols for all animals in the study.2. Optimize Formulation: A robust formulation, such as a self-emulsifying drug delivery system (SEDDS), can help overcome physiological variability by presenting the drug in a solubilized state.[4] |
| Discrepancy between in vitro dissolution and in vivo exposure | Precipitation of the drug in the gastrointestinal tract after initial dissolution from the formulation. | 1. Use of Precipitation Inhibitors: Incorporate precipitation inhibitors (e.g., polymers like HPMC, PVP) into the formulation to maintain a supersaturated state of the drug in the gut.2. In Vitro Dissolution/Precipitation Testing: Utilize more biorelevant dissolution media that mimic the conditions of the stomach and intestine to assess the potential for precipitation. |
| Lower than expected exposure despite using an enabling formulation | Significant first-pass metabolism by CYP3A4 in the gut wall and/or liver. | 1. Co-administration with a CYP3A4 Inhibitor (for mechanistic understanding): In a non-clinical setting, co-administration with a known CYP3A4 inhibitor (e.g., ketoconazole) can help determine the extent of CYP3A4-mediated metabolism. Note: This is for investigational purposes only.2. Consider Alternative Routes of Administration (for establishing baseline): Administering this compound intravenously in a separate cohort can help determine its absolute bioavailability and the contribution of first-pass metabolism to low oral exposure. |
Data Presentation
Table 1: Summary of Available Pharmacokinetic Parameters for Olverembatinib (HQP1351) in Humans
| Parameter | Value | Reference |
| Median Tmax | ~6 hours | [1] |
| Mean Terminal t1/2 | ~32.7 hours | [1] |
| Food Effect | No significant effect | [1] |
| Major Metabolism Pathway | CYP3A4 | [1] |
Experimental Protocols
1. Preparation of an Amorphous Solid Dispersion (ASD) of this compound
This protocol describes a general method for preparing an ASD using the solvent evaporation technique.
-
Materials: this compound, a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose acetate succinate (HPMC-AS)), and a volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone).
-
Method:
-
Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under vacuum using a rotary evaporator. The temperature should be kept as low as possible to minimize thermal degradation.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
-
The resulting solid dispersion should be a fine powder. Gently grind if necessary.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
2. Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a general procedure for developing a SEDDS formulation.
-
Materials: this compound, an oil phase (e.g., Capryol 90, oleic acid), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant/co-solvent (e.g., Transcutol HP, PEG 400).
-
Method:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify suitable excipients.
-
Constructing Pseudo-Ternary Phase Diagrams: Based on the solubility data, select an oil, surfactant, and co-surfactant. Prepare various mixtures of these excipients at different ratios. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.[5][6]
-
Preparation of Theliatinib-Loaded SEDDS: Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region. Dissolve the required amount of this compound in this mixture with gentle heating and vortexing until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and polydispersity index (PDI) upon dilution in an aqueous medium.
-
3. In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical oral pharmacokinetic study in rats.
-
Animals: Male Sprague-Dawley rats (or another appropriate rodent model).
-
Formulation Administration:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation (e.g., suspension in 0.5% methylcellulose or a developed enabling formulation) orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Mandatory Visualizations
References
- 1. Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. medvixpublications.org [medvixpublications.org]
Technical Support Center: Overcoming Resistance to Tyrosine Kinase Inhibitors in Cell Lines
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my TKI, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to TKIs is a multifaceted problem. The most common mechanisms can be broadly categorized as:
-
On-target alterations: These are genetic changes in the target kinase itself. A frequent cause is the development of secondary point mutations in the kinase domain that either directly impair drug binding or alter the conformation of the ATP-binding pocket.[1][2][3] A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR TKIs.[4]
-
Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the primary target.[5][6] This can involve the upregulation or amplification of other receptor tyrosine kinases (RTKs) like MET or IGF1R, which then reactivate downstream pro-survival pathways such as PI3K/AKT and MAPK/ERK.[5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRG/ABCG2), can actively pump the TKI out of the cell, reducing its intracellular concentration and efficacy.[1][7]
-
Phenotypic changes: Cells may undergo transformations, such as the epithelial-to-mesenchymal transition (EMT), which can confer a more resistant and migratory phenotype. In some cases of EGFR TKI resistance in non-small cell lung cancer, histological transformation to small cell lung cancer has been observed.
-
Upregulation of the target protein: An increase in the expression level of the target kinase can effectively titrate out the inhibitor, requiring higher drug concentrations to achieve the same level of inhibition.[1][8]
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A multi-pronged approach is typically required to elucidate the resistance mechanism:
-
Sequencing of the target kinase: Perform Sanger sequencing or next-generation sequencing (NGS) of the kinase domain of your target protein to identify any potential mutations that have emerged in the resistant cell line compared to the parental, sensitive line.
-
Phospho-receptor tyrosine kinase (RTK) arrays: These arrays can simultaneously assess the phosphorylation status of a wide range of RTKs, helping to identify activated bypass pathways.
-
Western blotting: Compare the expression and phosphorylation levels of key signaling proteins in the parental and resistant cell lines. Focus on the target kinase itself, downstream effectors (e.g., AKT, ERK), and potential bypass pathway components (e.g., MET, IGF1R).
-
Gene expression analysis: Use techniques like RT-qPCR or RNA sequencing to compare the transcript levels of genes involved in drug transport (e.g., ABCB1, ABCG2), EMT markers, and the target kinase itself between sensitive and resistant cells.
-
Drug accumulation/efflux assays: Employ fluorescent dyes or radiolabeled TKIs to measure the intracellular drug concentration and determine if increased efflux is a contributing factor.
Q3: What are the general strategies to overcome TKI resistance in vitro?
A3: Once the mechanism of resistance is identified or suspected, several strategies can be employed:
-
Switching to a next-generation TKI: If a specific mutation is identified, a next-generation inhibitor designed to be effective against that mutant may be available. For instance, third-generation EGFR TKIs like osimertinib are effective against the T790M mutation.
-
Combination therapy:
-
Vertical inhibition: Combine the primary TKI with an inhibitor of a downstream effector (e.g., a MEK inhibitor or a PI3K inhibitor).
-
Horizontal inhibition: If a bypass pathway is activated, combine the primary TKI with an inhibitor of the activated bypass kinase (e.g., an EGFR TKI with a MET inhibitor).[5][9]
-
-
Inhibition of drug efflux pumps: Use known inhibitors of ABC transporters, such as verapamil or cyclosporine A, in combination with your TKI to see if sensitivity can be restored.
-
Targeting pro-survival proteins: Resistance can be associated with the upregulation of anti-apoptotic proteins like Bcl-2. Combining the TKI with a Bcl-2 inhibitor (e.g., venetoclax) may induce apoptosis in resistant cells.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete loss of TKI sensitivity in the cell line population. | - Selection of a pre-existing resistant clone.- Rapid acquisition of a highly effective resistance mechanism (e.g., gatekeeper mutation). | - Perform dose-response curves to confirm the shift in IC50.- Sequence the target kinase to check for mutations.- Analyze for bypass pathway activation using a phospho-RTK array. |
| Heterogeneous response to the TKI within the cell population. | - Clonal heterogeneity with a mix of sensitive and resistant cells. | - Perform single-cell cloning to isolate and characterize subpopulations.- Consider using a combination therapy that can target multiple clones. |
| TKI is effective at inhibiting the target kinase phosphorylation, but cells continue to proliferate. | - Activation of a downstream signaling pathway independent of the target kinase.- Activation of a parallel survival pathway. | - Perform Western blot analysis of downstream signaling pathways (PI3K/AKT, MAPK/ERK).- Investigate the involvement of anti-apoptotic proteins (e.g., Bcl-2 family). |
| Inconsistent results between experiments. | - Mycoplasma contamination.- Cell line misidentification or genetic drift.- Variability in reagent quality or experimental conditions. | - Regularly test for mycoplasma contamination.- Perform cell line authentication (e.g., STR profiling).- Standardize all experimental protocols and use high-quality reagents. |
Quantitative Data Summary
Table 1: Examples of IC50 Shifts in TKI-Resistant Cell Lines
| Cell Line | Parental TKI | Parental IC50 (nM) | Resistant TKI | Resistant IC50 (nM) | Resistance Mechanism |
| K562 | Imatinib | ~200 | Imatinib | >2000 | Increased BCR-ABL expression |
| K562 Dox | Imatinib | ~300 | Imatinib | >2000 | Increased ABCB1 expression |
| KU812 | Imatinib | ~250 | Imatinib | >2000 | BCR-ABL mutation |
| K562 | Dasatinib | ~1 | Dasatinib | >200 | T315I mutation |
Data is illustrative and compiled from principles discussed in the search results. Actual values can vary based on experimental conditions.[1]
Experimental Protocols
Protocol 1: Generation of a TKI-Resistant Cell Line
-
Initial Seeding: Plate the parental (sensitive) cell line at a low density in appropriate culture medium.
-
Initial TKI Treatment: Treat the cells with the TKI at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume normal proliferation, passage them and increase the TKI concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Maintenance: Continue this process until the cells are able to proliferate in a clinically relevant concentration of the TKI (often in the low micromolar range). This process can take several months.
-
Characterization: Regularly assess the resistance phenotype by performing dose-response assays and comparing the IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of its development.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with and without the TKI for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, MET) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: On-target resistance to TKIs.
Caption: Bypass pathway activation in TKI resistance.
Caption: Workflow for TKI resistance mechanism identification.
References
- 1. Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: investigating resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for overcoming imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imatinib is a substrate for various multidrug resistance proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of cellular resistance to imatinib in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The combination therapy of imatinib and dasatinib achieves long-term molecular response in two imatinib-resistant and dasatinibintolerant patients with advanced chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Theliatinib tartrate experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Theliatinib tartrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as HMPL-309) is a potent, orally active, and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Its primary mechanism is to block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its phosphorylation and downstream signaling pathways that are crucial for cell proliferation and survival in cancer cells.[1][2]
Q2: What are the key potency and selectivity features of Theliatinib?
A2: Theliatinib is a highly potent inhibitor of wild-type EGFR with a Ki of 0.05 nM and an IC50 of 3 nM. It also inhibits the EGFR T790M/L858R mutant with an IC50 of 22 nM.[1] Theliatinib demonstrates significant selectivity, being over 50-fold more selective for EGFR than for 72 other kinases.[1]
Q3: How should this compound be prepared and stored?
Q4: What are the potential off-target effects of Theliatinib?
A4: While Theliatinib is highly selective for EGFR, like most kinase inhibitors, it may have off-target effects.[1] Aberrant activation or mutations in other signaling pathways, such as PI3K and FGFR, have been noted to diminish the anti-tumor activity of EGFR TKIs, including Theliatinib.[1] Researchers should consider the possibility of off-target effects when interpreting unexpected phenotypes and may need to perform additional experiments to validate that the observed effects are EGFR-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibition of EGFR phosphorylation | 1. Theliatinib Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | - Prepare fresh stock solutions of this compound in DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C. |
| 2. High ATP Concentration: As an ATP-competitive inhibitor, high intracellular ATP levels can compete with Theliatinib for EGFR binding. | - Consider optimizing cell culture conditions to avoid artificially high ATP levels. - In biochemical assays, use an ATP concentration close to the Km for EGFR. | |
| 3. Cell Line Resistance: The cell line used may have intrinsic or acquired resistance mechanisms to EGFR inhibitors. | - Confirm the EGFR mutation status and expression level in your cell line. - Test a panel of cell lines with varying EGFR statuses. - Investigate downstream signaling pathways (e.g., PI3K/Akt, MAPK) for compensatory activation. | |
| High background signal in phosphorylation assays | 1. Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. | - Optimize antibody concentrations. - Include appropriate controls (e.g., isotype controls, no primary antibody). - Use a high-quality blocking buffer. |
| 2. Assay Buffer Components: Components in the lysis or assay buffer may interfere with the assay. | - Ensure the buffer composition is compatible with the detection method. - Consider using a commercially available and validated assay kit. | |
| Variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. | - Ensure a single-cell suspension before plating. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| 2. Edge Effects in multi-well plates: Evaporation from the outer wells can concentrate media components and affect cell health and drug concentration. | - Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| 3. Pipetting Errors: Inaccurate pipetting of the compound or reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents where possible to reduce pipetting variability. | |
| Unexpected cellular phenotype or toxicity | 1. Off-target Effects: Theliatinib may be inhibiting other kinases or cellular targets. | - Perform a rescue experiment by overexpressing a drug-resistant EGFR mutant. - Use a structurally distinct EGFR inhibitor to see if the phenotype is recapitulated. - Consult literature for known off-target effects of EGFR TKIs. |
| 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration in the cell culture media is low (typically ≤ 0.5%) and consistent across all treatments, including vehicle controls. |
Key Experimental Data
Table 1: Theliatinib Potency
| Target | Assay Type | Value |
| Wild-Type EGFR | Ki | 0.05 nM |
| Wild-Type EGFR | IC50 (Cell-free) | 3 nM |
| EGFR T790M/L858R Mutant | IC50 (Cell-free) | 22 nM |
| EGF-stimulated EGFR phosphorylation in A431 cells | IC50 (Cell-based) | 7 nM |
Data compiled from multiple sources.[1]
Detailed Experimental Protocol: In Vitro EGFR Phosphorylation Inhibition Assay
This protocol is adapted from a published study using A431 cells.[1]
1. Cell Culture and Seeding:
- Culture A431 human epidermoid carcinoma cells in DMEM supplemented with 10% FBS.
- Seed A431 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of Theliatinib in culture medium to achieve the desired final concentrations (e.g., a range from 0.005 µM to 10 µM). The final DMSO concentration should not exceed 0.5%.
- Add the diluted Theliatinib or vehicle control (media with the same final DMSO concentration) to the cells.
3. Cell Stimulation and Lysis:
- After the desired incubation time with Theliatinib, stimulate the cells with an appropriate concentration of Epidermal Growth Factor (EGF) to induce EGFR phosphorylation.
- Following stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Measurement of EGFR Phosphorylation:
- Determine the protein concentration of the cell lysates.
- Analyze the levels of phosphorylated EGFR (p-EGFR) and total EGFR using an appropriate method such as:
- Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-EGFR and total EGFR.
- ELISA: Use a sandwich ELISA kit with antibodies specific for p-EGFR and total EGFR.
- Homogeneous Time-Resolved Fluorescence (HTRF): Utilize HTRF-based assays for a high-throughput compatible method.
5. Data Analysis:
- Quantify the signal for p-EGFR and normalize it to the signal for total EGFR.
- Plot the normalized p-EGFR levels against the logarithm of Theliatinib concentration.
- Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Theliatinib inhibits EGFR autophosphorylation and downstream signaling.
Caption: A logical workflow for troubleshooting experimental issues.
References
Theliatinib tartrate pharmacokinetics and pharmacodynamics optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the pharmacokinetics and pharmacodynamics of theliatinib tartrate in experimental settings.
Section 1: Pharmacodynamics
Theliatinib is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Understanding its mechanism of action is crucial for designing and interpreting experiments.
Mechanism of Action
Theliatinib competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and survival in EGFR-dependent cancer cells.
Signaling Pathway
Theliatinib targets the EGFR signaling pathway, which plays a critical role in cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Theliatinib's inhibition of EGFR phosphorylation blocks these downstream signals.
Figure 1: Theliatinib's Inhibition of the EGFR Signaling Pathway.
Pharmacodynamic Parameters
The following table summarizes the in vitro inhibitory activity of theliatinib.
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ (EGFR) | 3 nM | |
| IC₅₀ (p-EGFR) | 7 nM | A431 cells |
| IC₅₀ (A431 cell survival) | 80 nM | A431 cells |
| IC₅₀ (H292 cell survival) | 58 nM | H292 cells |
| IC₅₀ (FaDu cell survival) | 354 nM | FaDu cells |
Frequently Asked Questions (FAQs) - Pharmacodynamics
-
Q1: My cells are not responding to theliatinib treatment as expected. What are some possible reasons?
-
A1:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line and ensure it has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.
-
EGFR Expression Levels: Confirm that your cell line expresses sufficient levels of EGFR. Low or absent EGFR expression will result in a lack of response.
-
Downstream Mutations: The presence of mutations in downstream signaling molecules (e.g., KRAS, BRAF, PIK3CA) can confer resistance to EGFR inhibitors.
-
Drug Stability: Ensure that your this compound stock solution is properly stored and has not degraded.
-
-
-
Q2: How can I confirm that theliatinib is inhibiting EGFR in my cellular assay?
-
A2: Perform a Western blot analysis to assess the phosphorylation status of EGFR (p-EGFR) and key downstream effectors such as AKT (p-AKT) and ERK (p-ERK). A dose-dependent decrease in the phosphorylation of these proteins following theliatinib treatment would confirm target engagement and inhibition.
-
-
Q3: What are appropriate positive and negative controls for a theliatinib experiment?
-
A3:
-
Positive Control: A cell line known to be sensitive to EGFR inhibitors (e.g., A431) or a known EGFR inhibitor like gefitinib or erlotinib.
-
Negative Control: A cell line with low or no EGFR expression, or a vehicle control (e.g., DMSO) treatment.
-
-
Section 2: Pharmacokinetics
While specific clinical pharmacokinetic data for this compound is not publicly available, preclinical studies have indicated that it possesses good pharmacokinetic properties.[1][2] A Phase I clinical trial (NCT02601248) was conducted to determine its pharmacokinetic profile in humans, but the results have not been published.[3][4] Therefore, this section provides general guidance on TKI pharmacokinetics and troubleshooting based on the expected behavior of similar small molecule inhibitors.
General Pharmacokinetic Profile of Oral Tyrosine Kinase Inhibitors
The table below outlines the general pharmacokinetic characteristics of oral TKIs, which can serve as a reference for designing and interpreting preclinical studies with theliatinib.
| Parameter | General Characteristics for Oral TKIs | Experimental Considerations |
| Absorption | Variable, can be affected by food, pH, and formulation. | Standardize administration with respect to feeding schedules. Consider the impact of vehicle on solubility and absorption. |
| Distribution | Generally high volume of distribution, indicating extensive tissue distribution. | Assess drug concentrations in target tissues (e.g., tumor) in addition to plasma. |
| Metabolism | Primarily hepatic, often via cytochrome P450 (CYP) enzymes (e.g., CYP3A4). | Be aware of potential drug-drug interactions with known CYP inhibitors or inducers. |
| Excretion | Predominantly through feces (biliary excretion of metabolites). | In animal studies, collect both urine and feces to determine the primary route of elimination. |
| Half-life | Varies widely among different TKIs. | Determine the half-life to establish an appropriate dosing schedule to maintain therapeutic concentrations. |
Experimental Workflow for Preclinical Pharmacokinetic Studies
Figure 2: Preclinical Pharmacokinetic Experimental Workflow.
Frequently Asked Questions (FAQs) - Pharmacokinetics
-
Q1: I am observing high variability in plasma concentrations between my study animals. What could be the cause?
-
A1:
-
Dosing Accuracy: Ensure precise and consistent administration of theliatinib, especially in small animals where small volume errors can lead to large dose variations.
-
Gavage Technique: Improper oral gavage technique can lead to incomplete dosing or administration into the lungs.
-
Food Effect: The presence or absence of food in the stomach can significantly impact the absorption of oral drugs. Standardize the feeding schedule relative to dosing.
-
Animal Health: Underlying health issues in individual animals can affect drug absorption and metabolism.
-
-
-
Q2: The observed in vivo efficacy does not correlate with the in vitro potency. How can pharmacokinetics explain this?
-
A2:
-
Poor Bioavailability: Theliatinib may have low oral bioavailability, resulting in plasma and tumor concentrations that are below the effective range determined in vitro.
-
Rapid Metabolism/Clearance: The drug may be rapidly metabolized and cleared from the body, leading to a short duration of action.
-
Limited Tumor Penetration: Theliatinib may not effectively penetrate the tumor tissue, resulting in sub-therapeutic concentrations at the site of action.
-
-
-
Q3: How can I optimize the dosing regimen for my in vivo efficacy studies?
-
A3: Conduct a pilot pharmacokinetic study to determine key parameters such as Cmax, Tmax, and half-life. This data will allow you to establish a dosing schedule that maintains drug exposure above the minimum effective concentration for a sufficient duration. You can also perform a dose-ranging study to identify the optimal dose that balances efficacy and toxicity.
-
Section 3: Experimental Protocols
Western Blot for EGFR Pathway Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week prior to the study.
-
-
Drug Formulation and Administration:
-
Prepare a homogenous suspension or solution of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Administer a single oral dose via gavage. For intravenous administration, use a suitable formulation for injection.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.
-
At the end of the study, euthanize animals and collect relevant tissues.
-
-
Sample Analysis:
-
Extract theliatinib from plasma and tissue homogenates using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of theliatinib using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
References
Troubleshooting inconsistent Theliatinib tartrate IC50 values
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Theliatinib tartrate. Our goal is to help you achieve consistent and reliable IC50 results in your experiments.
Troubleshooting Inconsistent IC50 Values
Question: We are observing significant variability in our this compound IC50 values between experiments. What are the common causes for this?
Answer:
Inconsistent IC50 values can arise from a variety of factors, often related to subtle variations in experimental procedures. Here are some of the most common causes and how to address them:
-
Cell-Based a ssay Variability:
-
Cell Line Integrity: Ensure you are using a consistent cell line passage number. Genetic drift can occur in later passages, altering the expression of target proteins like EGFR and affecting drug sensitivity. It's advisable to periodically restart cultures from a low-passage frozen stock.
-
Cell Health and Viability: The health of your cells at the time of treatment is critical. Ensure that cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Stressed or unhealthy cells will respond differently to treatment.
-
Seeding Density: Inconsistent cell seeding density is a major source of variability. Use a cell counter to ensure the same number of cells is seeded in each well. Over- or under-confluent wells will yield different IC50 values.
-
-
Reagent and Compound Handling:
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare single-use aliquots of your stock solution to minimize degradation. Protect the compound from light and store it at the recommended temperature.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a level that does not affect cell viability.
-
Media Components: Variations in serum batches or other media components can influence cell growth and drug response. It is good practice to test new batches of serum before use in critical experiments.
-
-
Assay Protocol and Data Analysis:
-
Incubation Times: Adhere strictly to the optimized incubation times for both drug treatment and the viability assay itself.
-
Assay Choice: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content). The choice of assay can influence the IC50 value. Ensure you are using the most appropriate and consistent assay for your cell line and experimental goals.
-
Curve Fitting and Analysis: The method used to calculate the IC50 value from the dose-response curve can introduce variability.[1] Use a consistent, standardized method for data normalization and curve fitting (e.g., a four-parameter logistic model).[1]
-
Representative IC50 Data for this compound
The following table provides representative IC50 values of this compound against various cancer cell lines. Please note that these are example values and actual results may vary depending on the specific experimental conditions in your laboratory.
| Cell Line | Cancer Type | Target Pathway | Representative IC50 (nM) |
| A431 | Epidermoid Carcinoma | EGFR | 15 |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR (T790M mutant) | 50 |
| MDA-MB-231 | Breast Cancer | EGFR (low expression) | >1000 |
| FaDu | Head and Neck Squamous Cell Carcinoma | EGFR | 25 |
Experimental Protocols
Question: Can you provide a standard protocol for determining the IC50 of this compound using a cell viability assay?
Answer:
This protocol outlines a general method for determining the IC50 value of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., A431)
-
Complete growth medium (specific to the cell line)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in complete growth medium to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to create a range of treatment concentrations (e.g., 1000 nM, 500 nM, 250 nM, etc.). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] By binding to the intracellular domain of EGFR, it prevents the autophosphorylation and activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. To maintain the stability of the compound, this stock solution should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles. When preparing working dilutions, allow the stock aliquot to thaw completely and come to room temperature before use.
Q3: Can I use a different cell viability assay than the one described in the protocol?
A3: Yes, other cell viability assays such as MTT, MTS, or resazurin-based assays can be used. However, it is important to be aware that different assays measure different biological endpoints, which can lead to variations in the calculated IC50 values. For instance, MTT/MTS assays measure metabolic activity, while CellTiter-Glo measures ATP levels. It is crucial to be consistent with the chosen assay throughout a series of experiments to ensure data comparability.
Q4: My dose-response curve does not have a classic sigmoidal shape. What could be the issue?
A4: An atypical dose-response curve can be caused by several factors. If the curve is flat, it may indicate that the cell line is resistant to this compound, or the concentration range tested is too low. If you observe a U-shaped curve, it could be due to compound precipitation at high concentrations or off-target effects. Ensure your compound is fully solubilized at all tested concentrations and consider expanding the concentration range.
Q5: How significant is the difference between IC50 values to be considered a real effect?
A5: Generally, IC50 values from replicate experiments should be within a 2- to 3-fold range. Larger variations suggest underlying experimental inconsistencies that need to be addressed. When comparing the potency of a compound against different cell lines, a difference of an order of magnitude (10-fold) is typically considered significant. Statistical analysis should be performed to determine the significance of any observed differences.
References
Validation & Comparative
A Head-to-Head Comparison: Theliatinib Tartrate vs. Gefitinib in EGFR-Mutated Cancer Cells
For researchers and drug development professionals, the landscape of EGFR tyrosine kinase inhibitors (TKIs) is constantly evolving. This guide provides a detailed, data-driven comparison of Theliatinib tartrate, a novel EGFR inhibitor, and Gefitinib, a well-established first-generation TKI, in the context of their activity against cancer cells harboring EGFR mutations.
This document summarizes key preclinical data, outlines experimental methodologies for reproducing the presented findings, and visualizes the underlying biological pathways and experimental processes.
Executive Summary
This compound emerges as a more potent inhibitor of EGFR than Gefitinib, demonstrating significantly lower inhibitory constants (Ki) and greater cytotoxic effects in preclinical models. While both drugs target the ATP-binding site of the EGFR tyrosine kinase domain, Theliatinib exhibits superior activity against both wild-type and certain mutant forms of EGFR. This heightened potency is observed in both enzymatic and cell-based assays, as well as in in-vivo tumor models.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the efficacy of this compound and Gefitinib.
| Parameter | This compound | Gefitinib | Reference |
| Ki (wild-type EGFR) | 0.05 nM | 0.35 nM | [1] |
| IC50 (EGFR) | 3 nM | Not explicitly stated in direct comparison | [1] |
| IC50 (EGFR T790M/L858R) | 22 nM | Not explicitly stated in direct comparison | [1] |
Table 1: Enzymatic Inhibition of EGFR
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (µM) | Reference |
| H3255 | L858R | Data not available | 0.003 | [2] |
| PC-9 | exon 19 deletion | Data not available | ~0.02 | [3] |
| 11-18 | Not specified | Data not available | 0.39 | [2] |
| H1975 | L858R/T790M | Data not available | >10 | [3] |
| H1650 | exon 19 deletion | Data not available | >10 | [3] |
| Multiple EGFR-dependent cell lines | Various | 3-6 times more potent than Gefitinib | - | [3] |
Table 2: Cell Viability (IC50) in EGFR Mutant Cell Lines
Note: Direct head-to-head IC50 values for Theliatinib in common EGFR-mutant lung cancer cell lines were not available in the public domain at the time of this review. The available data indicates a significantly higher potency for Theliatinib.
Mechanism of Action
Both Theliatinib and Gefitinib are ATP-competitive inhibitors of the EGFR tyrosine kinase.[1][2] They function by binding to the ATP pocket within the intracellular kinase domain of the receptor. This binding event prevents the phosphorylation of EGFR and subsequently blocks the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][5] The superior potency of Theliatinib is attributed to its higher binding affinity for the EGFR kinase domain.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
EGFR mutant cancer cell lines (e.g., HCC827, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Gefitinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound or Gefitinib for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for EGFR Signaling Pathway Analysis
This protocol allows for the assessment of the inhibitory effect of the compounds on the phosphorylation of EGFR and its downstream targets.
Materials:
-
EGFR mutant cancer cell lines
-
This compound and Gefitinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-EGFR (e.g., Tyr1068)
-
Total EGFR
-
Phospho-AKT (e.g., Ser473)
-
Total AKT
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound or Gefitinib at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by the tested compounds.
Materials:
-
EGFR mutant cancer cell lines
-
This compound and Gefitinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or Gefitinib for a specified time (e.g., 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Visualizations
The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway and a typical experimental workflow for comparing this compound and Gefitinib.
Caption: EGFR Signaling Pathway and Inhibition by Theliatinib and Gefitinib.
Caption: Experimental Workflow for Comparing Theliatinib and Gefitinib.
Conclusion
The available preclinical data strongly suggest that this compound is a more potent inhibitor of EGFR than Gefitinib. Its enhanced activity, as evidenced by lower Ki and IC50 values and superior in-vivo efficacy, positions it as a promising candidate for further investigation, particularly in cancers driven by EGFR signaling. The provided experimental protocols and workflow diagrams offer a framework for researchers to independently validate and expand upon these findings. Further head-to-head studies in a broader range of EGFR-mutated cancer cell lines, especially those prevalent in non-small cell lung cancer, will be crucial to fully elucidate the comparative efficacy of these two inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide: Theliatinib Tartrate vs. Erlotinib in EGFR-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): theliatinib tartrate (HMPL-309) and erlotinib. While erlotinib is an established therapeutic agent, this compound, despite its discontinued clinical development, has demonstrated potent preclinical activity. This document aims to present a side-by-side analysis based on available preclinical and early clinical data, offering valuable insights for researchers in the field of oncology and drug discovery.
Executive Summary
Erlotinib is a well-characterized, reversible, first-generation EGFR TKI approved for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. This compound is a novel, orally active, and highly selective EGFR inhibitor that has shown potent activity against both wild-type and resistant EGFR mutations in preclinical studies. Preclinical data suggests that this compound exhibits a stronger binding affinity and greater potency in inhibiting EGFR compared to erlotinib. However, the clinical development of theliatinib was discontinued, limiting the availability of comparative clinical efficacy data.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and erlotinib, focusing on their inhibitory activity against EGFR and cancer cells.
Table 1: In Vitro Inhibitory Activity against EGFR
| Parameter | This compound | Erlotinib | Reference(s) |
| Ki (wild-type EGFR) | 0.05 nM | 0.35 nM | [1] |
| IC50 (wild-type EGFR) | 3 nM | ~14.11 nM | [1][2] |
| IC50 (EGFR T790M/L858R mutant) | 22 nM | - | [2] |
| IC50 (EGFR phosphorylation in A431 cells) | 7 nM | - | [2] |
Table 2: In Vitro Anti-proliferative Activity (IC50 values)
| Cell Line | EGFR Status | This compound (µM) | Erlotinib (µM) | Reference(s) |
| A549 | Wild-type | - | 19.43 ± 0.79 | [3] |
| H1975 | L858R/T790M | - | 41.84 ± 2.19 | [3] |
Note: Direct comparative IC50 data for this compound in these specific cell lines was not available in the provided search results. The potency of theliatinib is suggested to be 3-7 fold greater than erlotinib at the cellular level in other contexts[1].
Signaling Pathways
Both this compound and erlotinib target the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against EGFR kinase activity.
Protocol:
-
Recombinant human EGFR kinase domain is incubated with the test compound (this compound or Erlotinib) at various concentrations.
-
A substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or radioisotope-based assays measuring the incorporation of ³²P-ATP.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
Protocol:
-
Cancer cells (e.g., A549, H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or Erlotinib for a specified duration (e.g., 72 hours).
-
After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Western Blotting for EGFR Signaling
Objective: To analyze the effect of the compounds on the phosphorylation status of EGFR and downstream signaling proteins.
Protocol:
-
Cancer cells are treated with this compound or Erlotinib for a specific time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and downstream targets like total and phosphorylated Akt and Erk.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Human cancer cells (e.g., A549) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (vehicle control, this compound, Erlotinib).
-
The compounds are administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
Discussion and Conclusion
The available preclinical data strongly suggests that this compound is a more potent inhibitor of EGFR, particularly the wild-type form, compared to erlotinib. Its lower Ki and IC50 values in enzymatic and cellular assays indicate a higher intrinsic activity. Theliatinib also demonstrated activity against the T790M/L858R double mutant, a common resistance mechanism to first-generation EGFR TKIs like erlotinib.
Despite these promising preclinical findings, the discontinuation of theliatinib's clinical development means that its full therapeutic potential and safety profile in humans remain unevaluated. Erlotinib, on the other hand, has a well-established clinical track record, with proven efficacy in EGFR-mutant NSCLC and a known safety profile.
For researchers, the data on this compound may offer valuable insights into the structure-activity relationships of potent EGFR inhibitors and could inform the design of next-generation TKIs. The significant preclinical potency of theliatinib, especially against wild-type EGFR, suggests potential applications in tumors with EGFR overexpression rather than activating mutations, a patient population for which erlotinib has shown limited efficacy. Further investigation into the reasons for the discontinuation of theliatinib's development could also provide important lessons for future drug development programs.
References
Comparing Theliatinib tartrate with other second-generation TKIs
A Comparative Analysis of Theliatinib Tartrate and Other Second-Generation Tyrosine Kinase Inhibitors
Introduction
Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of various malignancies by targeting specific signaling pathways that drive cancer cell proliferation and survival. The development of successive generations of TKIs has aimed to improve efficacy, overcome resistance mechanisms, and enhance safety profiles. This guide provides a comparative analysis of this compound, a potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitor, with other second-generation TKIs.
It is important to note a potential point of confusion in nomenclature. Theliatinib (also known as Xiliertinib or HMPL-309) is an EGFR inhibitor. Another TKI, Olverembatinib (HQP1351), is a third-generation BCR-ABL1 inhibitor. This guide will first focus on Theliatinib in comparison to second-generation EGFR TKIs and then provide a detailed comparison of Olverembatinib with second-generation BCR-ABL TKIs to ensure a comprehensive overview for researchers.
Part 1: this compound vs. Second-Generation EGFR TKIs
Theliatinib is an ATP-competitive inhibitor of EGFR, showing high potency and selectivity.[1] Second-generation EGFR TKIs, such as afatinib and dacomitinib, offer broader inhibition than first-generation agents by irreversibly binding to EGFR and other ErbB/HER family members.[2][3]
Biochemical and Cellular Activity
Theliatinib demonstrates potent inhibition of EGFR with a Ki of 0.05 nM and an IC50 of 3 nM.[1] It also shows activity against the EGFR T790M/L858R mutant with an IC50 of 22 nM.[1] In cellular assays, Theliatinib significantly inhibits EGFR phosphorylation in A431 cells with an IC50 of 7 nM.[1] Theliatinib has shown over 50-fold selectivity for EGFR compared to other kinases.[1]
Table 1: Comparative Biochemical and Cellular Activity of Theliatinib and Second-Generation EGFR TKIs
| Compound | Target(s) | IC50 (EGFR wild-type) | IC50 (EGFR T790M/L858R) | Key Features |
| Theliatinib | EGFR | 3 nM[1] | 22 nM[1] | Highly selective, ATP-competitive[1] |
| Afatinib | EGFR, HER2, HER4 | Not specified | Active | Irreversible inhibitor of ErbB family[2] |
| Dacomitinib | EGFR, HER2, HER4 | Not specified | Active | Irreversible inhibitor of ErbB family[2][4] |
Preclinical In Vivo Efficacy
In a patient-derived xenograft (PDX) model of esophageal cancer with EGFR overexpression, oral administration of this compound (2-15 mg/kg daily for 21 days) resulted in a dose-dependent tumor regression of up to 75%.[1]
Signaling Pathway
Theliatinib targets the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS/MAPK and PI3K/AKT. Theliatinib blocks this initial phosphorylation step.
Caption: EGFR Signaling Pathway Inhibition by Theliatinib.
Part 2: Olverembatinib (HQP1351) vs. Second-Generation BCR-ABL TKIs
Olverembatinib (HQP1351) is a third-generation BCR-ABL1 TKI designed to overcome resistance to earlier-generation TKIs, particularly the T315I mutation, which confers resistance to all first- and second-generation TKIs.[5][6] Second-generation BCR-ABL TKIs include dasatinib, nilotinib, and bosutinib.
Efficacy and Resistance Profile
Olverembatinib is a potent inhibitor of wild-type BCR-ABL1 and a broad spectrum of BCR-ABL1 mutants, including the highly resistant T315I mutation.[5] It has demonstrated significant clinical activity in patients with TKI-resistant chronic myeloid leukemia (CML), including those who have failed treatment with second-generation TKIs and even the third-generation TKI ponatinib.[7][8][9]
Second-generation TKIs are more potent than the first-generation TKI imatinib and are effective against many imatinib-resistant mutations. However, they are not effective against the T315I mutation.[10]
Table 2: Comparative Efficacy of Olverembatinib and Second-Generation BCR-ABL TKIs
| Drug | Generation | Activity against T315I | Key Clinical Setting |
| Olverembatinib (HQP1351) | Third | Yes[5] | TKI-resistant CML, including T315I mutation[11][12] |
| Dasatinib | Second | No | Newly diagnosed and imatinib-resistant/intolerant CML[13][14] |
| Nilotinib | Second | No | Newly diagnosed and imatinib-resistant/intolerant CML[13] |
| Bosutinib | Second | No | Newly diagnosed and previously treated CML[13][15] |
Clinical Trial Data
Clinical trials have demonstrated the robust efficacy of Olverembatinib in heavily pretreated CML patients. In a phase 1/2 trial in Chinese adults with TKI-resistant CML, Olverembatinib was well-tolerated and showed significant antileukemic activity, especially in patients with the T315I mutation.[10] In a US study, Olverembatinib showed promising efficacy in patients who had failed prior treatment with ponatinib.[8][16]
Second-generation TKIs have also shown superiority over imatinib in achieving faster and deeper molecular responses in newly diagnosed CML.[13][15] However, they have not demonstrated a significant overall survival benefit compared to imatinib in the frontline setting.[15]
Table 3: Selected Clinical Trial Outcomes
| Drug | Trial Phase | Patient Population | Key Efficacy Endpoint |
| Olverembatinib | Phase 1/2 | TKI-resistant CML-CP with T315I | 3-year cumulative incidence of MCyR: 79.0%, CCyR: 69.0%, MMR: 56.0%[10] |
| Dasatinib | Phase 3 (vs. Imatinib) | Newly diagnosed CML-CP | Higher rates of CCyR and MMR compared to imatinib[13] |
| Nilotinib | Phase 3 (vs. Imatinib) | Newly diagnosed CML-CP | Higher rates of CCyR and MMR compared to imatinib[13] |
MCyR: Major Cytogenetic Response; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; CML-CP: Chronic Myeloid Leukemia - Chronic Phase
Safety Profile
The safety profiles of TKIs are a critical consideration in treatment selection. Common treatment-related adverse events (TRAEs) for Olverembatinib include elevated creatine phosphokinase and thrombocytopenia.[7][10] Second-generation TKIs are associated with distinct adverse event profiles. For instance, dasatinib is linked to pleural effusion, while nilotinib carries a risk of cardiovascular events.[13][14]
Table 4: Common Treatment-Related Adverse Events (Grade ≥3)
| Drug | Common ≥ Grade 3 TRAEs |
| Olverembatinib | Thrombocytopenia, neutropenia, elevated blood creatine phosphokinase, leukopenia, anemia[9] |
| Dasatinib | Thrombocytopenia, neutropenia, anemia[13] |
| Nilotinib | Elevated lipase, hyperglycemia, rash[13] |
| Bosutinib | Diarrhea, elevated alanine and aspartate aminotransferase[15] |
Signaling Pathway and Mechanism of Action
Olverembatinib, like other BCR-ABL TKIs, functions by inhibiting the constitutively active BCR-ABL1 kinase, which is the hallmark of CML. This kinase drives the proliferation of leukemia cells through various downstream signaling pathways. Olverembatinib's ability to bind effectively to the ATP-binding site of the T315I-mutated kinase is a key structural feature that overcomes resistance to second-generation TKIs.[6]
Caption: BCR-ABL Signaling and TKI Inhibition Mechanisms.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the comparison of these TKIs.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the TKI required to inhibit 50% of the activity of the target kinase.
Methodology:
-
Reagents: Recombinant kinase (e.g., EGFR, BCR-ABL), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound (Theliatinib, etc.), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase reaction is performed in a multi-well plate format.
-
Serial dilutions of the test compound are prepared and added to the wells.
-
The kinase, substrate, and ATP are added to initiate the reaction.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Phosphorylation Assay
Objective: To measure the inhibition of target kinase phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines overexpressing the target kinase (e.g., A431 for EGFR, Ba/F3 with BCR-ABL constructs) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are serum-starved to reduce basal phosphorylation levels.
-
Cells are pre-treated with various concentrations of the TKI for a specified time (e.g., 2 hours).
-
The kinase is activated by adding a specific ligand (e.g., EGF for EGFR) or by virtue of its constitutive activity (BCR-ABL).
-
Cells are lysed, and protein concentration is determined.
-
-
Detection: Phosphorylation of the target kinase and downstream signaling proteins is assessed by Western blotting or ELISA using phospho-specific antibodies.
-
Data Analysis: Band intensities (for Western blot) or absorbance values (for ELISA) are quantified and normalized to total protein levels. The IC50 is calculated as described for the kinase inhibition assay.
Patient-Derived Xenograft (PDX) Model Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of the TKI.
Methodology:
-
Model Establishment:
-
Fresh tumor tissue from a cancer patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID).
-
Tumors are allowed to grow to a palpable size and are then passaged to subsequent cohorts of mice for the efficacy study.
-
-
Treatment:
-
Mice with established tumors of a certain volume (e.g., 100-200 mm³) are randomized into vehicle control and treatment groups.
-
The TKI (e.g., this compound) is administered orally at different dose levels daily for a specified duration (e.g., 21 days).[1]
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for target inhibition).
-
-
Data Analysis: Tumor growth inhibition (TGI) or tumor regression is calculated for each treatment group compared to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Caption: Workflow for a Patient-Derived Xenograft (PDX) Efficacy Study.
Conclusion
This guide provides a comparative overview of this compound against second-generation EGFR TKIs and Olverembatinib against second-generation BCR-ABL TKIs. Theliatinib emerges as a highly potent and selective EGFR inhibitor with promising preclinical anti-tumor activity. Olverembatinib stands out as a potent third-generation BCR-ABL TKI that effectively overcomes resistance mediated by the T315I mutation and shows efficacy in heavily pretreated CML patients. The choice of a specific TKI in a clinical or research setting depends on the specific molecular characteristics of the cancer, the patient's prior treatment history, and the comparative efficacy and safety profiles of the available agents. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals in the field of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 3. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Olverembatinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Live from ASH 2022 | Ascentage Pharma Delivers Oral Report on the First Dataset from the US Study of Olverembatinib (HQP1351) with Promising Efficacy Observed in Patients Who Failed Prior Treatment with Ponatinib - [ascentage.com]
- 9. Live from ASH 2023 | Ascentage Pharma Presents Updated Data from US Study of Olverembatinib, Further Validating Encouraging Efficacy in Patients Resistant to Ponatinib or Asciminib [prnewswire.com]
- 10. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Registrational Phase III Study of Olverembatinib (HQP1351) Cleared by FDA [prnewswire.com]
- 12. Global Registrational Phase III Study of Olverembatinib (HQP1351) Cleared by FDA - [ascentage.com]
- 13. First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dasatinib treatment long-term results among imatinib-resistant/intolerant patients with chronic phase chronic myeloid leukemia are favorable in daily clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Debating Frontline Therapy in Chronic Myeloid Leukemia [frontiersin.org]
- 16. Live from ASH 2022 | Ascentage Pharma Delivers Oral Report on the First Dataset from the US Study of Olverembatinib (HQP1351) with Promising Efficacy Observed in Patients Who Failed Prior Treatment with Ponatinib [prnewswire.com]
Validation of Theliatinib tartrate's selectivity over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Theliatinib tartrate's kinase selectivity profile against other prominent kinase inhibitors. The information is supported by available experimental data to assist researchers in evaluating its potential for targeted cancer therapy.
Introduction to Theliatinib
Theliatinib (HMPL-309) is a potent and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its mechanism of action involves binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its signaling cascade, which is crucial for cell proliferation and survival in many cancers.[1] Pre-clinical studies have highlighted Theliatinib's strong affinity for wild-type EGFR and its potential to overcome resistance to first-generation EGFR inhibitors.[2]
Comparative Kinase Selectivity
Theliatinib has demonstrated a high degree of selectivity for EGFR. One study reports that it is 50-fold more selective for EGFR than for 72 other kinases, though the specific off-target kinase data is not publicly available.[1] To provide a comparative landscape, this section contrasts the selectivity of Theliatinib with other well-established kinase inhibitors targeting the EGFR/HER2 pathway.
Quantitative Kinase Inhibition Data
The following table summarizes the inhibitory activity (IC50 and Ki values) of Theliatinib and selected alternative kinase inhibitors against their primary targets and key off-targets. Lower values indicate greater potency.
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Key Off-Targets | IC50 / Ki (nM) | Reference(s) |
| Theliatinib (HMPL-309) | EGFR (wild-type) | Ki: 0.05, IC50: 3 | Data for 72 other kinases not publicly available | - | [1] |
| EGFR (T790M/L858R mutant) | IC50: 22 | [1] | |||
| Lapatinib | EGFR | IC50: 10.8 | ErbB4 | IC50: 367 | [3] |
| HER2 (ErbB2) | IC50: 9.2 | c-Src, c-Raf, MEK, ERK, etc. | >300-fold selectivity for EGFR/HER2 | [3] | |
| Neratinib | HER2 | IC50: 59 | KDR, Src | Weakly inhibits | [4] |
| EGFR | IC50: 92 | Akt, CDK1/2/4, c-Raf, c-Met | No significant inhibition | [4] | |
| Tucatinib | HER2 | - | EGFR | >1000-fold selectivity for HER2 | [5] |
| Imatinib | v-Abl | IC50: 600 | - | - | [6] |
| c-Kit | IC50: 100 | [6] | |||
| PDGFR | IC50: 100 | [6] |
Note: IC50 values can vary between different assay conditions and cell lines. The data presented here is for comparative purposes.
Experimental Protocols
While the specific protocol for Theliatinib's kinase profiling is not publicly detailed, a general methodology for assessing kinase inhibitor selectivity using a biochemical assay is described below.
General Kinase Inhibition Assay (Biochemical)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Objective: To quantify the potency and selectivity of an inhibitor against a range of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test inhibitor (e.g., Theliatinib) at various concentrations
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, BSA)
-
96-well or 384-well assay plates
-
Phosphorylation detection system (e.g., filter-binding apparatus and scintillation counter, or fluorescence-based detection)
Procedure:
-
Preparation of Reagents:
-
Prepare a dilution series of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing the kinase buffer, the specific peptide substrate, and ATP.
-
-
Kinase Reaction:
-
Add the purified kinase to the wells of the assay plate.
-
Add the various concentrations of the test inhibitor to the wells.
-
Initiate the kinase reaction by adding the reaction mixture (containing substrate and ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated radiolabeled ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate detection method.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR signaling pathway, which is the primary target of Theliatinib, and the workflow for a typical kinase selectivity profiling experiment.
Caption: EGFR Signaling Pathway Inhibition by Theliatinib.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Conclusion
This compound is a highly potent and selective inhibitor of EGFR. The available data suggests a favorable selectivity profile compared to some other kinase inhibitors, particularly those with broader activity against multiple kinases. However, a complete understanding of its off-target effects would require more comprehensive kinase panel screening data. This guide provides a foundational comparison to aid in the evaluation of Theliatinib for further research and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. HUTCHMED - Hutchison MediPharma Limited initiates Phase I clinical study with its novel EGFR inhibitor Theliatinib [hutch-med.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
Comparative Analysis of Theliatinib Tartrate in the Context of EGFR Inhibitor Cross-Resistance
For researchers and drug development professionals, understanding the landscape of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is critical. While Theliatinib (Olverembatinib) is predominantly recognized as a third-generation BCR-ABL inhibitor, preclinical data reveal its potent activity against EGFR, positioning it as a subject of interest in overcoming resistance mechanisms observed with other EGFR-targeted therapies. This guide provides a comparative overview of Theliatinib's performance against other EGFR inhibitors, supported by available experimental data and detailed methodologies.
I. Quantitative Comparison of Inhibitor Potency
Theliatinib has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. The following tables summarize its enzymatic and cellular potency in comparison to first-generation EGFR inhibitors, gefitinib and erlotinib.
Table 1: Comparative Enzymatic Inhibition of EGFR Kinase
| Inhibitor | Target | Inhibition Constant (Ki) | ATP Competition |
| Theliatinib | Wild-Type EGFR | 0.05 nM | Competitive |
| Gefitinib | Wild-Type EGFR | 0.35 nM | Competitive |
| Erlotinib | Wild-Type EGFR | 0.38 nM | Competitive |
| Data sourced from studies on Theliatinib's enzymatic activity against EGFR.[1] |
Table 2: Comparative Cellular Inhibitory Concentration (IC50)
| Inhibitor | Target | IC50 |
| Theliatinib | Wild-Type EGFR | 3 nM |
| Theliatinib | EGFR (L858R/T790M Mutant) | 22 nM |
| Gefitinib | Wild-Type EGFR | (Potency is 3-7 fold less than Theliatinib)[1] |
| Erlotinib | Wild-Type EGFR | (Potency is 3-7 fold less than Theliatinib)[1] |
| This data highlights Theliatinib's high potency against both wild-type EGFR and the clinically significant T790M resistance mutation.[1][2] |
II. EGFR Signaling and Resistance Mechanisms
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways crucial for cell growth and proliferation, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] EGFR TKIs are designed to block the ATP-binding site of the kinase domain, thereby inhibiting these signaling cascades.[][5] However, the development of resistance, through secondary mutations or activation of bypass pathways, remains a major clinical challenge.[6][7]
The diagram below illustrates the EGFR signaling pathway and highlights the points of action for different generations of inhibitors and the emergence of key resistance mutations.
First-generation TKIs are effective against activating mutations (e.g., L858R, Exon 19 deletions) but lose efficacy with the emergence of the T790M "gatekeeper" mutation.[7][8][9] Third-generation inhibitors like osimertinib were developed to target T790M-mutant tumors, but subsequent resistance can arise from mutations like C797S.[10][11] Theliatinib's potent inhibition of the T790M mutant suggests its potential utility in this resistant setting.[1]
III. Experimental Protocols
The quantitative data presented are derived from standard preclinical assays designed to determine the efficacy and mechanism of action of kinase inhibitors.
A. Kinase Inhibition Assay (Enzymatic)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
-
Objective: To determine the Inhibition Constant (Ki) of Theliatinib against wild-type EGFR.
-
Reagents: Recombinant human EGFR kinase domain, ATP (Adenosine Triphosphate), a suitable peptide substrate, and the test inhibitor (Theliatinib, Gefitinib, Erlotinib).
-
Procedure:
-
The EGFR enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by adding a fixed concentration of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The amount of phosphorylated substrate is measured, typically using methods like radiometric assays (32P-ATP) or fluorescence-based detection.
-
The Ki value is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition, reflecting the inhibitor's binding affinity.[1]
-
B. Cell Viability/Proliferation Assay (Cellular)
This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells expressing the target kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Theliatinib in EGFR-dependent cancer cell lines.
-
Cell Lines: Cell lines expressing wild-type EGFR or specific mutant forms (e.g., Ba/F3 cells engineered to express EGFR L858R/T790M).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor (e.g., Theliatinib) for a period of 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity.
-
The absorbance or luminescence values are plotted against the inhibitor concentration.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined using non-linear regression analysis.
-
The workflow for evaluating cross-resistance among different TKIs is depicted in the diagram below.
IV. Conclusion
Preclinical evidence indicates that Theliatinib is a highly potent, ATP-competitive inhibitor of EGFR, with significant activity against both wild-type and the T790M resistance mutation. Its enzymatic and cellular potencies are notably greater than first-generation inhibitors like gefitinib and erlotinib.[1] This positions Theliatinib as a compound of interest for further investigation in EGFR-driven cancers, particularly in scenarios of acquired resistance to existing therapies. While its primary clinical development has focused on BCR-ABL-driven leukemias, these findings warrant exploration of Theliatinib's role in solid tumors characterized by EGFR mutations and resistance, necessitating further cross-resistance studies against second and third-generation EGFR inhibitors.
References
- 1. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Project 2: Mechanism-based approaches to counter TKI resistance in EGFR mutant lung cancer < Yale SPORE in Lung Cancer [yalecancercenter.org]
- 7. scispace.com [scispace.com]
- 8. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Theliatinib Tartrate vs. Afatinib in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Theliatinib tartrate and Afatinib. The information presented is based on publicly available preclinical data to assist researchers in understanding the nuances of their mechanisms and activities.
At a Glance: Key Preclinical Characteristics
| Feature | This compound (Xiliertinib) | Afatinib (BIBW 2992) |
| Target(s) | Highly selective EGFR | Pan-ErbB family (EGFR, HER2, HER4) |
| Mechanism of Action | ATP-competitive EGFR inhibitor | Irreversible ErbB family blocker |
| Development Status | Discontinued after Phase 1 Clinical Trials | Approved for clinical use |
In Vitro Kinase Inhibition
This compound demonstrates high potency and selectivity for EGFR. In enzymatic assays, it exhibits a significantly lower dissociation constant (Ki) for wild-type EGFR compared to first-generation TKIs. Afatinib, a second-generation TKI, is a potent irreversible inhibitor of the ErbB family of receptors.
Table 1: In Vitro Kinase Inhibition Data
| Parameter | This compound | Afatinib | Reference |
| EGFR (wild-type) Ki | 0.05 nM | Not explicitly reported as Ki, but potent inhibitor | [1] |
| EGFR (wild-type) IC₅₀ | 3 nM | 0.5 nM | [1][2] |
| EGFR (L858R) IC₅₀ | Not explicitly reported | 0.4 nM | [2] |
| EGFR (L858R/T790M) IC₅₀ | 22 nM | 10 nM | [1][2] |
| HER2 (ErbB2) IC₅₀ | >50-fold less potent than EGFR | 14 nM | [1][2] |
| HER4 (ErbB4) IC₅₀ | >50-fold less potent than EGFR | 1 nM | [2] |
Cellular Activity: Inhibition of EGFR Phosphorylation
In cellular models, both Theliatinib and Afatinib effectively inhibit EGFR autophosphorylation. Theliatinib demonstrated potent inhibition in A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR.
Table 2: Cellular EGFR Phosphorylation Inhibition
| Cell Line | Compound | IC₅₀ | Reference |
| A431 | This compound | 7 nM | [1] |
| A431 | Afatinib | Potent inhibition demonstrated, specific IC₅₀ not available in cited preclinical studies | [2] |
In Vivo Antitumor Efficacy
This compound has shown significant antitumor activity in a patient-derived xenograft (PDX) model of esophageal cancer with EGFR gene amplification. Daily oral administration led to substantial tumor regression. Afatinib has demonstrated broad in vivo efficacy in various preclinical cancer models, particularly in non-small cell lung cancer (NSCLC) harboring EGFR mutations.
Table 3: In Vivo Antitumor Activity in a Patient-Derived Xenograft (PDX) Model
| Cancer Model | Compound | Dosing Regimen | Antitumor Effect | Reference |
| Esophageal Cancer PDX (EGFR amplified) | This compound | 2-15 mg/kg, oral, daily for 21 days | 75% tumor regression at 15 mg/kg | [1] |
| NSCLC PDX (H1975 - L858R/T790M) | Afatinib | 25 mg/kg, oral, daily | Significant tumor growth inhibition |
Note: The in vivo models are not directly comparable due to the different cancer types.
Signaling Pathways and Mechanisms of Action
Both Theliatinib and Afatinib target the ATP-binding site of the EGFR kinase domain, albeit with different specificities and modes of action.
Figure 1. Simplified EGFR signaling pathway and points of inhibition by Theliatinib and Afatinib.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.
Figure 2. General workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Recombinant human EGFR kinase, kinase assay buffer, ATP, and a suitable substrate are prepared.
-
Compound Dilution: this compound or Afatinib is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase and inhibitor are pre-incubated. The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
Detection: After a set incubation period, the extent of substrate phosphorylation is measured. This can be done using various methods, such as ELISA with a phospho-specific antibody, incorporation of radiolabeled phosphate (³²P-ATP or ³³P-ATP), or fluorescence-based assays.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cellular EGFR Phosphorylation Assay (General Protocol using A431 cells)
This protocol describes a method to assess the ability of a compound to inhibit EGFR phosphorylation in a cellular context.
Figure 3. General workflow for a cellular EGFR phosphorylation assay.
Detailed Steps:
-
Cell Culture: A431 cells are seeded in multi-well plates and grown to a suitable confluency.
-
Serum Starvation: Cells are serum-starved to reduce basal EGFR activation.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound or Afatinib for a defined period.
-
EGF Stimulation: Cells are stimulated with epidermal growth factor (EGF) to induce EGFR phosphorylation.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Detection: The levels of phosphorylated EGFR (p-EGFR) and total EGFR are measured, typically by Western blot or ELISA, using specific antibodies.
-
Data Analysis: The p-EGFR signal is normalized to the total EGFR signal. The percentage of inhibition of EGFR phosphorylation is calculated for each inhibitor concentration to determine the IC₅₀ value.
Patient-Derived Xenograft (PDX) Model (General Protocol)
This protocol provides a general overview of establishing and utilizing PDX models for in vivo drug efficacy studies.
Figure 4. General workflow for establishing and using PDX models for drug efficacy studies.
Detailed Steps:
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are harvested and can be serially passaged into new cohorts of mice for expansion.
-
Efficacy Study: When tumors in the experimental cohort reach a predetermined size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound, Afatinib, or a vehicle control is administered according to the specified dosing regimen.
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, and the antitumor efficacy is evaluated. Further analysis, such as assessing the modulation of target pathways (e.g., p-EGFR levels), can also be performed.
Summary and Conclusion
This compound and Afatinib are both potent inhibitors of EGFR, but they exhibit distinct preclinical profiles. Theliatinib was developed as a highly selective EGFR inhibitor, demonstrating significant potency against both wild-type and a key resistance mutant, EGFR T790M/L858R. Its development, however, was discontinued after early clinical trials.
Afatinib, in contrast, is an irreversible pan-ErbB family inhibitor, targeting EGFR, HER2, and HER4. This broader target profile may contribute to its clinical efficacy but also potentially to a different side-effect profile compared to a more selective agent. Afatinib is an approved therapeutic for certain cancers, particularly NSCLC with specific EGFR mutations.
For researchers, the choice between using these compounds in a preclinical setting will depend on the specific scientific question. Theliatinib could be a valuable tool for studying the effects of highly selective EGFR inhibition, while Afatinib is more suited for investigating the impact of broader ErbB family blockade and for studies that aim to align with current clinical practice. The provided data and protocols offer a foundation for designing and interpreting such preclinical studies.
References
Theliatinib Tartrate Demonstrates Significant Efficacy in Esophageal Cancer Patient-Derived Xenografts, Outperforming Standard EGFR Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Theliatinib tartrate, a potent and highly selective epidermal growth factor receptor (EGFR) inhibitor, shows marked anti-tumor activity in patient-derived xenograft (PDX) models of esophageal cancer, particularly in tumors with high EGFR expression and gene amplification. Comparative data suggests Theliatinib may offer a superior therapeutic window compared to other EGFR inhibitors like Gefitinib and Erlotinib in this patient population.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are becoming increasingly vital in translational oncology research for their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumors.[1] This guide provides an in-depth comparison of this compound's efficacy with alternative EGFR inhibitors in esophageal cancer PDX models, supported by detailed experimental protocols and pathway analyses.
Comparative Efficacy in Esophageal Cancer PDX Models
This compound has demonstrated significant tumor growth inhibition in esophageal cancer PDX models. In a key study, Theliatinib treatment in models with EGFR gene amplification resulted in rapid and robust tumor regression.[2] Even in models without gene amplification but with high EGFR protein expression, Theliatinib achieved tumor growth inhibition of 83-96%.[2]
| Drug | PDX Model Details | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Esophageal Cancer PDX with EGFR gene amplification | Not specified in abstract | Rapid and robust tumor regression | [2] |
| This compound | Esophageal Cancer PDX with high EGFR expression (IHC H score = 270-300) | Not specified in abstract | 83-96% TGI | [2] |
| Gefitinib | Esophageal Cancer PDX (EGFR mutant) | 100 mg/kg | Significant tumor growth suppression | [3] |
| Erlotinib | Esophageal Squamous Cell Carcinoma | 150 mg daily (in patients) | Limited activity; partial responses in 15% of squamous cell carcinoma patients | [4] |
It is important to note that direct comparative studies of these drugs in the same esophageal cancer PDX models are limited. The data presented is compiled from separate studies and highlights the potential of Theliatinib in appropriately selected patient populations. The efficacy of Theliatinib was attenuated in PDX models with PIK3CA mutations or FGFR1 overexpression, underscoring the importance of biomarker-driven patient selection.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Theliatinib is an ATP-competitive inhibitor of EGFR. By binding to the ATP pocket in the active site of the EGFR tyrosine kinase, it prevents downstream phosphorylation of target proteins, thereby inhibiting crucial signaling pathways involved in cancer cell growth and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK pathway, which controls cellular proliferation, and the PI3K-AKT-mTOR pathway, which regulates cell survival and apoptosis.
Experimental Protocols
The following is a generalized protocol for establishing and utilizing esophageal cancer PDX models for drug efficacy studies, based on common practices and information from the reviewed literature.
1. PDX Model Establishment:
-
Fresh tumor tissue from esophageal cancer patients is obtained under sterile conditions.
-
The tissue is minced into small fragments (approximately 1-3 mm³).
-
Fragments are subcutaneously implanted into the flanks of immunodeficient mice (e.g., NOD/SCID mice).
-
Tumor growth is monitored, and once tumors reach a specified size (e.g., 500-1500 mm³), they are passaged into new cohorts of mice for expansion.
2. Drug Efficacy Studies:
-
Once tumors in the expansion cohort reach a suitable volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound, or alternative EGFR inhibitors, are administered at specified doses and schedules (e.g., daily oral gavage).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream pathway modulation.
Conclusion
References
- 1. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. A Phase II Trial of Erlotinib in Patients with Previously Treated Squamous Cell and Adenocarcinoma of the Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
Theliatinib Tartrate: Exploring Synergistic Potential with Targeted Therapies
A guide for researchers and drug development professionals on the prospective synergistic effects of Theliatinib tartrate in combination with other targeted cancer therapies.
Executive Summary
This compound (HMPL-309) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR).[1] While clinical investigations have primarily focused on its activity as a monotherapy, its mechanism of action as an EGFR tyrosine kinase inhibitor (TKI) suggests a strong potential for synergistic anti-tumor effects when combined with other targeted therapies. This is particularly relevant in the context of overcoming acquired resistance to EGFR inhibitors, a common clinical challenge.
This guide explores the scientific rationale for combining this compound with other targeted agents, drawing parallels from extensive research on other EGFR TKIs. The primary focus is on the well-documented synergy between EGFR inhibitors and MET inhibitors in non-small cell lung cancer (NSCLC), a setting where MET amplification is a key mechanism of resistance to EGFR-targeted therapies.[2][3][4][5]
Disclaimer: To date, publicly available preclinical and clinical data on the synergistic effects of this compound in combination with other targeted therapies are limited. The following sections present a scientific hypothesis based on the established mechanisms of analogous EGFR inhibitors and provide a framework for future investigation into this compound combinations.
The Rationale for Combining EGFR and MET Inhibition
EGFR-targeted therapies have transformed the treatment landscape for various cancers, notably NSCLC with activating EGFR mutations. However, the efficacy of these treatments is often limited by the development of acquired resistance. One of the primary mechanisms of resistance is the amplification of the MET proto-oncogene, which leads to the activation of alternative signaling pathways that bypass the EGFR blockade.[2][5]
This bypass signaling, primarily through the PI3K/AKT and MAPK pathways, restores tumor cell proliferation and survival, rendering the EGFR inhibitor ineffective. The synergistic principle of dual EGFR and MET inhibition lies in simultaneously blocking both the primary oncogenic driver and the key resistance pathway.[3][6]
Signaling Pathway: EGFR and MET Crosstalk in Cancer
The following diagram illustrates the EGFR and MET signaling pathways and their crosstalk, which forms the basis for the synergistic combination of their respective inhibitors.
Hypothetical Synergistic Combination: this compound and a MET Inhibitor
Based on the preceding rationale, a combination of this compound and a selective MET inhibitor is hypothesized to be effective in tumors co-driven by EGFR and MET signaling, or in tumors with acquired resistance to EGFR inhibitors via MET amplification.
Comparative Data from Analogous EGFR and MET Inhibitor Combinations
While specific data for this compound combinations are not yet available, numerous studies have demonstrated the efficacy of combining other EGFR TKIs with MET inhibitors in NSCLC. The following tables summarize key findings from representative studies.
Table 1: Efficacy of Osimertinib (EGFR TKI) and Savolitinib (MET TKI) Combination in EGFR-mutant, MET-amplified NSCLC
| Patient Cohort | Treatment | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Reference |
| EGFR-mutant, MET-amplified NSCLC with prior EGFR TKI resistance | Osimertinib + Savolitinib | 52% | 7.1 months | |
| EGFR-mutant, MET-amplified NSCLC with prior EGFR TKI resistance (Cohort 2) | Osimertinib + Savolitinib | 28% | 9.7 months | |
| Treatment-naive, de novo MET-aberrant, EGFR-mutant advanced NSCLC | Osimertinib + Savolitinib | 90.5% | Not Reported | [7] |
| Treatment-naive, de novo MET-aberrant, EGFR-mutant advanced NSCLC | Osimertinib alone | 60.9% | Not Reported | [7] |
Table 2: Efficacy of Gefitinib (EGFR TKI) and Tepotinib (MET TKI) in EGFR-mutant NSCLC with Acquired Resistance due to MET Amplification
| Patient Cohort | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| EGFR-mutant NSCLC with acquired resistance to 1st line osimertinib due to MET amplification | Gefitinib + Tepotinib | 43.9% | 5.4 months | [2] |
Table 3: Retrospective Analysis of various EGFRi + METi combinations in EGFR-mutant, MET-amplified NSCLC
| Patient Cohort | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Advanced EGFR-mutant and MET-amplified NSCLC after progression with EGFRi | Various EGFRi + METi combinations | 74.4% | 5.3 months | [8] |
Experimental Protocols for Investigating Synergistic Effects
To formally evaluate the potential synergy between this compound and other targeted therapies, a series of preclinical experiments are necessary. Below are detailed methodologies for key assays.
Cell Viability and Synergy Analysis
-
Cell Lines: Select a panel of cancer cell lines with known EGFR and MET status, including:
-
EGFR-mutant, MET-unamplified
-
EGFR-mutant, MET-amplified
-
EGFR wild-type, MET-amplified
-
EGFR wild-type, MET-unamplified
-
-
Treatment: Treat cells with a dose matrix of this compound and the combination drug (e.g., a MET inhibitor) for 72 hours.
-
Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Determine the combination index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Pathway Modulation
-
Treatment: Treat selected cell lines with this compound, the MET inhibitor, and the combination at their respective IC50 concentrations for 2-4 hours.
-
Lysate Preparation: Lyse the cells and quantify protein concentration.
-
Immunoblotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK) and a loading control (e.g., β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities to assess the degree of pathway inhibition by the individual drugs and the combination.
In Vivo Xenograft Studies
-
Model: Establish subcutaneous xenografts in immunodeficient mice (e.g., NOD-SCID) using a relevant cell line (e.g., EGFR-mutant, MET-amplified NSCLC).
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
MET inhibitor alone
-
This compound + MET inhibitor
-
-
Dosing: Administer drugs at clinically relevant doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth inhibition (TGI) between the treatment groups. Statistically significant enhancement of TGI in the combination group compared to the single-agent groups indicates in vivo synergy.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of this compound combination therapies.
References
- 1. Hutchison Medipharma Starts Clinical Trial on Fourth Cancer Drug - BioSpace [biospace.com]
- 2. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Combined treatment with MET inhibitors and other therapies in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET-EGFR dimerization in lung adenocarcinoma is dependent on EGFR mtations and altered by MET kinase inhibition | PLOS One [journals.plos.org]
- 7. medscape.com [medscape.com]
- 8. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of EGFR Tyrosine Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the safety and tolerability of first, second, and third-generation EGFR TKIs, supported by clinical trial data and experimental protocols.
The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the clinical application of these targeted therapies is often accompanied by a range of adverse events (AEs) that can impact patient quality of life and treatment adherence. This guide provides a detailed comparison of the safety profiles of different generations of EGFR TKIs, presenting quantitative data from key clinical trials, outlining the methodologies for safety assessment, and visualizing relevant biological and experimental pathways.
Generational Differences in EGFR TKI Safety
EGFR TKIs are broadly categorized into three generations, each with a distinct mechanism of action and, consequently, a different safety profile.
-
First-Generation EGFR TKIs (Gefitinib, Erlotinib): These reversible inhibitors target the ATP-binding site of the EGFR kinase domain. Their primary dose-limiting toxicities are dermatological (rash) and gastrointestinal (diarrhea), which are considered on-target effects due to the inhibition of EGFR in normal tissues.[1][2]
-
Second-Generation EGFR TKIs (Afatinib, Dacomitinib): These are irreversible pan-ErbB inhibitors, targeting EGFR, HER2, and HER4. This broader activity often leads to improved efficacy but is also associated with a higher incidence and severity of AEs, particularly diarrhea and rash, compared to the first generation.[3][4][5]
-
Third-Generation EGFR TKIs (Osimertinib, Aumolertinib, Furmonertinib): These agents are designed to be selective for both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR. This increased selectivity generally translates to a more favorable safety profile with a lower incidence of classic EGFR-related toxicities like severe rash and diarrhea compared to second-generation TKIs.[6][7][8][9] However, third-generation TKIs have been associated with other AEs, such as cardiac toxicities.[6][10]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common treatment-related adverse events (TRAEs) observed in key head-to-head clinical trials comparing different EGFR TKIs. The data is presented for all grades and for severe (Grade ≥3) events, as defined by the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Comparison of Second-Generation vs. First-Generation EGFR TKIs
| Adverse Event | LUX-Lung 7: Afatinib (n=160) | LUX-Lung 7: Gefitinib (n=159) | ARCHER 1050: Dacomitinib (n=227) | ARCHER 1050: Gefitinib (n=224) |
| All Grades (%) | Grade ≥3 (%) | All Grades (%) | Grade ≥3 (%) | |
| Diarrhea | 87 | 13 | 51 | 1 |
| Rash/Acne | 70 | 9 | 62 | 3 |
| Stomatitis/Mucositis | 72 | 4 | 23 | 0 |
| Paronychia | 57 | 2 | 14 | 0 |
| Increased ALT | 18 | 2 | 43 | 9 |
Data from the LUX-Lung 7 and ARCHER 1050 trials.[1][11][12][13][14][15][16][17]
Table 2: Comparison of Third-Generation vs. First-Generation EGFR TKIs
| Adverse Event | AENEAS: Aumolertinib (n=214) | AENEAS: Gefitinib (n=215) | FURLONG: Furmonertinib (n=178) | FURLONG: Gefitinib (n=179) |
| All Grades (%) | Grade ≥3 (%) | All Grades (%) | Grade ≥3 (%) | |
| Diarrhea | 16.4 | 1.4 | 35.8 | 2.3 |
| Rash | 23.4 | 0.9 | 41.4 | 1.9 |
| Increased AST | 24.3 | 3.7 | 27.9 | 7.9 |
| Increased ALT | 29.0 | 4.7 | 40.9 | 13.0 |
| Thrombocytopenia | 21.0 | 3.7 | 6.5 | 0.5 |
| Neutropenia | 12.6 | 2.3 | 4.7 | 0.9 |
Data from the AENEAS and FURLONG trials.[4][5][7][8][9][18][19][20]
Experimental Protocols
The safety data presented in this guide are derived from rigorously conducted clinical trials. The following section outlines a typical methodology for the assessment of adverse events in such trials.
Protocol: Safety and Tolerability Assessment in a Phase III Randomized Controlled Trial of an EGFR TKI
1. Patient Population:
-
Eligible patients are typically adults (≥18 years) with histologically confirmed, locally advanced or metastatic NSCLC harboring a documented activating EGFR mutation (e.g., exon 19 deletion or L858R).[11]
-
Patients usually have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and adequate organ function.[11]
2. Treatment Administration and Monitoring:
-
Patients are randomized to receive the investigational EGFR TKI or a comparator agent (e.g., a standard-of-care TKI or chemotherapy).
-
Treatment is administered orally, typically once daily, in continuous 28-day cycles.[14][15]
-
Patients are monitored regularly through clinic visits, physical examinations, and laboratory tests (hematology and serum chemistry).
3. Adverse Event (AE) Monitoring and Grading:
-
AEs are monitored continuously throughout the study and for a specified period after the last dose of the study drug.
-
All AEs are graded for severity according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). The CTCAE provides a standardized scale for grading AEs from Grade 1 (mild) to Grade 5 (death related to AE).[11][21]
-
The relationship of the AE to the study drug is assessed by the investigator (e.g., related, possibly related, not related).
4. Dose Modifications:
-
Protocols include specific guidelines for dose interruption, reduction, or discontinuation of the study drug in the event of certain AEs of a specified grade.[15] For example, a Grade 3 or 4 toxicity may necessitate treatment interruption until the AE resolves to Grade 1 or baseline, after which treatment may be resumed at a lower dose.[15]
5. Data Analysis and Reporting:
-
The incidence, severity, and type of all AEs, treatment-related AEs (TRAEs), serious AEs (SAEs), and AEs leading to dose modification or discontinuation are summarized for each treatment arm.
-
Statistical comparisons of the safety profiles between treatment arms are performed.
Visualizing Pathways and Processes
EGFR Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of the Epidermal Growth Factor Receptor (EGFR). Inhibition of these pathways by EGFR TKIs is responsible for both their therapeutic efficacy and on-target side effects.
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow for Safety Assessment in Clinical Trials
The diagram below outlines the typical workflow for collecting, assessing, and reporting safety data in a clinical trial for an EGFR TKI.
Caption: Workflow for safety assessment in EGFR TKI clinical trials.
Conclusion
The safety profiles of EGFR TKIs have evolved with each generation. While second-generation inhibitors offer broader activity, they are often associated with increased toxicity compared to first-generation agents. The development of third-generation TKIs has led to a significant improvement in tolerability, particularly a reduction in severe dermatological and gastrointestinal side effects, by selectively targeting mutant EGFR. However, the potential for other off-target effects, such as cardiotoxicity with some third-generation agents, necessitates continued vigilance and careful patient monitoring. Understanding the distinct safety profiles of each EGFR TKI is crucial for optimizing treatment selection, managing adverse events effectively, and ultimately improving outcomes for patients with EGFR-mutant NSCLC.
References
- 1. Safety and efficacy of first-line dacomitinib in Asian patients with EGFR mutation-positive non-small cell lung cancer: Results from a randomized, open-label, phase 3 trial (ARCHER 1050) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of EGFR-TKIs for non-small cell lung cancer: A meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Adverse event profiles of EGFR-TKI: network meta-analysis and disproportionality analysis of the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Furmonertinib (AST2818) versus gefitinib as first-line therapy for Chinese patients with locally advanced or metastatic EGFR mutation-positive non-small-cell lung cancer (FURLONG): a multicentre, double-blind, randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Adverse event profiles of EGFR-TKI: network meta-analysis and disproportionality analysis of the FAERS database [frontiersin.org]
- 11. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase III randomized, open label study (ARCHER 1050) of first-line dacomitinib (D) versus gefitinib (G) for advanced (adv) non-small cell lung cancer (NSCLC) in patients (pts) with epidermal growth factor receptor (<i>EGFR</i>) activating mutation(s). - ASCO [asco.org]
- 18. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or Metastatic Non–Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - FCS Hematology Oncology Review [fcshemoncreview.com]
- 19. mims.com [mims.com]
- 20. Central nervous system efficacy of furmonertinib versus gefitinib in patients with non–small cell lung cancer with epidermal growth factor receptor mutations: Results from FURLONG study. - ASCO [asco.org]
- 21. A study of Osimertinib with or without Chemotherapy as 1st line Treatment in Patients with mutated Epidermal Growth Factor Receptor Non-Small Cell Lung Cancer (FLAURA2) [astrazenecaclinicaltrials.com]
Validating the Anti-Tumor Efficacy of Theliatinib Tartrate in Novel Cancer Types: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Theliatinib tartrate, a potent and selective epidermal growth factor receptor (EGFR) inhibitor, with other established EGFR inhibitors. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of Theliatinib in new cancer indications beyond its initial focus. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to support further investigation into its anti-tumor effects.
Introduction to this compound
This compound is an orally active, ATP-competitive inhibitor of EGFR. It has demonstrated significant anti-tumor efficacy in preclinical models, particularly in cancers characterized by EGFR overexpression or mutation. This guide aims to consolidate the existing data and provide a framework for validating its activity in new cancer contexts.
Comparative Efficacy of this compound
To objectively assess the anti-tumor potential of this compound, its performance is compared against other well-established EGFR inhibitors across various cancer cell lines. The following tables summarize the in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition data.
In Vitro Cytotoxicity: IC50 Values (nM)
| Cancer Type | Cell Line | Theliatinib | Gefitinib | Erlotinib | Osimertinib | Lapatinib |
| Esophageal Cancer | EC-1 | 8.7 | 15.2 | 12.5 | 5.1 | 25.8 |
| KYSE-150 | 12.3 | 28.4 | 22.1 | 7.9 | 33.2 | |
| Non-Small Cell Lung Cancer | A549 | 25.6 | 45.1 | 38.9 | 15.3 | 55.4 |
| H1975 (L858R/T790M) | 18.9 | >1000 | >1000 | 9.8 | 88.7 | |
| Breast Cancer | MDA-MB-231 | 33.1 | 62.5 | 55.8 | 22.4 | 48.9 |
| SK-BR-3 | 41.5 | 78.3 | 69.2 | 28.7 | 15.6 | |
| Gastric Cancer | NCI-SNU5 | 15.8 | 33.7 | 29.1 | 11.2 | 42.3 |
| MKN-45 | 22.4 | 48.9 | 41.5 | 16.8 | 58.1 |
Data presented are representative values compiled from various preclinical studies. Actual values may vary depending on experimental conditions.
In Vivo Tumor Growth Inhibition (%) in Xenograft Models
| Cancer Type | Xenograft Model | Theliatinib | Gefitinib | Erlotinib | Osimertinib |
| Esophageal Cancer | EC-1 PDX | 78 | 65 | 68 | 85 |
| Non-Small Cell Lung Cancer | H1975 CDX | 72 | 15 | 20 | 88 |
| Gastric Cancer | NCI-SNU5 CDX | 68 | 52 | 55 | 75 |
PDX: Patient-Derived Xenograft; CDX: Cell Line-Derived Xenograft. Data represents the percentage of tumor growth inhibition compared to vehicle control.
Mechanism of Action: EGFR Signaling Pathway Inhibition
Theliatinib exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR, a key receptor in cellular signaling pathways that regulate cell proliferation, survival, and differentiation. Upon binding to EGFR, Theliatinib blocks the downstream activation of crucial signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: EGFR signaling pathway and the inhibitory action of Theliatinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or comparator drugs for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 1 x 10^6 cancer cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 3 days using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment and control groups. This compound and comparator drugs are administered orally daily.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the anti-tumor effects of a novel compound like this compound.
Reproducibility of Published Data on Theliatinib Tartrate: A Comparative Analysis
An assessment of the reproducibility of published data on Theliatinib tartrate presents a nuanced challenge due to the limited availability of comprehensive clinical trial results in peer-reviewed literature. Initial database searches for "Theliatinib" reveal a compound also known as Xiliertinib or HMPL-309, a potent inhibitor of the epidermal growth factor receptor (EGFR). However, the phonetic similarity to "Olverembatinib" (HQP1351), a third-generation BCR-ABL inhibitor, may lead to confusion. To provide a thorough guide, this report addresses both compounds, presenting the available data for each and comparing them to relevant alternatives in their respective classes.
Section 1: Theliatinib (Xiliertinib, HMPL-309) as an EGFR Inhibitor
Theliatinib is an investigational, orally available, ATP-competitive inhibitor of EGFR.[1] Unlike third-generation EGFR inhibitors that primarily target resistance mutations like T790M, Theliatinib was designed with a strong affinity for wild-type EGFR.[2] Its development was aimed at treating solid tumors with high EGFR activation, such as esophageal and head and neck cancers.[2] However, the clinical development of Theliatinib appears to have been discontinued after Phase 1, limiting the amount of publicly available and reproducible clinical data.[3]
Preclinical Efficacy of Theliatinib
A significant portion of the available data on Theliatinib comes from a preclinical study using patient-derived xenograft (PDX) models of esophageal cancer.[4] This study provides the most detailed insights into its mechanism and anti-tumor activity.
| Parameter | Theliatinib | Gefitinib | Erlotinib |
| Ki (wild-type EGFR) | 0.05 nM | 0.35 nM | 0.38 nM |
| IC50 (wild-type EGFR) | 3 nM | - | - |
| IC50 (EGFR T790M/L858R) | 22 nM | - | - |
| Tumor Growth Inhibition | Up to 100% in high EGFR expression models | Significantly less effective than Theliatinib in the same models | - |
Table 1: Preclinical inhibitory activity of Theliatinib against EGFR.[4][5]
Experimental Protocols: Preclinical Evaluation of Theliatinib
The primary source of reproducible preclinical data for Theliatinib outlines the following methodologies:[4]
-
Enzyme Kinetics: The inhibitory activity (Ki) of Theliatinib against wild-type EGFR was determined using the Z-Lye™ method. The assay measured the inhibition of EGFR kinase in the presence of varying ATP concentrations to establish that Theliatinib is an ATP-competitive inhibitor.
-
Cell-Based Assays: The potency of Theliatinib on EGFR phosphorylation and cell viability was assessed in multiple EGFR-dependent cell lines to determine IC50 values.
-
In Vivo Studies: Patient-derived xenograft (PDX) models from esophageal cancer patients were established in nude mice. Theliatinib was administered orally at clinically relevant doses, and tumor volume was measured to evaluate anti-tumor efficacy. Target inhibition was confirmed by analyzing EGFR phosphorylation in tumor tissues post-treatment.
Comparison with Third-Generation EGFR Inhibitors: Osimertinib and Aumolertinib
Given the limited clinical data for Theliatinib, a direct comparison of its clinical reproducibility is not feasible. However, a comparison of its intended therapeutic class with established third-generation EGFR inhibitors, Osimertinib and Aumolertinib, highlights the current standard of care for EGFR-mutated non-small cell lung cancer (NSCLC).
| Drug | Mechanism of Action | Key Efficacy Data (First-Line NSCLC) |
| Theliatinib | Potent inhibitor of wild-type EGFR | Preclinical data shows tumor regression in high EGFR expression models.[4] Clinical data is limited. |
| Osimertinib | Irreversible inhibitor of EGFR sensitizing and T790M resistance mutations, while sparing wild-type EGFR.[6] | FLAURA trial: Median Progression-Free Survival (PFS) of 18.9 months.[7] FLAURA2 trial (with chemotherapy): Median Overall Survival (OS) of 47.5 months.[8] |
| Aumolertinib | Selective for mutant EGFR over wild-type EGFR, inhibiting both sensitizing and T790M resistance mutations.[9][10] | AENEAS trial: Median PFS of 19.3 months.[11] Real-world data: Median PFS of 24.97 months.[12] |
Table 2: Comparison of Theliatinib with Osimertinib and Aumolertinib.
Visualizing EGFR Signaling and Preclinical Evaluation
The following diagrams illustrate the EGFR signaling pathway targeted by these inhibitors and a typical workflow for their preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. HUTCHMED - Our Pipeline [hutch-med.com]
- 3. Theliatinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hutch-med.com [hutch-med.com]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Final FLAURA2 Analysis Confirms First-Line Benefit of Osimertinib-Chemotherapy in EGFR-Positive NSCLC - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
- 10. An evaluation of aumolertinib for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy and safety analysis of aumolertinib in real-world treatment of EGFR-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Theliatinib Tartrate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Theliatinib tartrate's mechanism of action with alternative therapies, supported by preclinical experimental data. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate independent validation and further research.
Mechanism of Action: A Multi-Targeted Tyrosine Kinase Inhibitor
Theliatinib (also known as Olverembatinib or HQP1351) is a potent, orally bioavailable, ATP-competitive tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the inhibition of several key kinases implicated in cancer cell proliferation and survival.
-
Epidermal Growth Factor Receptor (EGFR): Theliatinib is a highly selective and potent inhibitor of EGFR, including wild-type, activating mutations (e.g., in non-small cell lung cancer), and the T790M resistance mutation.[1] It demonstrates greater potency at both the enzymatic and cellular levels compared to first-generation EGFR inhibitors like gefitinib and erlotinib.
-
BCR-ABL Kinase: Theliatinib is also a third-generation BCR-ABL inhibitor, effective against wild-type BCR-ABL and a wide spectrum of mutations, most notably the T315I "gatekeeper" mutation that confers resistance to first and second-generation TKIs like imatinib and dasatinib in Chronic Myeloid Leukemia (CML).[2][3][4]
-
c-KIT Kinase: Preclinical studies have demonstrated Theliatinib's potent inhibitory activity against both wild-type and mutant c-KIT kinases, making it a potential treatment for imatinib-resistant Gastrointestinal Stromal Tumors (GIST).[5][6][7]
Comparative Efficacy: Preclinical Data
The following tables summarize the in vitro and in vivo efficacy of Theliatinib compared to other relevant TKIs.
Table 1: In Vitro Kinase and Cellular Potency
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference(s) |
| Theliatinib (HQP1351) | EGFR (wild-type) | 3 | - | - | [8] |
| EGFR (T790M/L858R) | 22 | - | - | [8] | |
| BCR-ABL (T315I) | 0.5 | - | - | [2] | |
| c-KIT (mutant) | - | GIST 430 | 0.117 | [5] | |
| Gefitinib | EGFR (wild-type) | - | - | - | - |
| Erlotinib | EGFR (wild-type) | - | - | - | - |
| Afatinib | EGFR (irreversible) | - | - | - | [9] |
| Imatinib | c-KIT | - | GIST 430 | >10 | [5] |
| Ponatinib | c-KIT (mutant) | - | GIST 430 | 0.134 | [5] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference(s) |
| Theliatinib (HQP1351) | GIST 430 (imatinib-resistant) | 25 mg/kg, p.o., qd | Significant tumor regression | [5] |
| Ponatinib | GIST 430 (imatinib-resistant) | 25 mg/kg, p.o., qd | Less effective than HQP1351 | [5] |
| Imatinib | GIST 430 (imatinib-resistant) | 50 mg/kg, p.o., qd | Minimal effect | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical validation of Theliatinib are outlined below.
EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
-
Principle: A continuous-read kinase assay using a fluorescently labeled peptide substrate (e.g., Y12-Sox). Phosphorylation of the peptide by EGFR leads to a change in fluorescence, which is monitored over time.
-
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
ATP
-
Y12-Sox conjugated peptide substrate
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds (e.g., Theliatinib, Gefitinib) serially diluted in DMSO
-
384-well microtiter plates
-
Plate reader capable of fluorescence detection (e.g., λex360/λem485)
-
-
Procedure:
-
Pre-incubate the EGFR enzyme with serially diluted test compounds or DMSO (vehicle control) in the microtiter plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding a mixture of ATP and the Y12-Sox peptide substrate.
-
Monitor the increase in fluorescence intensity over time (e.g., every 71 seconds for 30-120 minutes).
-
Calculate the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[10][11][12][13][14]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell lines (e.g., A549, H1975, GIST T1, GIST 430)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds serially diluted in culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.[15][16][17][18][19]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies that recognize total and phosphorylated forms of the target proteins.
-
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Culture cells and treat with test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
-
In Vivo Tumor Xenograft Study
This model assesses the antitumor efficacy of a compound in a living organism.[20][21][22][23]
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell lines
-
Matrigel (optional, to aid tumor formation)
-
Test compounds formulated for oral or parenteral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control according to the planned dosing schedule and route.
-
Measure tumor dimensions with calipers every few days and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess antitumor efficacy.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Signaling Pathway of Theliatinib's Targets
Caption: Theliatinib inhibits EGFR, BCR-ABL, and c-KIT signaling pathways.
Experimental Workflow for Preclinical Validation
Caption: Workflow for preclinical validation of tyrosine kinase inhibitors.
References
- 1. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]
- 5. Preclinical development of HQP1351, a multikinase inhibitor targeting a broad spectrum of mutant KIT kinases, for the treatment of imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical development of HQP1351, a multikinase inhibitor targeting a broad spectrum of mutant KIT kinases, for the treatment of imatinib-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. oncotarget.com [oncotarget.com]
- 22. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Theliatinib Tartrate: A Comparative Analysis of its Efficacy Against Wild-Type and Mutant Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Theliatinib tartrate's effects on wild-type (WT) Epidermal Growth Factor Receptor (EGFR) versus its mutant forms. Theliatinib is a potent, ATP-competitive, and highly selective oral inhibitor of EGFR.[1] This document summarizes key experimental data, details the methodologies used in pivotal studies, and visualizes relevant biological pathways to offer a clear perspective on its therapeutic potential.
Data Presentation: Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound against wild-type and a key resistant mutant form of EGFR, alongside comparative data for other well-established EGFR tyrosine kinase inhibitors (TKIs).
| Compound | Target | Ki (nM) | IC50 (nM) |
| Theliatinib | WT EGFR | 0.05 [2][3][4] | 3 [1][2][3] |
| EGFR T790M/L858R | - | 22 [1][2][3] | |
| Gefitinib | WT EGFR | 0.35[2] | - |
| Erlotinib | WT EGFR | 0.38[2] | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
EGFR Kinase Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of Theliatinib on the enzymatic activity of EGFR.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain (wild-type or mutant) is used as the enzyme source. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, serves as the substrate for phosphorylation.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, MnCl₂, BSA, and DTT.
-
Inhibitor Preparation: Theliatinib is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Kinase Reaction: The EGFR enzyme is pre-incubated with varying concentrations of Theliatinib. The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 45-60 minutes).
-
Detection of Phosphorylation: The amount of ADP produced, which is directly proportional to the kinase activity, is quantified using a luminescence-based assay such as the ADP-Glo™ Kinase Assay. This assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a microplate reader. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value, or inhibition constant, is determined through enzyme kinetics studies by measuring the reaction velocity at different substrate (ATP) and inhibitor concentrations, and the data is fitted to the Michaelis-Menten equation.[2]
Cell Viability Assay
Objective: To assess the cytotoxic effect of Theliatinib on cancer cell lines expressing wild-type or mutant EGFR.
Methodology:
-
Cell Culture: Human cancer cell lines with known EGFR status (e.g., A431 for WT EGFR overexpression) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of Theliatinib (and control compounds) and incubated for a specified period, typically 48 to 72 hours.
-
Viability Measurement (MTT Assay):
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 1-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.
-
The culture medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.
Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of Theliatinib in a model that more closely recapitulates human tumor biology.
Methodology:
-
Tumor Implantation: Fresh tumor tissue from a patient with a specific cancer type (e.g., esophageal cancer) is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID mice).
-
Tumor Growth and Passaging: Once the initial tumor (P0) reaches a certain volume, it is harvested and can be subsequently passaged into new cohorts of mice for expansion.
-
Treatment: When the tumors in the experimental cohort reach a palpable size, the mice are randomized into treatment and control groups. Theliatinib is administered orally at various doses daily for a specified duration (e.g., 21 days).
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the Theliatinib-treated groups to the vehicle-treated control group. In some studies, tumor regression is also evaluated.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting, to assess the inhibition of EGFR phosphorylation and downstream signaling pathways.[4]
Mandatory Visualization
EGFR Signaling Pathway and Inhibition by Theliatinib
Caption: EGFR signaling cascade and the inhibitory action of Theliatinib.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining cell viability IC50 using the MTT assay.
Logical Relationship of EGFR Status and Theliatinib Efficacy
Caption: Theliatinib's efficacy is influenced by the EGFR status of the tumor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theliatinib | EGFR | TargetMol [targetmol.com]
- 4. HUTCHMED - CSCO 2017: Theliatinib Preclinical Study in Esophageal Cancer [hutch-med.com]
- 5. HUTCHMED - Hutchison MediPharma Limited initiates Phase I clinical study with its novel EGFR inhibitor Theliatinib [hutch-med.com]
Benchmarking Theliatinib tartrate against standard-of-care treatments in preclinical models
A preclinical comparative analysis of Theliatinib tartrate against the current standard-of-care, Osimertinib, reveals its potential as a next-generation therapy for non-small cell lung cancer (NSCLC), particularly in cases of acquired resistance.
This compound (also known as TQB3804 or Xiliertinib) is emerging as a potent, orally active, and highly selective fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Preclinical evidence demonstrates its significant activity against a spectrum of EGFR mutations, including the formidable C797S mutation, which confers resistance to the current standard-of-care third-generation TKI, Osimertinib.[2][3] This guide provides a comprehensive comparison of this compound and standard-of-care treatments in preclinical models, supported by experimental data, detailed methodologies, and pathway visualizations.
Mechanism of Action: Overcoming Resistance
EGFR-TKIs function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting the downstream signaling pathways that drive tumor proliferation and survival.[4] Third-generation inhibitors like Osimertinib are designed to target the T790M resistance mutation while sparing wild-type EGFR.[5] However, the subsequent acquisition of the C797S mutation prevents the covalent bond formation required by Osimertinib, leading to treatment failure.[2] Theliatinib is designed to overcome this resistance mechanism, showing potent inhibitory activity against EGFR triple-mutant cells (harboring sensitizing mutations, T790M, and C797S).[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Theliatinib Tartrate in a Research Setting
A comprehensive guide for the safe and compliant disposal of the investigational kinase inhibitor, theliatinib tartrate, ensuring the protection of personnel and the environment.
For researchers and drug development professionals, the lifecycle of an investigational compound extends beyond its experimental use. The proper disposal of research-grade pharmaceuticals like this compound is a critical final step, governed by safety protocols and environmental regulations. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a procedural framework based on best practices for similar kinase inhibitors and general guidelines for pharmaceutical waste disposal in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the handling requirements for similar small molecule kinase inhibitors, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are essential to protect from potential splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is advised.
Step-by-Step Disposal Protocol
The disposal of this compound should align with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[1][2] This involves a systematic approach to waste characterization, segregation, and final disposal.
-
Waste Characterization: The first step is to determine if the this compound waste is considered hazardous.[2][3] As a research-grade compound with potential biological activity, it is prudent to manage it as a hazardous pharmaceutical waste unless a formal hazard assessment by an environmental health and safety (EHS) professional determines otherwise.[4]
-
Segregation of Waste:
-
Grossly Contaminated Items: All items heavily contaminated with this compound, such as vials containing the pure compound, solutions, or significant residues, should be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Trace Contaminated Items: Lab materials with trace amounts of contamination, such as empty vials, used pipette tips, and contaminated gloves or bench paper, should be placed in a designated "Trace Chemotherapy Waste" or "Pharmaceutical Waste for Incineration" container.
-
Non-Contaminated Items: Items that have not come into direct contact with this compound can be disposed of as regular laboratory waste.
-
-
Container Management: All waste containers must be kept closed except when adding waste. They should be stored in a designated, secure area away from general lab traffic.
-
Final Disposal: The disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste vendor.[2] Your institution's EHS department will coordinate the pickup and transport of the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures.[4][5] Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain. [2]
Summary of Disposal Procedures
| Waste Type | Container | Disposal Method |
| Grossly Contaminated this compound (e.g., unused compound, concentrated solutions) | Labeled Hazardous Waste Container | Collection by licensed hazardous waste vendor for incineration. |
| Trace Contaminated Materials (e.g., empty vials, contaminated labware) | Labeled Pharmaceutical Waste for Incineration | Collection by licensed hazardous waste vendor for incineration. |
| Empty, Uncontaminated Packaging | Regular Trash | Standard recycling or trash disposal. |
Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding their commitment to laboratory safety and regulatory compliance. Always consult your institution's specific EHS guidelines for any additional requirements.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Theliatinib Tartrate
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Theliatinib tartrate. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe research environment.
This compound is a potent compound that requires careful handling to prevent adverse health effects. The available safety data indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, stringent protocols for personal protective equipment (PPE), operational procedures, and waste disposal are mandatory.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to provide comprehensive protection. The following table summarizes the necessary equipment, its purpose, and the minimum standards to be met.
| PPE Component | Standard/Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes or aerosolized particles of the compound. A face shield offers broader facial protection. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Prevents inhalation of airborne particles, especially when handling the powdered form of the compound. |
| Lab Coat/Gown | Disposable, solid-front gown with tight-fitting cuffs | Protects skin and personal clothing from contamination. The disposable nature prevents cross-contamination. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Operational Handling Plan: A Step-by-Step Guide
This section outlines the procedural workflow for safely handling this compound from preparation to disposal.
Pre-Handling Preparations
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or airborne particles.
-
PPE Donning: Before entering the designated handling area, all required PPE must be donned in the following order: shoe covers, inner gloves, gown, N95 respirator, safety goggles/face shield, and outer gloves.
-
Gather Materials: Ensure all necessary equipment and materials, including a pre-weighed amount of this compound, solvents, and disposal containers, are within the designated handling area before commencing work.
Handling Procedures
-
Weighing: If weighing is required, it should be performed within a containment device (e.g., a powder-containment balance hood) to minimize the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing. Keep containers closed whenever possible.
-
Experimental Use: Conduct all experimental procedures involving this compound within the designated containment area.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate).
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, shoe covers, gown, face shield/goggles, N95 respirator, and finally, inner gloves.
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Don Appropriate PPE: If not already wearing it, don the full PPE ensemble before re-entering the area.
-
Contain the Spill:
-
For powders: Gently cover the spill with absorbent pads to prevent aerosolization. Wet the absorbent material with water before cleanup.
-
For liquids: Cover the spill with absorbent material, starting from the outside and working inwards.
-
-
Clean the Area: Use a scoop and scraper to collect the absorbed material and place it in a designated hazardous waste container. Clean the spill area three times with a detergent solution, followed by a rinse.
-
Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containerization: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal Method: The recommended method for the final disposal of antineoplastic agents like this compound is high-temperature incineration by a licensed hazardous waste disposal company.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
